1,4,7,10-Tetraoxacyclododecane-2-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,4,7,10-tetraoxacyclododec-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIPEIQHUNDGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC(COCCO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75507-26-5 | |
| Record name | 1,4,7,10-Tetraoxacyclododecane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4,7,10-Tetraoxacyclododecane-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10-tetraoxacyclododecane-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Multifaceted Role of 1,4,7,10-Tetraoxacyclododecane-2-methanol in Advanced Drug Development
An In-depth Technical Guide for Researchers and Scientists
Foreword: Unveiling the Potential of a Unique Molecular Scaffold
In the landscape of modern drug development, the pursuit of precision, efficacy, and safety is paramount. This necessitates the exploration of novel molecular entities that can serve as versatile building blocks for sophisticated therapeutic constructs. Among these, functionalized macrocycles have emerged as a class of compounds with exceptional promise. This guide focuses on a particularly intriguing molecule: 1,4,7,10-Tetraoxacyclododecane-2-methanol (CAS Number: 75507-26-5), a functionalized crown ether also known as 2-Hydroxymethyl-12-crown-4.
This document moves beyond a simple recitation of chemical properties. As a senior application scientist, my objective is to provide a comprehensive, in-depth technical guide that illuminates the core attributes of this compound and, more importantly, elucidates its practical applications in drug delivery, bioconjugation, and beyond. We will delve into the causality behind its synthesis, the rationale for its use in complex biological systems, and the detailed methodologies required to harness its full potential. The protocols and insights presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references, empowering researchers to confidently integrate this unique molecule into their development pipelines.
Core Molecular Profile and Physicochemical Characteristics
This compound is a derivative of the 12-crown-4 macrocycle, distinguished by the presence of a hydroxymethyl functional group. This seemingly simple modification dramatically expands the synthetic utility of the parent crown ether, transforming it from a passive chelator into a reactive component for covalent modification and integration into larger molecular architectures.
The foundational 12-crown-4 structure is a cyclic tetramer of ethylene oxide, forming a 12-membered ring with four oxygen atoms.[1] This arrangement creates a central cavity with a high affinity for specific cations, most notably lithium (Li⁺), but also sodium (Na⁺) and potassium (K⁺).[2] The chelation is driven by ion-dipole interactions between the cation and the lone pairs of the oxygen atoms. The hydroxymethyl group provides a primary alcohol functionality, a versatile handle for a wide array of chemical transformations.
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| CAS Number | 75507-26-5 | [3] |
| Molecular Formula | C₉H₁₈O₅ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | Colorless to light yellow viscous liquid | [3] |
| Boiling Point | 115 °C at 0.04 mmHg | [3] |
| Density | 1.192 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.480 | [3] |
Synthesis and Purification: A Protocol for Practical Implementation
The synthesis of functionalized crown ethers like this compound is typically achieved through a modification of the Williamson ether synthesis. This method involves the template-assisted cyclization of oligoethylene glycols with a dihalide. The presence of a cation, such as Li⁺, acts as a template, organizing the linear precursors into a conformation that favors intramolecular cyclization.
While a specific, detailed protocol for the synthesis of this compound from readily available starting materials is not explicitly detailed in a single source, a plausible and commonly employed route can be extrapolated from the synthesis of related functionalized crown ethers. This would likely involve the reaction of a protected glycerol derivative with a suitable oligoethylene glycol dihalide in the presence of a base and a template ion, followed by deprotection.
Illustrative Synthetic Workflow:
Caption: Generalized workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol (Hypothetical, based on established methods):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add a solution of the chosen template salt (e.g., lithium perchlorate) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran).
-
Addition of Reactants: To the stirred solution, add the protected glycerol derivative and the oligoethylene glycol dihalide.
-
Base Addition: Slowly add a strong base, such as sodium hydroxide, to the reaction mixture. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete cyclization.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or alumina.
-
Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions.
-
Final Purification: The deprotected product is further purified by distillation under high vacuum or a final chromatographic step to yield pure this compound.
Applications in Drug Development: A Versatile Linker and Ionophore
The unique combination of a reactive hydroxyl group and a cation-complexing macrocycle makes this compound a highly valuable tool in drug development. Its applications primarily fall into two categories: as a linker for bioconjugation and as an active component in ion-selective drug delivery systems.
Role as a Linker in Bioconjugation
The hydroxymethyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or activated esters, which can then be used to conjugate the crown ether to biomolecules like peptides, proteins, or antibodies. This allows for the attachment of the ionophoric crown ether moiety to a targeting ligand, creating a system capable of altering ion concentrations at a specific site of action.
Conceptual Bioconjugation Strategy:
Caption: A conceptual workflow for the bioconjugation of this compound to a biomolecule.
Detailed Experimental Protocol: Activation and Conjugation (Illustrative)
This protocol describes a general strategy for activating the hydroxyl group and conjugating it to a primary amine on a peptide.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated crown ether.
Step 2: Conjugation to a Peptide
-
Dissolve the peptide containing a free amine group in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a solution of the activated mesylated crown ether in a water-miscible organic solvent (e.g., dimethylformamide) to the peptide solution.
-
Allow the reaction to proceed at room temperature with gentle stirring for several hours to overnight.
-
The resulting peptide-crown ether conjugate can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Ion-Selective Drug Delivery
The ability of the 12-crown-4 moiety to selectively bind cations can be exploited in drug delivery systems.[4] For instance, it can be incorporated into hydrogels or other polymeric matrices to create materials with ion-responsive properties.[5] Such systems could be designed to release a therapeutic agent in response to changes in the local concentration of specific ions.
Furthermore, crown ethers have been investigated for their potential to enhance the permeability of drugs across biological membranes.[6] The ionophoric nature of the crown ether can facilitate the transport of cations across cell membranes, and in some cases, this can be coupled with the transport of a conjugated drug molecule.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Spectroscopic Data Summary:
| Technique | Key Features and Interpretation |
| ¹H NMR | The spectrum will show characteristic signals for the methylene protons of the crown ether ring, typically in the range of 3.5-4.0 ppm. The protons of the hydroxymethyl group will also be present. A representative spectrum can be found in publicly available databases.[4] |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the carbon atoms of the crown ether backbone, generally in the 60-80 ppm region, characteristic of ether linkages. The carbon of the hydroxymethyl group will also be identifiable.[7][8] |
| FTIR | The FTIR spectrum is characterized by a strong C-O-C stretching band, typical for ethers, around 1100 cm⁻¹. A broad O-H stretching band from the hydroxyl group will be observed in the region of 3200-3600 cm⁻¹. |
Safety and Handling
Functionalized crown ethers should be handled with care in a laboratory setting. While specific toxicity data for this compound is not extensively documented, crown ethers as a class can exhibit toxicity.[9][10] It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
This compound stands as a testament to the power of functional group modification in expanding the utility of a molecular scaffold. Its dual nature as a reactive linker and an ionophore provides a unique platform for the design of innovative drug delivery systems and bioconjugates. The ability to introduce a cation-binding moiety onto a targeting biomolecule opens up new avenues for modulating cellular ion homeostasis with high specificity.
As our understanding of the role of ion channels and transporters in disease progresses, the demand for sophisticated tools to manipulate these processes will undoubtedly increase. Functionalized crown ethers, with this compound as a prime example, are poised to play a significant role in meeting this demand. Future research will likely focus on the development of more complex drug-crown ether conjugates with enhanced targeting capabilities and stimuli-responsive release mechanisms. The insights and methodologies presented in this guide are intended to serve as a solid foundation for researchers embarking on the exciting journey of exploring the full therapeutic potential of this remarkable molecule.
References
-
Wikipedia. 12-Crown-4. [Link]
-
SpectraBase. 2-Hydroxymethyl-12-crown-4. [Link]
-
Atlantis Press. DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. [Link]
-
MDPI. Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. [Link]
-
ResearchGate. Crown-Ethers Toxicity Parameters And Their Cumulative Properties In Short-Term Experiments. [Link]
-
ResearchGate. The role of crown ethers in drug delivery. [Link]
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PubMed. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
SpectraBase. (2S,13S)-12,13-Dihydroxy-1,4,7,10-tetraoxacyclotetradecane. [Link]
-
ACS Publications. Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery?. [Link]
-
Interchim. A New Generation of Peptide Conjugation Products. [Link]
-
VTechWorks. Chapter II Crown Ethers. [Link]
-
MDPI. Peptide Conjugation via CuAAC 'Click' Chemistry. [Link]
-
Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
ResearchGate. DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. [Link]
-
MDPI. Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. [Link]
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SEM Lab Inc. FTIR Analysis. [Link]
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PubMed. Genotoxic potential of crown ethers in mammalian cells: induction of sister-chromatid exchanges. [Link]
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PubMed Central. Universal peptide synthesis via solid-phase methods fused with chemputation. [Link]
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SEM Lab, Inc. FTIR Analysis. [Link]
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New Journal of Chemistry. 2-Methylol-12-crown-4 ether immobilized PolyHIPEs toward recovery of lithium(i). [Link]
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SciSpace. Variability of crown ether toxicity. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
-
Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
YouTube. How To Read FTIR Spectroscopy? - Chemistry For Everyone. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. 12-Crown-4 - Wikipedia [en.wikipedia.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. 2-ヒドロキシメチル-12-クラウン-4 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(HYDROXYMETHYL)-12-CROWN 4-ETHER | 75507-26-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes [mdpi.com]
- 10. Genotoxic potential of crown ethers in mammalian cells: induction of sister-chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 2-Hydroxymethyl-12-crown-4
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxymethyl-12-crown-4
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Hydroxymethyl-12-crown-4, a functionalized crown ether of significant interest in coordination chemistry and materials science. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's synthesis, properties, and applications.
Introduction: The Significance of Functionalized Crown Ethers
Crown ethers, cyclic polyethers discovered by Charles J. Pedersen, are renowned for their ability to selectively bind cations within their central cavity. The 12-crown-4 macrocycle, with its four repeating ethylene oxide units, exhibits a cavity size that is particularly well-suited for the lithium cation (Li⁺). The introduction of a hydroxymethyl (-CH₂OH) functional group onto this scaffold, creating 2-Hydroxymethyl-12-crown-4, imparts several advantageous properties. This functionalization enhances polarity, improves solubility in a wider range of solvents, and provides a reactive handle for covalent attachment to other molecules or surfaces, thereby expanding its utility in areas such as ion-selective sensors, phase-transfer catalysis, and the development of novel ionophores.
Synthesis and Spectroscopic Characterization
The synthesis of 2-Hydroxymethyl-12-crown-4 is typically achieved through a multi-step process starting from readily available precursors. A common route involves the cyclization of oligo(ethylene glycol) derivatives. The final product is generally purified by column chromatography to yield a colorless oil.
Spectroscopic Profile:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.60-3.80 (m, 15H, O-CH₂-CH₂-O and CH-OH), 3.55 (d, 2H, J=4.0 Hz, CH₂-OH). The complex multiplet between 3.60 and 3.80 ppm arises from the overlapping signals of the ethylene glycol protons of the crown ether ring and the methine proton adjacent to the hydroxyl group. The doublet at 3.55 ppm corresponds to the diastereotopic protons of the hydroxymethyl group.
-
¹³C NMR (CDCl₃, 100 MHz): δ 77.8 (CH-OH), 71.5, 71.2, 70.9, 70.8, 70.6, 70.5 (O-CH₂), 63.5 (CH₂-OH). The signals in the 70-72 ppm range are characteristic of the carbon atoms in the crown ether framework, while the signals at 77.8 and 63.5 ppm confirm the presence of the hydroxymethyl substituent.
-
FT-IR (neat): ν (cm⁻¹) 3450 (br, O-H), 2870 (s, C-H), 1100 (s, C-O-C). The broad absorption band around 3450 cm⁻¹ is indicative of the hydroxyl group's O-H stretching vibration. The strong absorption at 1100 cm⁻¹ is characteristic of the C-O-C stretching of the polyether backbone.
Physicochemical Properties
The introduction of the hydroxyl group significantly influences the physical properties of the 12-crown-4 ring.
| Property | Value |
| Appearance | Colorless Oil |
| Molecular Weight | 220.26 g/mol |
| Formula | C₁₀H₂₀O₅ |
| Solubility | Soluble in water, methanol, chloroform, and other polar organic solvents. |
| Boiling Point | Not readily available; likely high due to polarity and hydrogen bonding. |
Cation Complexation: A Focus on Lithium Selectivity
The defining characteristic of 2-Hydroxymethyl-12-crown-4 is its ability to form stable complexes with metal cations. The cavity diameter of the 12-crown-4 ring is ideally suited for the ionic radius of Li⁺, leading to high selectivity for this cation over other alkali metals like Na⁺ and K⁺.
The complexation is a dynamic equilibrium process where the cation is encapsulated within the macrocyclic ring, and the oxygen atoms of the ether linkages coordinate with the metal ion. The hydroxymethyl group can also participate in coordination, potentially leading to stronger binding and modified selectivity compared to the parent 12-crown-4.
Caption: Equilibrium of 2-Hydroxymethyl-12-crown-4 and Li⁺ complexation.
Studies have shown that this crown ether can be used as a lithium ionophore in ion-selective electrodes, demonstrating its high affinity and selectivity for Li⁺. The stability of the complex is often quantified by the stability constant (Kₛ), which is a measure of the equilibrium between the free and complexed species.
Experimental Protocol: Determination of Stability Constant by ¹H NMR Titration
This protocol outlines a standard method for determining the stability constant of the complex between 2-Hydroxymethyl-12-crown-4 and a cation, such as Li⁺, using ¹H NMR spectroscopy. The principle lies in monitoring the chemical shift changes of the crown ether's protons upon incremental addition of the cation salt.
Materials and Equipment:
-
2-Hydroxymethyl-12-crown-4
-
Lithium perchlorate (LiClO₄) or another suitable lithium salt
-
Deuterated solvent (e.g., CD₃CN or CD₃OD)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Volumetric flasks, pipettes, and NMR tubes
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2-Hydroxymethyl-12-crown-4 of known concentration (e.g., 10 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the lithium salt of a much higher concentration (e.g., 200 mM) in the same deuterated solvent.
-
-
NMR Sample Preparation:
-
Prepare a series of NMR tubes. In each tube, place a fixed amount of the crown ether stock solution.
-
Add increasing amounts of the lithium salt stock solution to each tube, creating a range of host-to-guest molar ratios (e.g., from 0:1 to 2:1).
-
Ensure the final volume in each NMR tube is the same by adding the appropriate amount of pure deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Record the chemical shifts of one or more well-resolved protons of the crown ether that show a significant change upon complexation.
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ) of a chosen proton against the molar ratio of [Li⁺]/[Crown Ether].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to calculate the stability constant (Kₛ).
-
An In-Depth Technical Guide to the Synthesis of 1,4,7,10-Tetraoxacyclododecane-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a viable and scientifically grounded synthetic route for 1,4,7,10-Tetraoxacyclododecane-2-methanol, a functionalized crown ether with significant potential in various scientific and therapeutic applications. Drawing upon established principles of macrocyclic chemistry and modern synthetic methodologies, this document outlines a two-stage approach, commencing with the synthesis of the parent macrocycle, 1,4,7,10-Tetraoxacyclododecane (12-crown-4), followed by its targeted functionalization to introduce the hydroxymethyl moiety.
Introduction: The Significance of Functionalized Crown Ethers
Crown ethers, first discovered by Charles Pedersen, are cyclic polyethers renowned for their ability to selectively bind cations.[1] This property has led to their widespread use as phase-transfer catalysts and in the development of ion-selective sensors.[1] The parent compound, 1,4,7,10-Tetraoxacyclododecane, also known as 12-crown-4, exhibits a particular affinity for the lithium cation.[2]
The introduction of functional groups onto the crown ether scaffold, such as the hydroxymethyl group in this compound, dramatically expands their utility. This functional handle allows for the covalent attachment of the crown ether to other molecules or materials, enabling the development of novel drug delivery systems, targeted therapeutic agents, and advanced materials for applications such as lithium recovery.[3][4] For instance, 2-Hydroxymethyl-12-crown-4 has been utilized in the preparation of hydrogel adsorbents for the recovery of lithium ions and as a starting material for the synthesis of more complex molecules.[3]
This guide will detail a robust synthesis strategy, providing both the theoretical underpinnings and practical, step-by-step protocols for the laboratory-scale production of this important molecule.
Part 1: Synthesis of the Macrocyclic Precursor: 1,4,7,10-Tetraoxacyclododecane (12-crown-4)
The foundational step in the synthesis of our target molecule is the preparation of the 12-crown-4 ring system. The most common and effective method for this is a modified Williamson ether synthesis, which is often facilitated by a "template effect."
The Williamson Ether Synthesis and the Template Effect
The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[2] In the context of crown ether synthesis, this involves the cyclization of a linear precursor containing multiple ether linkages. However, intermolecular polymerization can be a significant side reaction, leading to low yields of the desired cyclic product.
To overcome this, the concept of the "template effect" is employed. A suitable cation, in this case, the lithium ion (Li⁺), is introduced into the reaction mixture. The lithium ion coordinates with the oxygen atoms of the linear precursor, holding it in a conformation that favors intramolecular cyclization over intermolecular polymerization.[2] This pre-organization of the reactant significantly enhances the yield of the desired crown ether.
Experimental Protocol: Synthesis of 1,4,7,10-Tetraoxacyclododecane (12-crown-4)
This protocol is adapted from established methods for the synthesis of crown ethers.[2]
Materials:
-
Triethylene glycol
-
1,2-Bis(2-chloroethoxy)ethane
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium perchlorate (LiClO₄) (as a potential template, though KOH is also effective)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve triethylene glycol in anhydrous THF.
-
Base Addition: While stirring vigorously, add a freshly prepared concentrated aqueous solution of potassium hydroxide. A slight exotherm may be observed.
-
Addition of Dihalide: After stirring for approximately 15-20 minutes, add a solution of 1,2-bis(2-chloroethoxy)ethane in THF dropwise via the dropping funnel.
-
Reflux: Upon completion of the addition, heat the reaction mixture to reflux and maintain vigorous stirring for 18-24 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the THF by rotary evaporation.[1]
-
Dilute the resulting slurry with dichloromethane and filter to remove the precipitated potassium chloride salts.[1]
-
Wash the collected salts with additional dichloromethane to recover any adsorbed product.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
The crude 12-crown-4 can be purified by vacuum distillation.
-
Table 1: Reaction Parameters for 12-crown-4 Synthesis
| Parameter | Value |
| Reactant 1 | Triethylene glycol |
| Reactant 2 | 1,2-Bis(2-chloroethoxy)ethane |
| Base | Potassium hydroxide |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 18-24 hours |
Part 2: Functionalization of 12-crown-4 to Yield this compound
With the successful synthesis of the 12-crown-4 macrocycle, the next critical step is the introduction of the hydroxymethyl group onto the ring. Direct functionalization of the aliphatic backbone of crown ethers can be achieved through various methods, with radical-mediated C-H activation being a prominent strategy.
Mechanism: Radical-Mediated C-H Hydroxymethylation
This proposed functionalization relies on a free-radical chain reaction. The key steps are:
-
Initiation: A radical initiator, such as dibenzoyl peroxide, is thermally or photochemically decomposed to generate initial radicals.
-
Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from a carbon atom of the 12-crown-4 ring, generating a crown ether radical. The carbon atoms alpha to the ether oxygens are the most likely sites for this abstraction due to the stabilizing effect of the adjacent oxygen atoms.
-
Propagation: The crown ether radical reacts with a suitable source of the hydroxymethyl group. A plausible, though not explicitly documented for this specific reaction, approach would be the use of formaldehyde or a formaldehyde equivalent. The resulting adduct would then need to be stabilized, potentially through a subsequent reduction step.
-
Termination: The reaction is terminated by the combination of any two radical species.
An alternative and potentially simpler approach for direct functionalization of aliphatic crown ethers involves photochemical activation.[5]
Experimental Protocol: Synthesis of this compound
This protocol is a proposed route based on general principles of crown ether functionalization. Optimization of reaction conditions may be necessary.
Materials:
-
1,4,7,10-Tetraoxacyclododecane (12-crown-4)
-
Paraformaldehyde
-
Dibenzoyl peroxide (or another suitable radical initiator)
-
Anhydrous, inert solvent (e.g., benzene or acetonitrile)
-
Sodium borohydride (for reduction, if necessary)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 12-crown-4 and paraformaldehyde in the anhydrous solvent.
-
Initiation: Add the radical initiator (e.g., dibenzoyl peroxide) to the reaction mixture.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If necessary, a reduction step with a mild reducing agent like sodium borohydride in an appropriate solvent (e.g., ethanol) may be performed to convert any intermediate species to the desired alcohol.
-
Quench the reaction with water and extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
Table 2: Proposed Reaction Parameters for Functionalization
| Parameter | Value/Reagent |
| Starting Material | 1,4,7,10-Tetraoxacyclododecane |
| Functionalizing Agent | Paraformaldehyde |
| Initiator | Dibenzoyl peroxide |
| Solvent | Anhydrous Benzene or Acetonitrile |
| Reaction Temperature | Reflux |
| Purification Method | Silica Gel Column Chromatography |
Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the hydroxymethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group (O-H stretch).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically sound approach for the synthesis of this compound. The two-part strategy, involving the initial formation of the 12-crown-4 macrocycle followed by a proposed radical-mediated functionalization, provides a clear pathway for researchers to obtain this valuable compound. The provided experimental protocols, while requiring optimization for specific laboratory conditions, are based on well-established chemical principles.
The availability of a reliable synthetic route to this compound will undoubtedly spur further research into its applications. In the realm of drug development, its ability to be conjugated to biomolecules opens up possibilities for targeted delivery of therapeutics. In materials science, its selective lithium-binding properties can be harnessed for the development of advanced separation and sensing technologies. Further investigations into alternative functionalization methods and the exploration of the coordination chemistry of this and related functionalized crown ethers will continue to be a fruitful area of research.
References
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Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. (URL: [Link])
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Conformational analysis of 12-crown-4 - ResearchGate. (URL: [Link])
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12-Crown-4 - Wikipedia. (URL: [Link])
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Modification of cyclodextrin-based microgels with 2-hydroxymethyl-12-crown ether-4 for higher and selective Li + ion adsorption from aqueous medium | Request PDF - ResearchGate. (URL: [Link])
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18-crown-6 - Organic Syntheses Procedure. (URL: [Link])
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2-Methylol-12-crown-4 ether immobilized PolyHIPEs toward recovery of lithium(i) - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Hydroxymethylation using benzyl chloromethyl ether reagents. - ResearchGate. (URL: [Link])
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Direct synthetic routes to functionalised crown ethers - PMC - NIH. (URL: [Link])
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This compound - PubChem. (URL: [Link])
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Engineering Li/Na selectivity in 12-Crown-4-functionalized polymer membranes - PubMed. (URL: [Link])
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Alkoxyalkylation of Electron-Rich Aromatic Compounds - MDPI. (URL: [Link])
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18.2: Preparing Ethers - Chemistry LibreTexts. (URL: [Link])
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Fabrication and Evaluation of Aminoethyl benzo-12-crown-4 Functionalized Polymer Brushes adsorbents Formed by Surface-initiated ATRP Based on Macroporous PolyHIPEs and Postsynthetic Modification | Request PDF - ResearchGate. (URL: [Link])
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Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium sel. (URL: [Link])
- US2304431A - Method of effecting chemical reactions involving formaldehyde - Google P
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13.3 Reactions of Ethers | Organic Chemistry - YouTube. (URL: [Link])
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Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (URL: [Link])
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The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (URL: [Link])
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Chapter II Crown Ethers - VTechWorks. (URL: [Link])
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Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. (URL: [Link])
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Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (URL: [Link])
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1,4,7,10-Tetraoxacyclododecane | C8H16O4 | CID 9269 - PubChem. (URL: [Link])
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Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications - MDPI. (URL: [Link])
-
CANNIZZARO reaction of FORMALDEHYDE- HCHO - YouTube. (URL: [Link])
-
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | C14H26N4O6 | CID 107830. (URL: [Link])
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Crown Ether-Grafted Graphene Oxide-Based Materials—Synthesis, Characterization and Study of Lithium Adsorption from Complex Brine - PMC - PubMed Central. (URL: [Link])
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SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS - IIP Series. (URL: [Link])
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Cyclic ether synthesis from diols using trimethyl phosphate - RSC Publishing. (URL: [Link])
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1,4,7,10-Tetraoxacyclododecane-2-methanol molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,4,7,10-Tetraoxacyclododecane-2-methanol
Abstract
This compound, a functionalized derivative of the 12-crown-4 ether, represents a pivotal molecular building block in the fields of supramolecular chemistry, materials science, and pharmacology. Its unique architecture, combining the cation-binding capabilities of a crown ether with a reactive hydroxyl group, allows for its integration into more complex molecular systems. This guide provides a comprehensive analysis of its molecular structure and intricate conformational landscape. We will explore the inherent flexibility of the 12-membered ring, the profound influence of the hydroxymethyl substituent, and the conformational reorganization that occurs upon cation complexation. This document synthesizes data from computational studies and experimental techniques to offer researchers and drug development professionals a foundational understanding of this versatile molecule's behavior at the atomic level.
Introduction to this compound
Nomenclature and Chemical Identity
The subject of this guide is a substituted crown ether. The parent macrocycle, 1,4,7,10-tetraoxacyclododecane, is a cyclic tetramer of ethylene oxide more commonly known as 12-crown-4.[1][2] The addition of a hydroxymethyl (-CH₂OH) group at the 2-position provides a key functional handle.
| Identifier | Value | Source |
| IUPAC Name | (1,4,7,10-Tetraoxacyclododecan-2-yl)methanol | [3] |
| Common Synonyms | 2-Hydroxymethyl-12-crown-4, (12-Crown-4)-2-methanol | [4] |
| CAS Number | 75507-26-5 | [3] |
| Molecular Formula | C₉H₁₈O₅ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| SMILES | OCC1COCCOCCOCCO1 | [3] |
The 12-Crown-4 Ether Core: A Foundation of Host-Guest Chemistry
The 12-crown-4 core is renowned for its ability to selectively complex with alkali metal cations, showing a particular specificity for the lithium cation (Li⁺).[1] This interaction is driven by the coordination of the cation with the lone pairs of the four oxygen atoms lining the macrocyclic cavity. The size of the cavity and the flexibility of the ring are critical determinants of its binding affinity and selectivity.[5][6]
Significance of the Hydroxymethyl Substituent: A Functional Handle
The primary hydroxyl group is the molecule's most significant feature from a synthetic and application-oriented perspective. It serves as a versatile attachment point, enabling the covalent linkage of the crown ether moiety to other structures, including:
-
Polymers, to create ion-conductive materials.[7]
-
Therapeutic agents, to modify their solubility, membrane permeability, or create ion-responsive drug delivery systems.
-
Solid supports, for applications in chromatography and ion extraction.
Molecular Structure and Physicochemical Properties
The molecule's structure consists of a 12-membered ring containing four oxygen and eight carbon atoms, with a hydroxymethyl group attached to one of the carbons adjacent to an ether oxygen.
Physicochemical Characteristics
The interplay between the polar ether and hydroxyl groups and the nonpolar ethylene backbone defines its physicochemical properties, which are crucial for predicting its behavior in different environments.
| Property | Predicted Value | Significance |
| Topological Polar Surface Area (TPSA) | 57.15 Ų | [3] Influences membrane permeability and solubility. |
| LogP (Octanol-Water Partition Coeff.) | -0.5727 | [3] Indicates a high degree of hydrophilicity. |
| Hydrogen Bond Acceptors | 5 | [3] Four ether oxygens and one hydroxyl oxygen. |
| Hydrogen Bond Donors | 1 | [3] The primary hydroxyl group. |
| Rotatable Bonds | 1 (exocyclic) | [3] Refers to the C-CH₂OH bond, contributing to conformational diversity. |
The Conformational Landscape: A Dynamic Equilibrium
The biological and chemical function of this compound is inextricably linked to its three-dimensional shape. The molecule does not exist as a single static structure but rather as a dynamic equilibrium of multiple, interconverting conformers.
Conformational Flexibility of the Parent 12-Crown-4 Ring
Extensive computational studies on the unsubstituted 12-crown-4 ring have revealed a complex potential energy surface with numerous low-energy conformations.[8][9] These analyses demonstrate that the relative stability of conformers is highly sensitive to the computational method and force field employed, underscoring the need for careful interpretation of theoretical results.[8] The ring can pucker and fold in various ways to minimize steric hindrance and optimize dipole interactions, leading to a collection of conformers that are close in energy and readily interconvert at room temperature.
Influence of the Hydroxymethyl Substituent
The addition of the -CH₂OH group introduces two key factors that further shape the conformational landscape:
-
Steric Influence: The substituent can adopt pseudo-equatorial or pseudo-axial orientations relative to the ring, each with different steric interactions that influence the overall ring pucker.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton can form a hydrogen bond with one of the adjacent ether oxygen atoms within the crown ether ring. This interaction can significantly stabilize specific conformers where the substituent is oriented correctly, effectively locking in a preferred local geometry.
Cation Complexation and Conformational Reorganization
The primary function of a crown ether is cation binding, a process that induces a dramatic conformational change. In its free, uncomplexed state, the ring is flexible. Upon binding a cation like Li⁺, the ether oxygens turn inward to coordinate with the metal ion, forcing the ring into a more rigid and ordered conformation.[5][10] This cation-induced folding is the cornerstone of its application in ion-selective sensors and transport systems.
Caption: Conformational change upon cation binding.
Methodologies for Conformation Elucidation
A multi-pronged approach combining computational modeling and experimental spectroscopy is required to fully characterize the conformational preferences of this compound.
Caption: Integrated workflow for conformational analysis.
Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy
This protocol is designed to investigate the dynamic conformational equilibria of the crown ether ring by slowing the rate of interconversion, allowing for the potential resolution of signals from distinct conformers.
Objective: To determine the free energy barrier (ΔG‡) for the ring inversion process.
Instrumentation:
-
NMR Spectrometer (≥400 MHz) equipped with a variable temperature control unit.
-
Standard 5 mm NMR tubes.
Materials:
-
This compound (15-20 mg).
-
Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) (approx. 0.6 mL).
-
Internal standard (e.g., Tetramethylsilane, TMS).
Methodology:
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Add TMS as a reference (0 ppm). Ensure the sample is fully dissolved and homogenous.
-
Rationale: CD₃OD is a good choice for its low freezing point and ability to hydrogen bond, mimicking protic environments. CDCl₃ offers a less interactive, aprotic environment.
-
-
Initial Spectrum Acquisition (Room Temperature):
-
Acquire a standard proton-decoupled ¹³C NMR spectrum at ambient temperature (e.g., 298 K).
-
Record chemical shifts. At this temperature, rapid conformational exchange is expected, leading to time-averaged signals where chemically similar carbons appear as single, sharp peaks.
-
Rationale: This spectrum serves as the baseline for the fast-exchange regime.
-
-
Low-Temperature Analysis:
-
Gradually lower the probe temperature in increments of 10-15 K.
-
Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Rationale: Gradual cooling prevents thermal shock to the probe and ensures the sample temperature is uniform.
-
-
Identifying the Coalescence Temperature (Tc):
-
Monitor the line shapes of the carbon signals, particularly the ring carbons. As the temperature decreases, the rate of ring inversion slows. Signals corresponding to carbons that exchange sites between different conformations will broaden.
-
The temperature at which two exchanging signals just merge into a single broad peak is the coalescence temperature (Tc).
-
Continue lowering the temperature past Tc until the signals resolve into sharp, distinct peaks for each conformation (the slow-exchange regime).
-
Rationale: Tc is the critical data point for calculating the energy barrier. Observing the slow-exchange spectrum confirms the dynamic process.
-
-
Data Analysis and Calculation:
-
From the slow-exchange spectrum, determine the chemical shift difference (Δν in Hz) between the exchanging sites.
-
Use the Eyring equation or a simplified approximation to calculate the rate constant (k) at coalescence: k = (π * Δν) / √2.
-
Calculate the free energy of activation (ΔG‡) using the equation: ΔG‡ = RTc [2.303 log(k * h / (kB * Tc))], where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
Trustworthiness: This protocol is self-validating. The observation of signal broadening, coalescence, and subsequent sharpening at lower temperatures provides direct evidence of a dynamic conformational process and allows for the quantitative determination of its energetic barrier.[5]
-
Implications for Drug Development and Material Science
Understanding the structure and conformation of this compound is paramount for its effective application.
-
Linker Design: The orientation and flexibility of the hydroxymethyl group, dictated by the ring's conformation, will influence how it presents itself for reaction and the ultimate geometry of the final product.
-
Ion-Responsive Systems: In drug delivery, a molecule containing this moiety could be designed to release its payload in response to specific ion concentrations (e.g., changes in Na⁺/K⁺ levels), as the binding event will trigger a significant structural change.
-
Modulating Bioavailability: Attaching this hydrophilic crown ether to a lipophilic drug can drastically alter its solubility and pharmacokinetic profile. The conformation of the crown ether will affect how it interacts with water molecules and biological membranes.
Conclusion
This compound is more than a simple substituted macrocycle; it is a dynamic molecular entity whose function is governed by a delicate balance of conformational energies. Its flexible 12-crown-4 framework, influenced by its functional substituent and responsive to its ionic environment, makes it a powerful and adaptable tool. For researchers in drug development and materials science, a thorough grasp of its structural dynamics is the key to unlocking its full potential in the design of novel, intelligent, and functional molecular systems.
References
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ResearchGate. Conformational analysis of 12-crown-4. [Link]
-
ACS Publications. Conformational Study of the Structure of Free 12-Crown-4. The Journal of Physical Chemistry A. [Link]
-
International Union of Crystallography. Structure of di[bis(1,4,7,10-tetraoxacyclododecane)sodium] tetrachlorodioxouranate(VI)-methanol (1/2), [Na(12-crown-4)₂]₂[UO₂Cl₄].2MeOH. Acta Crystallographica Section C. [Link]
-
Wikipedia. 12-Crown-4. [Link]
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Canadian Science Publishing. Conformational analysis of configurationally isomeric dicyclohexano-12-crown-4 ethers and their lithium complexes in solution. Canadian Journal of Chemistry. [Link]
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PubChem. This compound. [Link]
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PubChem. 1,4,7,10-Tetraoxacyclododecane. [Link]
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ACS Publications. 12-Crown-4 ethers: solid-state stereochemical features. The Journal of Organic Chemistry. [Link]
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ACS Publications. Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4. The Journal of Organic Chemistry. [Link]
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Theoretical Investigations into Cation Binding by 2-Hydroxymethyl-12-crown-4: A Computational Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Crown ethers represent a cornerstone of host-guest chemistry, with their selective cation binding capabilities driving innovations in fields ranging from ion sensing to pharmacology. The 12-crown-4 (12C4) macrocycle is particularly noted for its affinity for the lithium cation (Li⁺), a preference dictated by the principle of size compatibility between the ion and the ether's cavity.[1][2] Functionalization of the crown ether scaffold provides a powerful strategy to modulate these binding properties. This technical guide delves into the theoretical methodologies used to study and predict the cation binding behavior of a specific derivative, 2-Hydroxymethyl-12-crown-4 (HM-12C4). We will explore the foundational principles of cation-crown ether interactions, dissect the computational workflows used to quantify these interactions, and analyze the pivotal role of the hydroxymethyl substituent in enhancing binding affinity and selectivity. This guide is intended for researchers and professionals seeking to leverage computational chemistry for the rational design of novel ionophores and molecular recognition systems.
Introduction: The Significance of Crown Ethers and Theoretical Modeling
The discovery of crown ethers by Charles Pedersen in 1967 launched the field of supramolecular chemistry.[1] These cyclic polyethers possess a unique architecture: a hydrophilic inner cavity formed by oxygen atoms, ideal for coordinating with positive ions, and a hydrophobic exterior that confers solubility in organic solvents.[1] This structure enables them to act as phase-transfer catalysts and ion carriers.
The selectivity of a crown ether is primarily governed by the "size-fit" concept, where the optimal binding occurs when the cation's ionic radius closely matches the crown's cavity size.[2][3] For instance, 12-crown-4, with its small cavity, shows a pronounced selectivity for Li⁺ over larger alkali metal ions like Na⁺ and K⁺.[1][2][4]
While experimental techniques like calorimetry and spectroscopy provide essential thermodynamic data[5][6][7], they can be resource-intensive. Theoretical studies, particularly those employing quantum mechanics, offer a complementary and predictive approach.[8][9] Computational methods allow for:
-
Rapid Screening: Evaluating a wide range of host-guest combinations in silico.
-
Mechanistic Insight: Visualizing and analyzing the precise 3D geometry of the complex and the nature of the bonding interactions.
-
Property Prediction: Calculating key metrics like binding energy, which correlate with experimental stability constants.
-
Rational Design: Guiding the synthesis of new ligands with tailored selectivities by predicting the effects of structural modifications.
This guide focuses on 2-Hydroxymethyl-12-crown-4, a derivative where a -CH₂OH group is appended to the macrocyclic ring. This substituent is poised to influence cation binding through both electronic and steric effects, making it an interesting subject for theoretical exploration.
Core Theoretical Methodologies: A Scientist's Perspective
The accurate theoretical description of host-guest systems requires methods that can correctly model non-covalent interactions, conformational flexibility, and solvent effects.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of computational chemistry for systems of this size.[8] It offers an excellent balance between accuracy and computational cost.
-
Why DFT? Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, making it suitable for describing the nuanced electronic interactions involved in cation-ether binding. It is more computationally tractable than higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), which are often too demanding for molecules of this size.
-
Choice of Functional and Basis Set: The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation functional and basis set.
-
Functional: The B3LYP functional is a widely used and well-validated hybrid functional for these types of studies, known for providing reliable geometries and energies.[2][4][8] Other modern, dispersion-corrected functionals (e.g., ωB97X-D, M06-2X) are also excellent choices, as they are specifically designed to better capture the non-covalent forces (van der Waals interactions) that are significant in host-guest complexes.
-
Basis Set: A Pople-style basis set like 6-31G(d) or 6-311+G(d,p) is a common starting point. The inclusion of polarization functions (d) and diffuse functions (+) is crucial. Polarization functions allow for more flexibility in describing bonding, while diffuse functions are essential for accurately modeling systems with diffuse electron density, such as the lone pairs on oxygen atoms that are key to cation binding.
-
Solvation Models
Gas-phase calculations are a useful starting point for understanding intrinsic binding affinity, but interactions in a condensed phase are strongly influenced by the solvent.
-
Implicit Solvation (Continuum Models): Models like the Polarizable Continuum Model (PCM) are computationally efficient ways to approximate solvent effects. The solvent is treated as a continuous medium with a defined dielectric constant. This approach captures the bulk electrostatic effects of the solvent but misses specific host-solvent or cation-solvent interactions (e.g., hydrogen bonds).
-
Explicit Solvation: In this approach, a number of individual solvent molecules are included in the calculation, typically forming the first solvation shell around the complex. This is computationally more expensive but provides a much more realistic picture, especially for protic solvents like water or methanol that can form strong hydrogen bonds.[10]
Molecular Dynamics (MD) Simulations
While DFT is excellent for calculating static structures and energies, MD simulations are used to explore the conformational dynamics and thermodynamics of the system over time.[11][12]
-
Why MD? Crown ethers are highly flexible molecules.[13] An MD simulation can explore the vast landscape of possible conformations for the free crown ether and its cation complex, providing insight into the entropic contributions to binding. By calculating the potential of mean force (PMF), one can derive the free energy of binding, which is more directly comparable to experimental data than the electronic energy from a single DFT calculation.[14]
Cation Binding by Substituted 12-Crown-4 Ethers
Theoretical studies consistently show that substituents significantly alter the binding capability of the 12C4 ring. The effect is primarily electronic.[2][15]
-
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃), hydroxyl (-OH), and amino (-NH₂) increase the electron density on the oxygen atoms within the crown ether cavity.[2][16] This enhanced negative electrostatic potential leads to a stronger attraction with the positively charged cation, thereby increasing the binding energy.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or fluoroalkyls pull electron density away from the cavity oxygens.[16] This diminishes the electrostatic attraction and weakens the binding to cations.
The selectivity order for unsubstituted 12C4 is consistently predicted to be Li⁺ > Na⁺ > K⁺, which aligns with the size-fit principle.[2][4] DFT calculations show that while Li⁺ fits snugly within the plane of the oxygen atoms, the larger Na⁺ and K⁺ ions sit "atop" the crown ether, leading to less optimal coordination and weaker binding.[4]
The Specific Role of the 2-Hydroxymethyl (-CH₂OH) Substituent
The 2-hydroxymethyl group on HM-12C4 introduces two key modifications:
-
Inductive Effect: As an alkyl-based group, it acts as a weak electron-donating group, which is expected to slightly increase the binding energy for all cations compared to the parent 12C4.
-
Direct Coordination/Hydrogen Bonding: The hydroxyl group (-OH) itself contains an oxygen atom with lone pairs. This presents the possibility of the sidearm folding back to allow this "extra" oxygen to participate directly in coordinating the cation. This would transform the ligand from a tetradentate to a pentadentate chelator, significantly enhancing stability. This "lariat ether" effect is a well-known strategy for boosting binding affinity.[3]
Therefore, theoretical models of HM-12C4 complexes are expected to show not only a general increase in binding strength but also potentially altered geometries compared to unsubstituted 12C4, as the sidearm reorients to engage the bound cation.
Quantitative Insights from DFT
The primary output from DFT studies for comparing binding strength is the binding energy (ΔE_bind) . It is typically calculated in the gas phase as follows:
ΔE_bind = E_complex - (E_host + E_guest)
Where:
-
E_complex is the total electronic energy of the optimized host-guest complex.
-
E_host is the total electronic energy of the optimized free host molecule.
-
E_guest is the total electronic energy of the cation.
A more negative ΔE_bind indicates a stronger interaction. The table below compiles representative theoretical binding energies for 12C4 with alkali metal cations to illustrate the established selectivity trend.
| Cation | Ionic Radius (Å) | Cavity Size (12C4, Å) | Typical Calculated Binding Energy (kcal/mol) | Reference |
| Li⁺ | 0.76 | ~1.2 - 1.5 | -35 to -45 | [2][4] |
| Na⁺ | 1.02 | ~1.2 - 1.5 | -25 to -35 | [2][4] |
| K⁺ | 1.38 | ~1.2 - 1.5 | -15 to -25 | [2][4] |
Note: Exact values vary depending on the level of theory and basis set used.
A Practical Workflow for DFT Investigation of a [Li(HM-12C4)]⁺ Complex
This section provides a self-validating protocol for a typical DFT investigation.
Step 1: Structure Preparation
-
Action: Build an initial 3D structure of the 2-Hydroxymethyl-12-crown-4 molecule and the Li⁺ ion using molecular modeling software (e.g., Avogadro, GaussView).
-
Causality: A reasonable starting geometry is needed for the optimization algorithm to find the true energy minimum efficiently. Place the Li⁺ ion near the center of the crown ether cavity. Several starting orientations of the hydroxymethyl sidearm should be considered (e.g., pointing away from the ring, pointing towards the cation) to ensure the global minimum is found.
Step 2: Geometry Optimization
-
Action: Perform a full geometry optimization using your chosen DFT method (e.g., B3LYP/6-311+G(d,p)) and a solvation model if desired (e.g., PCM for methanol). This calculation should be repeated for the free HM-12C4 molecule as well.
-
Causality: This step finds the lowest energy arrangement of the atoms, providing the equilibrium structure of the complex and the free ligand. The optimization algorithm systematically adjusts atomic positions to minimize the forces on each atom.
Step 3: Validation via Frequency Analysis
-
Action: Perform a vibrational frequency calculation at the same level of theory used for the optimization.
-
Causality (Self-Validation): This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure. If an imaginary frequency is found, the geometry must be distorted along the corresponding vibrational mode and re-optimized.
Step 4: Energy Calculation and Analysis
-
Action: Extract the final electronic energies (with zero-point vibrational energy correction, if desired for more accuracy) from the validated output files for the [Li(HM-12C4)]⁺ complex and the free HM-12C4 ligand.
-
Causality: These energies are the fundamental quantities needed to calculate the binding energy.
Step 5: Binding Energy Calculation
-
Action: Use the formula: ΔE_bind = E_[Li(HM-12C4)]⁺ - (E_HM-12C4 + E_Li⁺). Note that the electronic energy of the bare ion (E_Li⁺) is zero.
-
Causality: This final calculation quantifies the strength of the interaction. The process should be repeated for other cations (Na⁺, K⁺) to predict selectivity.
Below is a Graphviz diagram illustrating this computational workflow.
Caption: Workflow for DFT Calculation of Cation Binding Energy.
Bridging Theory with Experiment
The ultimate test of a theoretical model is its ability to reproduce and predict experimental results. The calculated binding energy (ΔE) in the gas phase is most closely related to the enthalpy of complexation (ΔH) in non-polar solvents.[6] More sophisticated calculations that include thermal corrections, entropy, and solvation effects can be used to compute the Gibbs free energy of binding (ΔG), which is directly related to the experimentally measured stability constant (K) via the equation ΔG = -RT ln(K).[17]
Strong correlations between DFT-calculated binding affinities and experimentally determined stability constants for various crown ether-cation systems have been demonstrated, lending high confidence to the predictive power of these computational methods.[15] Discrepancies often arise from challenges in accurately modeling solvation, highlighting the importance of choosing an appropriate solvation model for the system under study.[10]
Future Directions and Applications
The theoretical framework described here provides a powerful tool for advancing molecular recognition technologies. Future research efforts may focus on:
-
Designing Novel Ionophores: Using computational screening to design HM-12C4 derivatives with enhanced selectivity for medically or environmentally important ions.
-
Developing Ion-Selective Sensors: Integrating theoretically optimized ligands into sensor platforms for real-time ion detection.
-
Drug Delivery Systems: Engineering functionalized crown ethers as components of drug delivery vehicles that can respond to specific ionic concentrations in the body.
-
Advanced Materials: Creating polymers or metal-organic frameworks incorporating HM-12C4 moieties for applications in ion separation and extraction.
By combining predictive theoretical modeling with targeted experimental synthesis and validation, the development cycle for new functional supramolecular systems can be significantly accelerated.
References
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Inoue, Y., Liu, Y., Tong, L. H., Ouchi, M., & Hakushi, T. (1993). Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium selectivity of 14-crown-4. The Journal of Organic Chemistry, 58(20), 5411–5413. [Link]
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Ćeranić, K., Milovanović, B., & Petković, M. (2023). Density functional theory study of crown ether–magnesium complexes: from a solvated ion to an ion trap. Physical Chemistry Chemical Physics, 25(47), 32656-32665. [Link]
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Inoue, Y., Liu, Y., & Hakushi, T. (1993). Complexation thermodynamics of crown ethers. Part 3. 12-Crown-4 to 36-crown-12: from rigid to flexible ligand. Journal of the Chemical Society, Perkin Transactions 2, (11), 2269-2275. [Link]
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Ozawa, S., & Kimura, E. (1995). Thermodynamics of Complexation of Sodium Ion with 12-Crown-4 and 18-Crown-6 in Pyridine. Zeitschrift für Naturforschung B, 50(3), 423-428. [Link]
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Diao, C., Wang, D., & Zhang, D. (2012). A DFT study on the metal binding selectivity of 12-crown-4 and its heterocyclic analogs. Journal of Molecular Modeling, 18(8), 3523–3531. [Link]
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Ramos, M. L., et al. (2000). Thermodynamics of Lithium−Crown Ether (12-Crown-4 and 1-Benzyl-1-aza-12-crown-4) Interactions in Acetonitrile and Propylene Carbonate. The Anion Effect on the Coordination Process. The Journal of Physical Chemistry B, 104(28), 6739–6747. [Link]
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McAnanama-Brereton, S., & Gordon, W. A. (2021). Thermodynamics of Li–Crown Ether Interactions in Aqueous Solvent. ACS Omega, 6(1), 539–547. [Link]
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Wikipedia. (2024). Crown ether. [Link]
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Hadisaputra, S., Khotimah, H., & Hakim, A. (2021). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Proceedings of the 2nd International Conference on Science and Technology Education (ICOSTE 2021). [Link]
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Ghammamy, S., et al. (2012). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. International Journal of Molecular Sciences, 13(12), 16730–16744. [Link]
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Asfari, Z., et al. (2001). A molecular dynamics study in vacuo and in an explicit water phase was undertaken on 21C7 benzo and cyclohexano crown ether derivatives... New Journal of Chemistry, 25(3), 441-452. [Link]
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Najjar, E., et al. (2021). Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. The Journal of Physical Chemistry A, 125(30), 6673–6681. [Link]
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Hadisaputra, S., Khotimah, H., & Hakim, A. (2021). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. ResearchGate. [Link]
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Wipff, G., & Kollman, P. A. (1991). Molecular mechanics and dynamics studies of crown ether - cation interactions: free energy calculations on the cation selectivity of dibenzo-18-crown-6 and dibenzo-30-crown-10. Journal of the American Chemical Society, 113(23), 8769–8779. [Link]
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Patai, S. (Ed.). (1980). The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and Their Sulphur Analogues. John Wiley & Sons. [Link]
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The Serendipitous Crown: A Technical Guide to the Discovery and Evolution of Functionalized Crown Ethers
Abstract
This in-depth technical guide charts the journey of functionalized crown ethers, from their serendipitous discovery to their current-day applications as sophisticated molecular tools. We delve into the foundational principles of their synthesis and host-guest chemistry, providing a detailed exploration of strategic functionalization. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the experimental choices that drive innovation in this fascinating area of supramolecular chemistry. We will explore detailed synthetic protocols, quantitative application data, and the logical frameworks behind the design of these remarkable molecules.
A Fortuitous Finding: The Dawn of Crown Ether Chemistry
The story of crown ethers begins not with a deliberate quest, but with an unexpected observation. In 1967, Charles J. Pedersen, a chemist at DuPont, was researching the synthesis of multidentate ligands for complexing divalent cations.[1] His work involved linking two catecholate groups, and during the purification of a target compound, he isolated a peculiar crystalline byproduct in a mere 0.4% yield.[2] This "goo," as he initially described it, exhibited an unusual property: it was sparingly soluble in methanol but dissolved readily in the presence of sodium salts.[3][4]
This serendipitous discovery was the first isolation of a crown ether, specifically 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, which Pedersen aptly named "dibenzo-18-crown-6".[2][5] The name "crown" was inspired by the molecule's three-dimensional structure, which resembles a crown when it chelates a metal ion.[6] The nomenclature "x-crown-y" was established, where 'x' is the total number of atoms in the macrocyclic ring and 'y' is the number of oxygen atoms.[6]
Pedersen's keen observation and subsequent systematic investigation into this new class of compounds revealed their remarkable ability to selectively bind alkali metal cations within their central cavity.[1] This groundbreaking work, which laid the foundation for the field of supramolecular chemistry, was recognized with the 1987 Nobel Prize in Chemistry, shared with Donald J. Cram and Jean-Marie Lehn, who further expanded upon his discoveries.[3]
The Art of the Macrocycle: Synthesizing Functionalized Crown Ethers
The utility of crown ethers extends far beyond their initial discovery, largely due to the ability to introduce functional groups onto their macrocyclic framework. These functional groups serve as handles to tune their solubility, attach them to other molecules or surfaces, and introduce new functionalities such as chromophores for sensing or chiral selectors for separation. The synthesis of functionalized crown ethers can be broadly categorized into two main strategies: templated macrocyclization and direct functionalization.
Templated Macrocyclization: Building from Functionalized Precursors
This approach involves the cyclization of open-chain precursors that already bear the desired functional groups. The presence of a templating cation (e.g., K⁺, Na⁺) is often crucial, as it organizes the linear precursor into a conformation that favors cyclization over polymerization.[7]
A prime example is the synthesis of aromatic crown ethers, such as the versatile intermediate 4'-aminobenzo-15-crown-5. This compound is a valuable precursor for a wide range of further functionalization due to the reactivity of the amino group.
Step 1: Nitration of Benzo-15-crown-5
-
Reactants: To a mixture of benzo-15-crown-5 (1.5 g, 5.6 mmol), glacial acetic acid (18 mL), and chloroform (20 mL), add nitric acid (5 mL, 70%) dropwise over 30 minutes with stirring.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with chloroform.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 4'-nitrobenzo-15-crown-5.
Step 2: Reduction of 4'-Nitrobenzo-15-crown-5
-
Reactants: Dissolve the 4'-nitrobenzo-15-crown-5 obtained in the previous step in a suitable solvent such as ethanol or methanol.
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction: Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring until the reaction is complete (monitored by TLC).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to yield 4'-aminobenzo-15-crown-5 as a solid.
Direct Functionalization: Modifying the Pre-formed Macrocycle
An alternative and often more efficient approach is to introduce functional groups directly onto a pre-existing crown ether ring. This method avoids the often-complex synthesis of functionalized precursors.
For aromatic crown ethers , electrophilic aromatic substitution is a common strategy. Functional groups like nitro, halogen, or acyl groups can be introduced onto the benzene ring, which can then be further modified.
For aliphatic crown ethers , a powerful technique is the radical-mediated cross-dehydrogenative coupling. This method involves the generation of a radical on the crown ether backbone, which then reacts with a suitable coupling partner.
-
Reactants: In a reaction vessel, combine a large excess of 18-crown-6 (e.g., 20 equivalents), the olefin (2 equivalents), and a radical initiator such as di-tert-butyl peroxide (DTBP) (1 equivalent).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature sufficient to decompose the radical initiator (typically 120-140 °C for DTBP).
-
Reaction Time: Allow the reaction to proceed for several hours, monitoring the consumption of the olefin by techniques such as GC-MS or TLC.
-
Purification: After the reaction is complete, cool the mixture and remove the excess 18-crown-6 by vacuum distillation or by washing with a solvent in which the functionalized crown ether is poorly soluble (e.g., hexane). The crude product can be further purified by column chromatography on silica gel.
Applications of Functionalized Crown Ethers: From Sensing to Separation
The ability to tailor the properties of crown ethers through functionalization has led to their application in a diverse array of scientific and technological fields.
Ion-Selective Electrodes: Detecting with Precision
Functionalized crown ethers are excellent ionophores for ion-selective electrodes (ISEs) due to their high selectivity for specific cations. By incorporating a lipophilic crown ether into a polymer membrane (typically PVC), an electrode can be fabricated that generates a potential difference in response to the concentration of the target ion.
Caption: Experimental workflow for the fabrication and use of a crown ether-based ion-selective electrode.
Table 1: Performance of a Potassium-Selective Electrode Based on 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether [3]
| Parameter | Value |
| Response Slope | 58.2 mV/decade |
| Linear Range | 10⁻⁵.⁸⁰ M to 10⁻¹ M K⁺ |
| Detection Limit | 10⁻⁵.⁸⁰ M K⁺ |
| pH Range | 3.0 - 9.5 |
| Response Time | < 30 seconds |
Chiral Separation: Resolving Enantiomers
By introducing chiral moieties onto the crown ether scaffold, it is possible to create chiral selectors that can differentiate between enantiomers. These chiral crown ethers are particularly effective for the separation of primary amines via techniques like capillary electrophoresis and high-performance liquid chromatography (HPLC).[1][6] The enantiomeric recognition is achieved through differential host-guest interactions, where one enantiomer forms a more stable complex with the chiral crown ether than the other.
Table 2: Enantiomeric Separation of Primary Amines using a Chiral Crown Ether Selector
| Analyte | Separation Technique | Enantiomeric Excess (ee) / Separation Factor (α) | Reference |
| 1-Phenylethylamine | Capillary Electrophoresis | Baseline separation achieved | [6] |
| Phenylalanine | HPLC | α = 1.5 | [1] |
| Tryptophan | Capillary Electrophoresis | Resolution > 2.0 | [3] |
Drug Delivery Systems: Enhancing Therapeutic Efficacy
Functionalized crown ethers are being explored as components of drug delivery systems. Their ability to encapsulate drug molecules can enhance solubility and bioavailability.[8] Furthermore, crown ethers that respond to specific stimuli, such as changes in ion concentration, can be used to trigger drug release. For instance, amphiphilic copolymers containing crown ether units can self-assemble into micelles that encapsulate a drug. The release of the drug can then be triggered by the presence of a specific cation that interacts with the crown ether, altering the micelle structure.[9]
Table 3: Cation-Triggered Drug Release from a Crown Ether-Functionalized Copolymer Micelle [9]
| Condition | Drug Released in 24h |
| Without K⁺ | 68.77% |
| With 150 mM K⁺ | 63.78% |
In this specific study, the addition of K⁺ stabilized the micelles, leading to a slightly slower drug release.
Phase Transfer Catalysis: Bridging Reaction Phases
Crown ethers are highly effective phase transfer catalysts. They can solubilize inorganic salts in organic solvents by complexing the cation, thereby making the anion "naked" and highly reactive. This allows reactions to occur between reactants that are in different, immiscible phases (e.g., an aqueous and an organic phase).
Caption: Mechanism of phase transfer catalysis using a crown ether.
Conclusion and Future Perspectives
From a serendipitous discovery in an industrial laboratory to a cornerstone of supramolecular chemistry, the journey of functionalized crown ethers has been one of continuous innovation. Their unique ability to selectively recognize and bind guests, coupled with the versatility of their functionalization, has cemented their importance in a wide range of applications.
Looking ahead, the development of ever more sophisticated functionalized crown ethers promises to unlock new possibilities. The design of multi-responsive systems, where the crown ether's binding properties can be controlled by multiple external stimuli, is a particularly exciting frontier. Furthermore, the integration of functionalized crown ethers into advanced materials, such as metal-organic frameworks and polymers, will undoubtedly lead to the creation of novel materials with unprecedented properties and applications in areas ranging from targeted drug delivery to advanced separation technologies. The legacy of Pedersen's "goo" continues to inspire new generations of scientists to explore the vast potential of these captivating macrocycles.
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Kuhn, R. (1999). Enantiomeric separation by capillary electrophoresis using a crown ether as chiral selector. Electrophoresis, 20(13), 2605–2613. [Link]
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An ion-selective crown ether covalently grafted onto chemically exfoliated MoS 2 as a biological fluid sensor. (2021). RSC Publishing. [Link]
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Potassium ion-selective polyaniline solid-contact electrodes based on 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether ionophore. (2025). ResearchGate. [Link]
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Pedersen, C. J. (1988). The discovery of crown ethers. Science, 241(4865), 536–540. [Link]
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Nicoli, F., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers. [Link]
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SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. (2022). IIP Series. [Link]
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Enantiodiscrimination Using a Chiral Crown Ether as a Chiral Solvating Agent Using NMR Spectroscopy. (2019). ResearchGate. [Link]
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Pedersen, C. J. (1987). THE DISCOVERY OF CROWN ETHERS. Nobel lecture. [Link]
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Crown ether - Wikipedia. (n.d.). Wikipedia. [Link]
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PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. (n.d.). eGyanKosh. [Link]
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Crown Ethers. (n.d.). VTechWorks. [Link]
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Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes. (2019). The Royal Society of Chemistry. [Link]
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The Beginning of the Story: Crown Ethers. (n.d.). World Scientific Publishing. [Link]
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On This Day - Oct 03 : Charles Pedersen was born. (n.d.). RSC Education. [Link]
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CROWN ETHERS: SYNTHESIS & APPLICATIONS. (n.d.). Jetir.Org. [Link]
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ANALYTICAL APPLICATION OF FUNCTIONALIZED CROWN ETHER - METAL COMPLEXES. (n.d.). International Union of Pure and Applied Chemistry. [Link]
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What is the role of crown ether in electrochemistry? (2025). Koyon. [Link]
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An In-depth Technical Guide to the Safe Handling of 1,4,7,10-Tetraoxacyclododecane-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Foremost Hazard Analysis
1,4,7,10-Tetraoxacyclododecane-2-methanol, also known as 2-(Hydroxymethyl)-12-crown-4 (CAS No. 75507-26-5), is a specialized organic compound featuring a crown ether macrocycle functionalized with a methanol group.[1][2] Its utility in scientific research, particularly in fields requiring ion chelation and molecular recognition, is significant. However, its structural similarity to both the highly toxic 1,4,7,10-Tetraoxacyclododecane (12-Crown-4) and the general class of ethers necessitates a rigorous and informed approach to its handling.
The primary directive for any professional handling this compound is to operate with the assumption that it carries hazards at least as severe as its parent compound, 12-Crown-4. The most critical of these is the potential for acute inhalation toxicity. Safety data for 12-Crown-4 classifies it as Fatal if inhaled (H330).[3][4] Therefore, all handling procedures must be designed to eliminate any possibility of aerosol or vapor inhalation.
Furthermore, as a polyether, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light.[5][6] This insidious and often overlooked hazard has been the cause of destructive laboratory explosions, particularly during purification processes like distillation.[5] This guide is structured to instill a multi-layered safety protocol that addresses these severe risks through a combination of engineering controls, administrative procedures, and personal protective equipment.
Section 2: A Comprehensive Risk Assessment
A thorough understanding of the "why" behind safety protocols is paramount for developing a robust safety culture. The risks associated with this compound can be categorized into toxicological, physicochemical, and reactivity hazards.
Toxicological Profile (Inferred)
Due to a lack of specific toxicological data for the methanol-substituted variant, we must extrapolate from the well-documented hazards of its parent compound, 1,4,7,10-Tetraoxacyclododecane (12-Crown-4).
-
Acute Inhalation Toxicity: This is the most severe and immediate risk. The parent compound is classified under GHS as Acute Toxicity 1 or 2 (H330: Fatal if inhaled).[3][4] The mechanism likely involves rapid absorption into the bloodstream via the lungs, leading to systemic toxicity. The high boiling point suggests low volatility at room temperature, but operations involving heating, aerosolization (e.g., sonication), or use under vacuum can significantly increase the inhalation risk.
-
Eye Irritation: 12-Crown-4 is known to cause serious eye irritation.[4] Direct contact with the eyes is likely to cause significant damage.
-
Dermal and Ingestion Toxicity: While inhalation is the primary concern, absorption through the skin and ingestion are also potential routes of exposure that must be prevented.[7]
Physicochemical Hazards
-
Peroxide Formation: This is a critical, time-dependent hazard common to ethers.[8] Autoxidation in the presence of oxygen, often accelerated by light, forms unstable peroxide compounds. These peroxides can detonate violently when subjected to heat, friction, or shock, such as during distillation or when evaporating a solution to dryness.
-
Flammability: While specific data is limited, related compounds are flammable. The presence of a hydroxyl group and the ether linkages suggest it should be treated as a combustible liquid. Keep it away from heat, sparks, and open flames.[9]
Reactivity Hazards
-
Strong Oxidizing Agents: As with most organic ethers, this compound can react violently with strong oxidizing agents. Such combinations must be avoided.[7]
Section 3: The Hierarchy of Controls: A Multi-Layered Safety Protocol
Effective safety is not merely about wearing gloves; it is a systematic process of risk reduction. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of Controls Workflow.
-
Elimination/Substitution (Most Effective): The first consideration in any experimental design should be whether a less hazardous chemical can achieve the same scientific objective. If the unique properties of the crown ether are not essential, a safer alternative should be used.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified and properly functioning chemical fume hood.[10] This is non-negotiable and serves as the primary defense against inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[11]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[12]
-
-
Administrative Controls: These are the procedures and policies that dictate how work is performed safely.
-
Restricted Access: Clearly designate areas where this compound is stored and used. Only trained and authorized personnel should be allowed access.
-
Container Labeling and Dating: All containers of this compound must be clearly labeled with the chemical name, hazard warnings (e.g., "Fatal if Inhaled," "Peroxide Former"), and the date it was received and the date it was first opened.[8] This is crucial for tracking potential peroxide formation.
-
Safe Work Practices: Never work alone when handling this chemical. Wash hands thoroughly after handling.[10] Avoid eating, drinking, or applying cosmetics in the laboratory.[13]
-
-
Personal Protective Equipment (PPE) (Least Effective): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[7] A face shield should be worn over the goggles when there is a significant risk of splashing.
-
Hand Protection: Standard latex gloves are not suitable for work with ethers.[8] Use nitrile or butyl rubber gloves, which offer better chemical resistance.[13] Inspect gloves for any signs of degradation before each use and change them immediately if contamination occurs.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a full-face respirator with an appropriate organic vapor cartridge (e.g., ABEK filter type) is necessary.[3] All respirator use must be in accordance with a formal respiratory protection program.
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Safe Handling and Use
-
Preparation: Before starting, review the Safety Data Sheet (SDS) for the parent compound, 12-Crown-4.[3] Ensure the fume hood is operational and the sash is at the lowest practical height. Assemble all necessary equipment and PPE.
-
Weighing/Transfer: Conduct all transfers of solid or liquid material within the fume hood. Use a disposable weighing boat for solids. Pour liquids slowly and carefully to avoid splashing.[13]
-
Heating: If heating is required, use a controlled heating source like a heating mantle or oil bath. Never heat to dryness , as this can concentrate explosive peroxides.
-
Post-Procedure: After use, tightly seal the container. Decontaminate the work area in the fume hood. Dispose of contaminated disposable items as hazardous waste. Wash hands thoroughly.
SOP 2: Storage and Inspection
-
Storage Conditions: Store in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area, away from light and heat sources.[3]
-
Segregation: Store away from incompatible materials, especially strong oxidizing agents.[7]
-
Peroxide Testing: For containers that have been open for more than 6 months (or as specified by your institution's safety policy), test for the presence of peroxides before use, especially before any heating or distillation. Commercially available peroxide test strips can be used for this purpose. If peroxides are detected, consult with your institution's Environmental Health and Safety (EHS) department for a peroxide removal or disposal protocol. Do not attempt to distill or concentrate material that tests positive for peroxides.
SOP 3: Spill and Emergency Response
Caption: Emergency Spill Response Workflow.
-
Immediate Actions: Evacuate the immediate area and alert nearby personnel. If there is a risk of inhalation, evacuate the entire lab and contact your EHS or emergency response team.
-
Minor Spills (inside a fume hood): If the spill is small, contained within a fume hood, and you are trained and equipped to handle it:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent pad.[3] Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[14]
-
-
Major Spills (outside a fume hood or large volume):
-
Do not attempt to clean it up yourself.
-
Evacuate the laboratory immediately.
-
Close the doors and prevent re-entry.
-
Call your institution's emergency response number from a safe location.
-
-
Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance.[7]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]
-
SOP 4: Waste Disposal
-
Collection: All waste materials, including excess reagent, contaminated absorbent materials, and empty containers, must be collected and disposed of as hazardous waste.[3]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures. Do not pour this chemical down the drain.
Section 5: Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-(Hydroxymethyl)-12-crown-4 | [2] |
| CAS Number | 75507-26-5 | [1][2] |
| Molecular Formula | C₉H₁₈O₅ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Parent Compound | 1,4,7,10-Tetraoxacyclododecane (12-Crown-4) | [4] |
| Primary Hazard | Fatal if inhaled (H330) (inferred from parent) | [3][4] |
| Secondary Hazard | Forms explosive peroxides | [5][8] |
References
- Merck Millipore. (2025). SAFETY DATA SHEET.
- Ori-McKenney Lab. (n.d.). Methanol.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Methanol Safety Data Sheet. (n.d.).
- Redox. (2022). Safety Data Sheet Methanol.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- ResearchGate. (2010). Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers.
- PubChem. (n.d.). 1,4,7,10-Tetraoxacyclododecane.
- Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- University of St Andrews. (2010). Ethers - Handling and control of exposure.
- PubChem. (n.d.). This compound.
- Aldrich. (2024). SAFETY DATA SHEET.
- ChemScene. (n.d.). (1,4,7,10-Tetraoxacyclododecan-2-yl)methanol.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Unknown. (2021). Safety Data Sheet Methanol.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
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- 15. methanex.com [methanex.com]
A Senior Application Scientist's Guide to 2-Hydroxymethyl-12-crown-4: From Procurement to Application
Introduction: The Unique Duality of a Functionalized Crown Ether
In the realm of supramolecular chemistry and its applications, 2-Hydroxymethyl-12-crown-4 stands out as a molecule of exceptional utility. It elegantly combines two critical features: the selective cation-binding capability of the 12-crown-4 macrocycle and the reactive versatility of a primary hydroxyl group. The 12-crown-4 ring, a cyclic tetramer of ethylene oxide, possesses an internal cavity diameter ideally suited for complexing small monovalent cations, most notably lithium (Li⁺) and sodium (Na⁺)[1][2]. This selective recognition is the cornerstone of its function.
The addition of the hydroxymethyl (-CH₂OH) group transforms the parent crown ether from a passive complexing agent into a versatile building block. This "functional handle" allows for the covalent attachment of the crown ether to polymers, surfaces, and other molecular scaffolds through well-established reactions like esterification or etherification[3][4]. This dual nature makes 2-Hydroxymethyl-12-crown-4 an invaluable tool for researchers developing advanced materials for ion sensing, selective extraction, and catalysis. This guide provides an in-depth look at its commercial landscape, physicochemical properties, and core applications, complete with field-proven protocols.
Physicochemical Properties and Specifications
Understanding the fundamental properties of a reagent is paramount for its successful application. 2-Hydroxymethyl-12-crown-4 is typically supplied as a colorless to pale yellow viscous liquid.
| Property | Value | Reference(s) |
| CAS Number | 75507-26-5 | [5] |
| Molecular Formula | C₉H₁₈O₅ | [5] |
| Molecular Weight | 206.24 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Density | ~1.192 g/mL at 25 °C | [7] |
| Boiling Point | ~115 °C at 0.04 mmHg | [7] |
| Refractive Index (n20/D) | ~1.480 | [7] |
| Synonyms | (12-Crown-4)-2-methanol, 1,4,7,10-Tetraoxacyclododecan-2-methanol | [5] |
Commercial Availability and Procurement
2-Hydroxymethyl-12-crown-4 is readily available from several reputable chemical suppliers, ensuring a stable supply chain for research and development. Purity levels are typically high, suitable for most applications without further purification.
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Gram scale |
| Thermo Scientific Chemicals | ≥97% | Sub-gram to multi-gram scale |
| Chem-Impex International | ≥95% (GC) | Gram scale |
| Tokyo Chemical Industry (TCI) | >95.0% (GC) | Gram scale |
| Santa Cruz Biotechnology | N/A | Research quantities |
| Chemodex | ≥95% (GC) | Research quantities |
| Matrix Fine Chemicals | N/A | Bulk and research quantities |
Note: Availability and pricing are subject to change. It is recommended to consult the respective supplier websites for the most current information.
Core Applications and Mechanistic Insights
The unique structure of 2-Hydroxymethyl-12-crown-4 dictates its primary applications. The crown ether cavity provides selectivity, while the hydroxyl group enables immobilization and integration into larger systems.
Ion-Selective Electrodes (ISEs) and Sensors
The ability of the 12-crown-4 moiety to selectively complex with small cations makes it an excellent ionophore for potentiometric sensors[6].
Causality: The working principle of an ISE is based on a membrane containing a selective ionophore that establishes a potential difference proportional to the activity of the target ion in a sample[8][9]. The 12-crown-4 cavity size is a near-perfect match for the ionic radius of Li⁺ and Na⁺, leading to the formation of stable host-guest complexes. The hydroxymethyl group is crucial here, as it allows the ionophore to be incorporated into larger, more complex sensor designs, such as the silicon-bridged bis(12-crown-4) ethers, which have demonstrated excellent Na⁺ selectivity[10].
Caption: Mechanism of an ISE using a 12-crown-4 derivative.
Selective Lithium Ion (Li⁺) Extraction and Recovery
With the growing demand for lithium in battery technology, efficient extraction from brines and waste streams is critical. Materials functionalized with 2-Hydroxymethyl-12-crown-4 have emerged as highly promising adsorbents for this purpose.
Causality: The principle here is solid-phase extraction. By covalently attaching 2-Hydroxymethyl-12-crown-4 to a solid support (e.g., a porous polymer resin or chitosan nanofibers), a material is created that can be easily mixed with a lithium-containing solution and then separated[3][4]. The immobilized crown ether moieties selectively capture Li⁺ ions from the solution, even in the presence of higher concentrations of competing ions like Na⁺, K⁺, Mg²⁺, and Ca²⁺[4][11]. The selectivity stems from the optimal fit of Li⁺ into the 12-crown-4 cavity, a concept known as "size-match selectivity"[12]. Research has demonstrated high adsorption capacities and excellent selectivity factors for such materials[3][11].
Caption: Workflow for selective lithium extraction using a functionalized adsorbent.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reagents located in different immiscible phases (e.g., aqueous and organic)[13][14]. Crown ethers are a well-known class of phase-transfer catalysts[14].
Causality: Many valuable nucleophiles (e.g., CN⁻, OH⁻, RCO₂⁻) are soluble in water as inorganic salts but insoluble in organic solvents where the substrate resides. A crown ether overcomes this barrier. It complexes the inorganic cation (e.g., K⁺ in KCN) and wraps it in an organophilic shell, effectively dragging the entire ion pair into the organic phase[15]. This "solubilized" nucleophile is highly reactive in the organic medium, dramatically accelerating reaction rates. While quaternary ammonium salts are more common, crown ethers can be particularly effective and offer different selectivities[15][16]. The hydroxymethyl group allows for the creation of immobilized or polymer-supported catalysts for easier recovery and reuse[17].
Experimental Protocols
The following protocols are representative workflows derived from published methodologies. They should be adapted based on specific laboratory conditions and safety assessments.
Protocol 1: Preparation of a Li⁺-Selective Adsorbent Material
This protocol describes the functionalization of a macroporous polymer with 2-Hydroxymethyl-12-crown-4 for lithium adsorption, based on methodologies reported in the literature[4][11].
1. Materials and Reagents:
-
Macroporous polymer support with epoxy groups (e.g., poly(glycidyl methacrylate) PolyHIPE)
-
2-Hydroxymethyl-12-crown-4
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Base catalyst (e.g., Sodium hydride or Potassium tert-butoxide)
-
Lithium standard solutions and competing ion solutions (Na⁺, K⁺, Mg²⁺, Ca²⁺) for testing
-
ICP-OES or Atomic Absorption Spectrometer for analysis
2. Functionalization Procedure (Self-Validating System):
-
Activation of Hydroxyl Group: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve a defined amount of 2-Hydroxymethyl-12-crown-4 in the anhydrous solvent.
-
Add the base catalyst (e.g., NaH) portion-wise at 0 °C to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. Stir for 1-2 hours. Causality: The alkoxide is a much stronger nucleophile than the alcohol, ensuring an efficient reaction with the epoxy groups on the polymer.
-
Grafting Reaction: Add the dry macroporous polymer support to the flask.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for 24-48 hours to ensure complete reaction. Causality: Heating provides the necessary activation energy for the nucleophilic ring-opening of the epoxy groups by the crown ether alkoxide.
-
Work-up and Purification: Cool the mixture to room temperature. Quench the reaction carefully with methanol or ethanol.
-
Filter the functionalized polymer. Wash it extensively with deionized water, methanol, and diethyl ether to remove unreacted reagents and byproducts.
-
Dry the resulting adsorbent material (PGMA-CE) under vacuum.
-
Validation: Characterize the material using FT-IR to confirm the presence of the crown ether's characteristic C-O-C stretching bands and the disappearance of the epoxy ring bands. XPS can be used to confirm the elemental composition.
3. Batch Adsorption Experiment:
-
Prepare a series of LiCl solutions of known concentrations.
-
Add a precise mass of the dry adsorbent (e.g., 20 mg) to a fixed volume of each LiCl solution (e.g., 20 mL).
-
Agitate the mixtures at a constant temperature for a set time (e.g., 3 hours, based on kinetic studies) to reach equilibrium[11].
-
Separate the adsorbent by filtration.
-
Analyze the Li⁺ concentration in the filtrate using ICP-OES or a similar technique.
-
Calculate the adsorption capacity (qₑ, in mg/g) using the formula: qₑ = (C₀ - Cₑ) * V / m, where C₀ and Cₑ are the initial and equilibrium concentrations, V is the volume of the solution, and m is the mass of the adsorbent.
Protocol 2: Preparation of a PVC Membrane for an Ion-Selective Electrode
This protocol outlines the general steps for creating a solvent-polymeric membrane for an ISE, a standard technique in sensor development[8][10].
1. Materials and Reagents:
-
2-Hydroxymethyl-12-crown-4 (or a derivative thereof) as the ionophore
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Freshly distilled Tetrahydrofuran (THF)
2. Membrane Cocktail Preparation (Self-Validating System):
-
In a small glass vial, precisely weigh the components. A typical ratio is ~1-2% ionophore, ~33% PVC, ~65% plasticizer, and ~0.5-1% lipophilic additive. Causality: The PVC provides the structural matrix. The plasticizer ensures the membrane remains flexible and allows for the mobility of the ionophore and ions. The lipophilic additive reduces the membrane's electrical resistance and improves the potentiometric response.
-
Add a small volume of THF (e.g., 1-2 mL) to completely dissolve all components, creating a clear, slightly viscous cocktail.
3. Membrane Casting and Electrode Assembly:
-
Place a glass ring (e.g., 20 mm diameter) on a clean, perfectly level glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the setup loosely (e.g., with a petri dish) to allow for slow evaporation of the THF over 24 hours. Causality: Slow evaporation is critical to prevent the formation of pores and to ensure a homogenous, mechanically stable membrane.
-
Once the membrane is formed and dry, carefully peel it from the glass plate.
-
Cut a small disc (e.g., 5-7 mm diameter) from the master membrane.
-
Mount the disc into a commercial ISE body (e.g., a Philips IS-561 body).
-
Add the internal filling solution (e.g., 0.01 M NaCl) and the internal reference electrode (Ag/AgCl).
-
Condition the electrode by soaking it in a solution of the target ion (e.g., 0.01 M NaCl) for several hours before calibration and use.
Safety, Handling, and Storage
1. Hazard Identification:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
2. Recommended Precautions:
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing vapors. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The recommended storage temperature is often room temperature.
Conclusion and Future Outlook
2-Hydroxymethyl-12-crown-4 is more than just a chemical reagent; it is an enabling technology for creating functional materials. Its elegant design, which pairs selective ion recognition with a reactive chemical handle, provides a robust platform for innovation in diverse fields. For researchers in drug development, it offers pathways to create ion-channel sensors or targeted delivery systems. For materials scientists, it is a key component in the quest for efficient and selective ion extraction technologies, which are vital for a sustainable future. As the demand for precision at the molecular level grows, the utility and commercial importance of well-designed molecules like 2-Hydroxymethyl-12-crown-4 will undoubtedly continue to expand.
References
-
Saito, K., Akiba, T., Akiba, E., Akai, Y., & Takeda, S. (n.d.). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Resin functionalized with 2-(hydroxymethyl)-12-crown-4 ether for selective adsorption of lithium ions from desilication solution of coal-based solid waste. Available at: [Link]
-
Wikipedia. (n.d.). 12-Crown-4. Available at: [Link]
-
ResearchGate. (n.d.). 2-methylol-12-crown-4 Ether Immobilized PolyHIPEs toward Recovery of Lithium(I). Available at: [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Modification of cyclodextrin-based microgels with 2-hydroxymethyl-12-crown ether-4 for higher and selective Li + ion adsorption from aqueous medium. Available at: [Link]
-
Royal Society of Chemistry. (2019). 2-Methylol-12-crown-4 ether immobilized PolyHIPEs toward recovery of lithium(i). New Journal of Chemistry. Available at: [Link]
-
Anelli, P. L., Czech, B., Montanari, F., & Quici, S. (1982). Reaction mechanism and factors influencing phase-transfer catalytic activity of crown ethers bonded to a polystyrene matrix. Journal of the American Chemical Society. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)-12-CROWN-4. Available at: [Link]
-
MDPI. (n.d.). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Available at: [Link]
-
ResearchGate. (n.d.). Design of lithium selective crown ethers: Synthesis, extraction and theoretical binding studies. Available at: [Link]
-
Mąkosza, M. (2008). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica – Drug Research. Available at: [Link]
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). Sample preparation system for ion-selective electrodes. Available at: [Link]
-
Inoue, Y., et al. (1993). Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium sel. The Journal of Organic Chemistry. Available at: [Link]
-
Eyring, E. M., & Petrucci, S. (1989). Rates and Mechanisms of Complexation Reactions of Cations with Crown Ethers and Related Macrocycles. DTIC. Available at: [Link]
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- 2. supram.nankai.edu.cn [supram.nankai.edu.cn]
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- 4. researchgate.net [researchgate.net]
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- 6. chemimpex.com [chemimpex.com]
- 7. 2-(HYDROXYMETHYL)-12-CROWN 4-ETHER | 75507-26-5 [chemicalbook.com]
- 8. lcms.cz [lcms.cz]
- 9. New Materials Used for the Development of Anion-Selective Electrodes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-Methylol-12-crown-4 ether immobilized PolyHIPEs toward recovery of lithium(i) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. iajpr.com [iajpr.com]
- 15. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts | MDPI [mdpi.com]
- 16. phasetransfer.com [phasetransfer.com]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Immobilization of 1,4,7,10-Tetraoxacyclododecane-2-methanol on Polymer Supports
Overview
1,4,7,10-Tetraoxacyclododecane-2-methanol, a functionalized derivative of 12-crown-4 ether (hereafter referred to as 2M12C4), is a molecule of significant interest in selective ion separation and catalysis. The defining feature of the 12-crown-4 macrocycle is its internal cavity, which has a diameter ideally suited for the complexation of lithium ions (Li⁺), demonstrating remarkable host-guest selectivity.[1][2] The appended hydroxymethyl (-CH₂OH) group provides a versatile and reactive handle for covalent attachment to solid supports.
Immobilizing 2M12C4 onto polymer matrices transforms this selective molecular agent into a robust, recyclable, and practical material. This strategy prevents the leaching of the crown ether into the processed solutions, facilitates easy separation from reaction media, and allows for its integration into continuous flow systems.[3] The resulting functionalized polymers are highly effective materials for applications such as the recovery of lithium from brines and battery recycling streams, and as reusable phase-transfer catalysts.
This document provides a comprehensive guide to the principles, chemistries, and detailed protocols for the immobilization of 2M12C4 on two common and effective polymer supports: macroporous poly(glycidyl methacrylate) and chloromethylated polystyrene.
Part 1: Principles of Immobilization
The covalent immobilization of 2M12C4 on a pre-formed polymer support is the most flexible and widely adopted strategy, as it allows for precise control over the properties of both the polymer matrix and the density of the active crown ether ligand.[3] The choice of polymer and immobilization chemistry is dictated by the intended application, with factors like matrix polarity, porosity, and mechanical stability being paramount. For aqueous applications like ion recovery, a hydrophilic polymer matrix is often preferred as it enhances the accessibility of ions to the immobilized crown ether sites.[3][4]
Core Immobilization Chemistries
The primary reactive site on 2M12C4 is its terminal primary alcohol (-OH) group. This group can be readily converted into a potent nucleophile (an alkoxide) or can directly attack electrophilic functional groups on a polymer backbone.
-
Reaction with Epoxide-Functionalized Polymers: This is a highly efficient method, particularly with supports like poly(glycidyl methacrylate) (PGMA). The hydroxyl group of the crown ether performs a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to a ring-opening reaction. This process, which can be catalyzed by either acid or base, forms a stable ether linkage and a new secondary hydroxyl group. This chemistry is particularly advantageous as it does not produce any leaving groups that need to be removed.
-
Reaction with Halomethylated Polymers: This classic method, often referred to as a Williamson ether synthesis, is commonly used with supports like chloromethylated polystyrene (CMPS). The hydroxyl group of 2M12C4 is first deprotonated with a strong base (e.g., sodium hydride) to form a sodium alkoxide. This highly nucleophilic species then displaces the chloride ion on the benzylic carbon of the polymer via an Sₙ2 reaction, forming a stable ether bond. Anhydrous conditions are critical to prevent side reactions of the base and the reactive polymer.
Diagram of Immobilization Chemistries
Caption: Key covalent immobilization strategies for 2M12C4.
Part 2: Detailed Experimental Protocols
Protocol 1: Immobilization on Macroporous Poly(glycidyl methacrylate) (PGMA-PolyHIPE)
This protocol describes the covalent attachment of 2M12C4 onto a pre-formed macroporous polymer support prepared via High Internal Phase Emulsion (HIPE) polymerization. The resulting material (PGMA-CE) has a highly porous structure, making it ideal for lithium recovery applications.[5][6]
Materials & Equipment:
-
Macroporous poly(glycidyl methacrylate) (PGMA) support (can be synthesized or purchased)
-
This compound (2M12C4)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol, Dichloromethane (DCM), Deionized Water
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Soxhlet extraction apparatus
-
Vacuum oven
Step-by-Step Procedure:
-
Preparation of the Nucleophile:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 2M12C4 (1.5 eq. relative to epoxy groups on PGMA).
-
Dissolve the 2M12C4 in anhydrous DMF.
-
Carefully add sodium hydride (1.6 eq.) portion-wise to the stirred solution at 0°C. Caution: NaH reacts violently with water and is flammable.
-
Allow the mixture to stir at room temperature for 2 hours. The formation of hydrogen gas will be observed as the alkoxide is generated.
-
-
Immobilization Reaction:
-
Add the dry PGMA support (1.0 eq.) to the flask containing the 2M12C4-alkoxide solution.
-
Heat the reaction mixture to 80°C and maintain for 48 hours with vigorous stirring under an inert atmosphere.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of methanol to neutralize any unreacted NaH.
-
Filter the functionalized polymer beads (PGMA-CE) and wash them sequentially with deionized water, DMF, and methanol to remove unreacted reagents.
-
Perform a Soxhlet extraction of the polymer beads with dichloromethane for 24 hours to remove any non-covalently bound species.
-
Dry the final product, PGMA-CE, in a vacuum oven at 60°C overnight.
-
Validation and Characterization:
-
FT-IR Spectroscopy: Confirm the successful immobilization by observing the disappearance or significant reduction of the characteristic epoxy ring peak (around 908 cm⁻¹) and the appearance of broad -OH stretching bands from the newly formed secondary alcohol.[5][6]
-
X-ray Photoelectron Spectroscopy (XPS): Analysis of the C1s and O1s spectra can confirm the presence of the crown ether moiety on the polymer surface.[5][6]
-
Scanning Electron Microscopy (SEM): Visualize the porous morphology of the support and observe any changes after functionalization.[6]
Protocol 2: Immobilization on Chloromethylated Polystyrene (CMPS) Resin
This protocol details the immobilization of 2M12C4 onto a cross-linked chloromethylated polystyrene resin, a common support for creating polymer-bound catalysts.[7]
Materials & Equipment:
-
Chloromethylated polystyrene resin (e.g., 1% DVB cross-linked, 1-2 mmol Cl/g)
-
This compound (2M12C4)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol, Deionized Water
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell the CMPS resin in anhydrous THF for 1 hour in the reaction flask under an inert atmosphere.
-
-
Preparation of the Nucleophile:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2M12C4 (1.5 eq. relative to chlorine content of the resin) in anhydrous THF.
-
Carefully add sodium hydride (1.6 eq.) portion-wise at 0°C and stir at room temperature for 2 hours.
-
-
Immobilization Reaction:
-
Transfer the prepared 2M12C4-alkoxide solution to the flask containing the swollen CMPS resin via cannula.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 24 hours with efficient stirring.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the resin and wash thoroughly with THF, deionized water, and finally methanol to remove unreacted materials and the NaCl byproduct.
-
Dry the functionalized resin under vacuum at 50°C to a constant weight.
-
Validation and Characterization:
-
FT-IR Spectroscopy: Evidence of the reaction includes the appearance of a C-O-C ether stretching band (around 1100 cm⁻¹).
-
Elemental Analysis: A significant decrease in the chlorine content of the resin confirms the displacement of the chloro group.
Part 3: Application Workflows & Performance Data
Application 1: Selective Lithium Ion (Li⁺) Recovery
The PGMA-CE material is highly effective for selectively adsorbing Li⁺ from aqueous solutions containing multiple competing ions.
Workflow: Batch Adsorption Experiment
Caption: Workflow for evaluating Li⁺ adsorption performance.
Performance Data
The following table summarizes typical performance data for 2M12C4 immobilized on a PGMA-PolyHIPE support for Li⁺ recovery.
| Parameter | Value | Conditions | Reference |
| Max. Adsorption Capacity (qₘ) | 3.15 mg/g | Langmuir model, batch experiment | [5][6] |
| Equilibrium Time | 3.0 hours | Batch experiment at 25°C | [5][6] |
| Selectivity Factor (α) Li⁺/Na⁺ | > 4.75 | Equimolar concentrations of ions | [5][6] |
| Selectivity Factor (α) Li⁺/K⁺ | > 4.75 | Equimolar concentrations of ions | [5][6] |
| Reusability | >91.8% capacity after 5 cycles | Adsorption-desorption cycles | [5][6] |
Application 2: Triphase-Catalyzed Nucleophilic Substitution
The CMPS-supported 2M12C4 acts as a recyclable phase-transfer catalyst (PTC), facilitating reactions between reagents in immiscible phases (solid, liquid, liquid).
Model Reaction: 1-Bromooctane (organic) + KI (aqueous) → 1-Iodooctane (organic) + KBr (aqueous)
Protocol:
-
Combine 1-bromooctane (in an organic solvent like toluene), an aqueous solution of potassium iodide, and the CMPS-supported crown ether catalyst in a flask.
-
Stir the triphasic mixture vigorously at an elevated temperature (e.g., 90°C).
-
Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them via Gas Chromatography (GC).
-
Upon completion, cool the mixture, separate the phases, and recover the polymer catalyst by simple filtration.
-
The catalyst can be washed and dried for reuse in subsequent reactions, demonstrating its economic and environmental advantages.[7]
References
- Bradshaw, J. S., & Izatt, R. M. (2025). Synthesis of ion-selective polymer-supported crown ethers: A review.
- Blasius, E., Janzen, K. P., & Neumann, W. (1980). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series.
- Gherasim, C. V., et al. (2021).
- Yakshin, V.V., et al. (1993).
- Barto sch, M. W., et al. (1996).
- Gale, P. A., et al. (2014). Clickable Complexing Agents: Functional Crown Ethers for Immobilisation Onto Polymers and Magnetic Nanoparticles.
- Chmielarz, A., et al. (2024). Influence of the modification method on the immobilization ratio of crown ethers on the chitosan resin.
- Kim, J., et al. (1988). Polymer-Supported Crown Ethers (II). Efficiency for Phase Transfer Catalyst. Journal of the Korean Chemical Society.
- Huang, W., et al. (2018). 2-methylol-12-crown-4 Ether Immobilized PolyHIPEs toward Recovery of Lithium(I).
- Huang, W., et al. (2018). 2-Methylol-12-crown-4 ether immobilized PolyHIPEs toward recovery of lithium(i). New Journal of Chemistry.
- Levitskaia, T. G., et al. (2024).
- Izatt, R. M., et al. (1993). Immobilization of lithium-selective 14-crown-4 on crosslinked polymer supports.
- Chemistry For Everyone. (2025).
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Hydroxymethyl-12-crown-4 as a Phase Transfer Catalyst in Organic Synthesis
Introduction: Harnessing Interfacial Reactivity with a Functionalized Crown Ether
In the landscape of modern organic synthesis, facilitating reactions between reagents confined to immiscible phases presents a persistent challenge. Phase Transfer Catalysis (PTC) has emerged as a powerful and green chemical methodology to overcome this hurdle, enabling reactions between, for example, an inorganic salt in an aqueous phase and a substrate in an organic phase.[1][2] This technique obviates the need for harsh, anhydrous conditions or expensive, polar aprotic solvents, often leading to faster reaction rates, higher yields, and simplified workup procedures.[1][3]
At the heart of PTC are catalysts capable of escorting reactive anions across the phase boundary. While quaternary ammonium and phosphonium salts are common, crown ethers represent a distinct class of PTCs that operate via a cation-binding mechanism.[4][5] These macrocyclic polyethers selectively complex with alkali metal cations, forming a lipophilic cation-crown ether complex. This complex then transports the associated anion into the organic phase, where the "naked," poorly-solvated anion exhibits dramatically enhanced nucleophilicity.[6]
This guide focuses on 2-Hydroxymethyl-12-crown-4 , a specialized crown ether that combines the catalytic machinery of a 12-crown-4 macrocycle with the versatility of a hydroxymethyl functional group.[7] The 12-crown-4 core structure is particularly adept at complexing small cations, with a notable affinity for Lithium (Li⁺) and Sodium (Na⁺).[7] The appended hydroxymethyl group not only influences the catalyst's solubility and potential for synergistic hydrogen-bonding interactions but also provides a reactive handle for immobilization onto solid supports, enabling catalyst recovery and reuse. This document provides a detailed exploration of its mechanism, applications, and field-tested protocols for its use in organic synthesis.
Core Principles and Catalytic Mechanism
The efficacy of 2-Hydroxymethyl-12-crown-4 as a phase transfer catalyst is rooted in the "Extraction Mechanism" first proposed by Charles Starks.[8] The catalyst, denoted as 'CE' below, facilitates the transport of an anionic nucleophile (Nu⁻) from an inorganic phase (typically aqueous or solid) into the organic phase where the electrophilic substrate (R-X) resides.
The catalytic cycle can be dissected into four key stages:
-
Cation Complexation: At the interface of the two phases, the oxygen atoms of the 2-Hydroxymethyl-12-crown-4 macrocycle coordinate with a metal cation (M⁺, e.g., Na⁺, K⁺) from an inorganic salt (M⁺Nu⁻).
-
Ion Pair Extraction: The formation of the lipophilic [M(CE)]⁺ complex allows the entire ion pair, [M(CE)]⁺Nu⁻, to be extracted from the inorganic phase into the bulk organic phase.[8]
-
Reaction in Organic Phase: Within the organic medium, the anion (Nu⁻) is weakly associated with the large, shielded cation complex. This "naked" anion is highly reactive and readily participates in the desired reaction with the organic substrate (R-X) to form the product (R-Nu).
-
Catalyst Regeneration: The newly formed inorganic salt, [M(CE)]⁺X⁻, migrates back to the interface. Here, the catalyst releases the leaving group anion (X⁻) into the inorganic phase and complexes with another nucleophilic anion (Nu⁻), thus completing the catalytic cycle.
This continuous process allows a substoichiometric amount of the crown ether to facilitate the conversion of a large amount of substrate.
Figure 1: Catalytic cycle of 2-Hydroxymethyl-12-crown-4 (CE) in a liquid-liquid PTC system.
Application & Protocol: Nucleophilic Substitution (Williamson Ether Synthesis)
One of the most robust applications of phase transfer catalysis is in Sₙ2 reactions, such as the Williamson ether synthesis. This protocol details the O-alkylation of a phenol using 2-Hydroxymethyl-12-crown-4 to transport the phenoxide anion into the organic phase.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Protocol: Synthesis of Benzyl Phenyl Ether
This protocol provides a self-validating system. Successful formation of the product, confirmed by TLC and NMR, validates the catalytic efficacy of 2-Hydroxymethyl-12-crown-4 under these conditions.
| Parameter | Value / Description | Rationale |
| Reactants | Phenol (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (2.0 eq) | K₂CO₃ is an inexpensive, solid base that generates the potassium phenoxide nucleophile in situ. Benzyl bromide is a reactive electrophile. |
| Catalyst | 2-Hydroxymethyl-12-crown-4 (1-5 mol%) | Catalytic amounts are sufficient. 5 mol% is a good starting point for optimization. The 12-crown-4 cavity efficiently complexes K⁺. |
| Solvent | Toluene (3-5 mL per mmol of phenol) | An aprotic, water-immiscible solvent is required for the two-phase system. |
| Temperature | 80-90 °C | Moderate heating increases reaction rate without significant catalyst or reactant degradation. |
| Stirring | > 700 RPM | Critical Step: Vigorous stirring is essential to maximize the interfacial area between the solid base and the organic phase, which is often the rate-limiting factor.[3] |
| Reaction Time | 4-12 hours | Monitor by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until consumption of the limiting reagent (phenol). |
Step-by-Step Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (e.g., 10 mmol, 941 mg), anhydrous potassium carbonate (20 mmol, 2.76 g), and 2-Hydroxymethyl-12-crown-4 (0.5 mmol, 103 mg, for 5 mol%).
-
Solvent and Substrate Addition: Add toluene (30 mL) followed by benzyl bromide (11 mmol, 1.31 mL).
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90 °C. Stir the mixture vigorously. The formation of a fine suspension is expected.
-
Monitoring: Follow the reaction's progress by withdrawing small aliquots, quenching with dilute HCl, extracting with ethyl acetate, and analyzing the organic layer by TLC. The disappearance of the phenol spot indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with 1 M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the identity and purity of the resulting benzyl phenyl ether by ¹H NMR, ¹³C NMR, and GC-MS.
Figure 2: General experimental workflow for PTC-mediated Williamson ether synthesis.
Further Applications and Considerations
The utility of 2-Hydroxymethyl-12-crown-4 extends beyond ether synthesis. It can be effectively employed in a range of nucleophilic substitution reactions.
| Reaction Type | Nucleophile Source | Typical Substrate | Key Considerations |
| Cyanation | NaCN, KCN | Alkyl Halides | Extreme Caution: Cyanide salts are highly toxic. All manipulations must be performed in a certified fume hood. The reaction workup should include a quench with an oxidizing agent like bleach to destroy excess cyanide. |
| Halogen Exchange | KF, KI | Alkyl Chlorides/Bromides | The use of KF with a crown ether is a classic method for fluorination. The 12-crown-4 cavity is suitable for K⁺, making KF a viable salt. |
| Esterification | RCOOK (Potassium carboxylate) | Alkyl Halides | An excellent method for synthesizing esters under neutral conditions, particularly for acid-sensitive substrates. |
| C-Alkylation | Malonic Esters, β-ketoesters | Alkyl Halides | Requires a base (e.g., K₂CO₃) to generate the carbanion, which is then transported by the catalyst for alkylation. |
Authoritative Grounding & Experimental Causality:
-
Choice of Cation: The efficiency of a crown ether catalyst is directly linked to its ability to complex the cation of the inorganic salt. While 12-crown-4 has a high affinity for Li⁺, it also effectively complexes Na⁺ and K⁺, making salts of these cations suitable for use.[7] For larger cations like Cs⁺, a larger crown ether (e.g., 18-crown-6) would be mechanistically more appropriate.
-
Catalyst Deactivation: In reactions with strong bases, the free hydroxymethyl group could potentially be deprotonated. While this may alter its solubility profile, it typically does not inhibit the cation-binding ability of the macrocyclic core. However, for ultra-sensitive reactions, protecting the hydroxyl group or using the parent 12-crown-4 may be considered.
-
Solid vs. Liquid Phase: The protocols described can be adapted for solid-liquid PTC (as in the K₂CO₃ example) or liquid-liquid PTC (using an aqueous solution of the inorganic salt). Solid-liquid systems often benefit from the absence of bulk water, which can hydrolyze sensitive substrates or compete for solvation of the anion.[9]
Conclusion
2-Hydroxymethyl-12-crown-4 is a versatile and efficient phase transfer catalyst for a variety of synthetic transformations. Its ability to complex and transport small alkali metal cations enables nucleophilic reactions under mild, heterogeneous conditions, aligning with the principles of green chemistry.[2] The presence of the hydroxymethyl group provides an additional layer of functionality, offering potential for catalyst modification and immobilization. By understanding the core mechanism and paying critical attention to reaction parameters such as stirring and solvent choice, researchers can reliably leverage this catalyst to streamline synthetic routes and access a wide range of valuable chemical entities.
References
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PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS . eGyanKosh. [Link]
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Anelli, P. L., Czech, B., Montanari, F., & Quici, S. (1982). Reaction mechanism and factors influencing phase-transfer catalytic activity of crown ethers bonded to a polystyrene matrix . Journal of the American Chemical Society, 104(11), 3049–3054. [Link]
-
Phase Transfer Catalysis . Dalal Institute. [Link]
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Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development . PTC Organics. [Link]
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12-Crown-4 . Wikipedia. [Link]
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2-(HYDROXYMETHYL)-12-CROWN-4 . Matrix Fine Chemicals. [Link]
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Tebeka, T., & Abera, A. (2019). Review on Asymmetric Transformations with Chiral Phase-Transfer Catalysts . International Research Journal of Science and Technology, 1(1), 6-12. [Link]
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A Minireview of Phase-Transfer Catalysis and Recent Trends . Biomedical Research and Therapy. (2022). [Link]
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PHASE TRANSFER CATALYSTS . JETIR. [Link]
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Phase-Transfer Catalysis (PTC) . Macmillan Group, Princeton University. [Link]
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Modification of cyclodextrin-based microgels with 2-hydroxymethyl-12-crown ether-4 for higher and selective Li+ ion adsorption from aqueous medium . ResearchGate. (2026). [Link]
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Pápai, V., et al. (2022). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts . Molecules, 27(19), 6598. [Link]
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Mąkosza, M. (2008). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? . Acta Poloniae Pharmaceutica – Drug Research, 65(6), 647-654. [Link]
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Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW . Indo American Journal of Pharmaceutical Research, 8(05). [Link]
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Kim, H., & Lee, D. (2023). Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives . Molecules, 28(5), 2200. [Link]
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Application Notes and Protocols for the Functionalization of 2-Hydroxymethyl-12-crown-4
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Functionalized Crown Ether
2-Hydroxymethyl-12-crown-4 is a unique macrocyclic polyether that serves as an invaluable and versatile building block in supramolecular chemistry and materials science.[1][2] Its 12-crown-4 core possesses a cavity size that shows a notable affinity for small cations, particularly lithium (Li⁺), sodium (Na⁺), and potassium (K⁺).[1] The presence of a primary hydroxyl group on its flexible backbone provides a reactive handle for a wide array of chemical modifications.[1][2] This allows for the covalent attachment of this ionophore to other molecules or solid supports, enabling the development of advanced materials for specific applications.
This comprehensive guide provides detailed protocols for the functionalization of 2-Hydroxymethyl-12-crown-4 and its subsequent application in ion sensing, catalysis, and drug delivery systems. The methodologies described herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers in their experimental design.
PART 1: Functionalization of the Hydroxymethyl Group
The primary hydroxyl group of 2-Hydroxymethyl-12-crown-4 is the gateway to its diverse applications. The following section details robust and adaptable protocols for its conversion into other key functional groups.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming an ether linkage. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][3][4][5][6] For the etherification of 2-Hydroxymethyl-12-crown-4, the hydroxyl group is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkyl halide.
Protocol: Synthesis of a Methoxyethyl Ether Derivative
This protocol describes the synthesis of 2-((2-methoxyethoxy)methyl)-12-crown-4, a derivative with enhanced hydrophilicity.
Materials:
-
2-Hydroxymethyl-12-crown-4
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
2-Bromoethyl methyl ether
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and standard glassware for extraction and purification.
Procedure:
-
Preparation: Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.
-
Alkoxide Formation: Dissolve 2-Hydroxymethyl-12-crown-4 (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add 2-bromoethyl methyl ether (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial as sodium hydride reacts violently with water.
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the alkoxide.[4]
-
S
N2 Reaction: The reaction proceeds via an SN2 pathway, hence the use of a primary alkyl halide (2-bromoethyl methyl ether) to minimize competing elimination reactions.[1][6]
Esterification using DMAP-Catalyzed Acylation
The esterification of alcohols with carboxylic acids is a fundamental transformation. For sterically unhindered primary alcohols like 2-Hydroxymethyl-12-crown-4, acylation with an acid anhydride in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a highly efficient method.[7][8][9][10][11] DMAP acts as a nucleophilic catalyst, activating the anhydride towards attack by the alcohol.[7][10]
Protocol: Synthesis of 2-Acetoxymethyl-12-crown-4
Materials:
-
2-Hydroxymethyl-12-crown-4
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for reaction, extraction, and purification.
Procedure:
-
Reaction Setup: Dissolve 2-Hydroxymethyl-12-crown-4 (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Addition of Reagents: Add triethylamine (1.5 equivalents), acetic anhydride (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove excess acetic anhydride and acetic acid.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-Acetoxymethyl-12-crown-4.
Causality Behind Experimental Choices:
-
Catalyst: DMAP is a highly effective acylation catalyst, significantly accelerating the reaction rate compared to using only a stoichiometric base like triethylamine.[7][10]
-
Base: Triethylamine is used as a stoichiometric base to neutralize the acetic acid byproduct formed during the reaction.
-
Aqueous Work-up: The sodium bicarbonate wash is essential to remove acidic impurities and unreacted anhydride.
Synthesis of 2-Aminomethyl-12-crown-4 via a Two-Step Procedure
The conversion of a hydroxyl group to an amine is a valuable transformation for introducing a key functional handle for further modifications, such as amide bond formation. A reliable method involves a two-step process: activation of the hydroxyl group as a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide, and subsequent reduction.[12][13][14][15]
Protocol: Synthesis of 2-Aminomethyl-12-crown-4
Step 1: Tosylation of 2-Hydroxymethyl-12-crown-4
Materials:
-
2-Hydroxymethyl-12-crown-4
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 2-Hydroxymethyl-12-crown-4 (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Addition of Reagents: Add pyridine (2 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up: Quench the reaction with water and extract with DCM.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate, which can often be used in the next step without further purification.
Step 2: Azide Formation and Reduction
Materials:
-
Crude 2-(p-Toluenesulfonyloxymethyl)-12-crown-4 from Step 1
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or triphenylphosphine (PPh₃) followed by water
-
Anhydrous diethyl ether or THF
-
Standard glassware for reaction and work-up.
Procedure:
-
Azide Formation: Dissolve the crude tosylate in anhydrous DMF and add sodium azide (3 equivalents). Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC).
-
Work-up for Azide: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude 2-azidomethyl-12-crown-4.
-
Reduction to Amine:
-
Using LiAlH₄: Carefully add a solution of the crude azide in anhydrous diethyl ether to a suspension of LiAlH₄ (1.5 equivalents) in diethyl ether at 0 °C. Stir at room temperature until the reaction is complete. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and concentrate the filtrate.
-
Using Staudinger Reaction: Dissolve the crude azide in THF and add triphenylphosphine (1.1 equivalents). Stir at room temperature until nitrogen evolution ceases. Add water and stir for several hours to hydrolyze the intermediate iminophosphorane. Concentrate the reaction mixture and purify by column chromatography to separate the amine from triphenylphosphine oxide.
-
Causality Behind Experimental Choices:
-
Activation of Hydroxyl Group: The hydroxyl group is a poor leaving group. Conversion to a tosylate makes it an excellent leaving group for the subsequent S
N2 reaction.[12][13][14][15] -
Nucleophilic Substitution: Sodium azide is a good nucleophile for displacing the tosylate.
-
Reduction Methods: Both LiAlH₄ and the Staudinger reaction are effective methods for reducing azides to primary amines. The choice of method may depend on the presence of other functional groups in the molecule. The Staudinger reaction is generally milder.[16]
PART 2: Application Protocols
This section provides detailed protocols for utilizing functionalized 2-Hydroxymethyl-12-crown-4 in specific applications.
Ion-Selective Electrodes (ISEs) for Cation Sensing
Crown ethers are excellent ionophores for the fabrication of ion-selective electrodes (ISEs). The selective binding of the target cation by the crown ether embedded in a polymeric membrane generates a potential difference that is proportional to the cation's concentration.[17][18][19][20][21]
Protocol: Fabrication and Calibration of a Sodium-Selective Electrode
This protocol utilizes a silicon-bridged bis(12-crown-4) ether, synthesized from 2-Hydroxymethyl-12-crown-4, as the ionophore.[19]
Materials:
-
Ionophore: Bis[(12-crown-4)methoxy]dialkylsilane (synthesized from 2-Hydroxymethyl-12-crown-4)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer: o-nitrophenyloctyl ether (o-NPOE)
-
Anionic additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF), freshly distilled
-
Internal filling solution: 0.1 M NaCl
-
Ag/AgCl internal reference electrode
-
Standard NaCl solutions (10⁻¹ M to 10⁻⁶ M)
-
Ion meter or high-impedance voltmeter
-
Glass rings for membrane casting, electrode bodies.
Procedure:
-
Membrane Cocktail Preparation: In a small glass vial, dissolve PVC (33 wt%), o-NPOE (66 wt%), ionophore (1 wt%), and KTpClPB (50 mol% relative to the ionophore) in THF to make a solution of approximately 5 mL.
-
Membrane Casting: Pour the membrane cocktail into a glass ring placed on a clean glass plate. Cover loosely to allow for slow evaporation of THF over 24-48 hours.
-
Electrode Assembly: Once the membrane is dry and transparent, cut a small disk (5-7 mm diameter) and mount it into the end of a PVC electrode body.
-
Filling and Conditioning: Fill the electrode body with the internal filling solution (0.1 M NaCl) and insert the Ag/AgCl internal reference electrode. Condition the ISE by soaking it in a 0.01 M NaCl solution for at least 4 hours before use.
-
Calibration:
-
Set up the ISE with an external reference electrode (e.g., Ag/AgCl) in a beaker containing a known volume of deionized water.
-
Measure the potential (mV) of a series of standard NaCl solutions, from the lowest to the highest concentration.
-
Plot the potential (y-axis) versus the logarithm of the NaCl concentration (x-axis). The slope of the linear portion of the curve should be close to the Nernstian value of 59.2 mV/decade for monovalent cations at 25 °C.
-
Data Presentation:
| Component | Function | Typical wt% |
| PVC | Polymer Matrix | 33 |
| o-NPOE | Plasticizer | 66 |
| Ionophore | Sensing Element | 1 |
| KTpClPB | Anion Excluder | ~0.5 |
Experimental Workflow for ISE Fabrication and Calibration:
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- 2. Mitsunobu Reaction [organic-chemistry.org]
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- 13. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Novel Phthalocyanine Derivatives Incorporating 2-Hydroxymethyl-12-crown-4
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Bridging Supramolecular Chemistry and Photomedicine
Phthalocyanines (Pcs) are a class of intensely colored macrocyclic compounds with a robust aromatic structure analogous to porphyrins. Their exceptional photophysical properties, including strong absorption in the therapeutic window (650-850 nm) and efficient generation of singlet oxygen, have positioned them as highly promising photosensitizers for photodynamic therapy (PDT) in oncology and other medical fields. However, the inherent planarity of the phthalocyanine core often leads to strong aggregation in aqueous environments, which quenches their photoactivity and limits their therapeutic efficacy.
A proven strategy to mitigate aggregation and enhance the bioavailability of phthalocyanines is the introduction of bulky, flexible substituents to the periphery of the macrocycle. Crown ethers, with their unique cation-binding capabilities and hydrophilic nature, are particularly attractive for this purpose. The incorporation of crown ether moieties can not only improve the solubility and reduce aggregation of phthalocyanines but also introduce a "smart" functionality, allowing for ion-responsive behavior and targeted delivery.
This application note provides a detailed protocol for the synthesis of novel phthalocyanine derivatives functionalized with 2-Hydroxymethyl-12-crown-4. This specific crown ether offers a compact yet effective steric hindrance and a reactive hydroxyl group for straightforward linkage to the phthalocyanine precursor. The synthetic strategy involves a two-step process: first, the synthesis of a phthalonitrile precursor via a nucleophilic aromatic substitution reaction, followed by a microwave-assisted cyclotetramerization to form the final metal-free or metallated phthalocyanine. This guide is intended to provide researchers with a robust and reproducible methodology for the synthesis of these advanced photosensitizers.
I. The Synthetic Strategy: A Two-Stage Approach
The synthesis of phthalocyanines bearing 2-Hydroxymethyl-12-crown-4 substituents is achieved through a well-established, two-stage process. This approach ensures high yields and purity of the final product.
-
Stage 1: Synthesis of the Phthalonitrile Precursor. This initial stage involves the chemical linkage of the 2-Hydroxymethyl-12-crown-4 to a phthalonitrile backbone. This is typically achieved through a nucleophilic aromatic substitution reaction, where the hydroxyl group of the crown ether displaces a nitro group on a 4-nitrophthalonitrile molecule. This reaction is carried out in an anhydrous polar aprotic solvent in the presence of a base.
-
Stage 2: Cyclotetramerization to Form the Phthalocyanine. The second stage is the core of the phthalocyanine synthesis. Four molecules of the crown ether-substituted phthalonitrile undergo a template-assisted cyclization to form the macrocyclic structure. This reaction can be performed in the presence of a metal salt (e.g., Zn(OAc)₂, CoCl₂, CuCl₂) to yield the corresponding metallophthalocyanine, or in the absence of a metal template, typically using a strong organic base, to produce the metal-free derivative. Modern synthetic methods, such as microwave irradiation, have been shown to significantly reduce reaction times and improve yields for this step.
The overall synthetic pathway is depicted in the following reaction scheme:
Figure 1: Reaction scheme for the synthesis of 2-Hydroxymethyl-12-crown-4 substituted phthalocyanines.
II. Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the phthalonitrile precursor and its subsequent cyclotetramerization to form both metal-free and metallated phthalocyanines.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Hydroxymethyl-12-crown-4 | ≥95% | Sigma-Aldrich | Store under inert gas. |
| 4-Nitrophthalonitrile | 99% | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Dry in an oven at 120 °C for 4 hours before use. |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | |
| Zinc Acetate (Zn(OAc)₂) | Anhydrous, 99.9% | Strem Chemicals | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 98% | Alfa Aesar | |
| n-Pentanol | 99% | J.T. Baker | |
| Dichloromethane (DCM) | HPLC Grade | For chromatography. | |
| Hexanes | HPLC Grade | For chromatography. | |
| Methanol | HPLC Grade | For washing. | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
B. Protocol 1: Synthesis of 4-((2-(hydroxymethyl)-1,4,7,10-tetraoxacyclododecan-2-yl)methoxy)phthalonitrile (Phthalonitrile Precursor)
This protocol details the nucleophilic aromatic substitution reaction to create the crown ether-functionalized phthalonitrile.
Workflow:
Application Note: A Comprehensive Guide to the Preparation and Characterization of Ion-Selective Electrodes Using 1,4,7,10-Tetraoxacyclododecane-2-methanol as an Ionophore
This document provides a detailed methodology for the preparation, assembly, and characterization of a Poly(vinyl chloride) (PVC) membrane ion-selective electrode (ISE) utilizing 1,4,7,10-Tetraoxacyclododecane-2-methanol as the active ion-recognizing component (ionophore). This specific crown ether, a derivative of 12-crown-4, is particularly effective for the potentiometric determination of sodium ions (Na⁺) due to the dimensional compatibility between the crown's cavity and the ionic radius of sodium.
This guide is intended for researchers in analytical chemistry, materials science, and drug development, offering both a practical protocol and an in-depth explanation of the principles governing the function of each component.
Principles of Crown Ether-Based Ion-Selective Electrodes
The functionality of an ISE is predicated on a selective interaction at the interface between the sample and a specialized membrane. The potential that develops across this membrane is proportional to the activity of the target ion in the sample, a relationship described by the Nernst equation.
In this system, the this compound serves as a neutral carrier ionophore. The core of its function lies in the 12-crown-4 macrocyclic ring. The oxygen atoms within this ring create a hydrophilic cavity of a specific size, ideal for coordinating with cations. The selectivity of the electrode is primarily determined by how well the target ion "fits" within this cavity.[1][2] For 12-crown-4 derivatives, there is a pronounced selectivity for Na⁺ over other alkali metals like K⁺, Li⁺, and alkaline earth metals such as Ca²⁺ and Mg²⁺.[3][4][5]
The ionophore is immobilized within a plasticized PVC membrane. This membrane is not merely a solid support; it functions as a water-immiscible, organic liquid phase that facilitates the selective partitioning and transport of the target ion.[1]
The key components of the membrane are:
-
Polymer Matrix (PVC): High molecular weight poly(vinyl chloride) provides the mechanical stability and physical framework for the membrane.[1][6][7][8]
-
Ionophore (this compound): This is the electroactive material responsible for selective ion recognition and complexation. The hydroxyl group from the methanol substituent offers a potential site for covalent linkage to other molecules or surfaces if further modification is desired.
-
Plasticizer (e.g., o-NPOE): 2-Nitrophenyl octyl ether is a common plasticizer that acts as a membrane solvent. It dissolves the ionophore and other components, ensuring they remain mobile within the PVC matrix. Its high lipophilicity and dielectric constant are crucial for the electrode's potentiometric response.[6] The choice of plasticizer can significantly influence the electrode's selectivity and working range.[8]
-
Ionic Additive (e.g., KTpClPB): Potassium tetrakis(4-chlorophenyl)borate is a lipophilic salt that acts as an anion excluder. It is incorporated to reduce the membrane's electrical resistance and to minimize the interference of lipophilic anions from the sample, ensuring that the electrode's response is governed primarily by cation exchange.[7]
Caption: Functional components of the crown ether-based ISE membrane.
Materials and Reagents
| Component | Description / Purpose | Supplier Example |
| Ionophore | This compound | Sigma-Aldrich, Combi-Blocks |
| Polymer Matrix | Poly(vinyl chloride) (PVC), high molecular weight | Sigma-Aldrich |
| Plasticizer | 2-Nitrophenyl octyl ether (o-NPOE) | Sigma-Aldrich |
| Ionic Additive | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Sigma-Aldrich |
| Solvent | Tetrahydrofuran (THF), inhibitor-free, analytical grade | Fisher Scientific |
| Internal Filling Solution | 0.01 M Sodium Chloride (NaCl) | Prepare from solid |
| Standard Solutions | NaCl solutions ranging from 1.0 M to 1.0 x 10⁻⁷ M | Prepare via serial dilution |
| Electrode Body | PVC or glass ISE body with a tip diameter of 5-10 mm | Major suppliers |
| Internal Reference Electrode | Silver/Silver Chloride (Ag/AgCl) wire or commercial electrode | World Precision Instruments |
| External Reference Electrode | Double junction Ag/AgCl reference electrode | Metrohm, Orion |
| Equipment | pH/Ion meter, magnetic stirrer, glass petri dish, cork borer, analytical balance | VWR, Fisher Scientific |
Protocol 1: Preparation of the Ion-Selective Membrane
This protocol details the preparation of the master membrane from which individual electrode disks will be cut. The quantities below are sufficient for several electrodes.
-
Component Weighing: Accurately weigh the membrane components directly into a clean, dry 10 mL glass vial. A typical weight percentage ratio is ~1% ionophore, ~33% PVC, ~65% plasticizer, and ~1% ionic additive.
-
Ionophore: 5 mg
-
PVC: 165 mg
-
o-NPOE: 325 mg
-
KTpClPB: 2.5 mg (approx. 50 mol% relative to the ionophore)
-
-
Dissolution: Add approximately 5 mL of THF to the vial. Cap the vial and gently swirl or place it in an ultrasonic bath until all components are fully dissolved. The result should be a clear, slightly viscous, and homogenous solution, referred to as the membrane cocktail.[9]
-
Membrane Casting: Pour the membrane cocktail into a flat-bottomed glass petri dish (approximately 5 cm in diameter). Ensure the dish is on a level surface to promote uniform thickness.[9]
-
Solvent Evaporation: Cover the petri dish loosely with filter paper. This allows for the slow and controlled evaporation of the THF, which is critical for forming a mechanically robust and homogenous membrane. Allow the solvent to evaporate completely at room temperature, which typically takes 24-48 hours.[9]
-
Membrane Storage: Once formed, the transparent, flexible membrane can be stored in the petri dish, sealed with paraffin film, until needed.
Protocol 2: Assembly of the Ion-Selective Electrode
-
Membrane Excision: Using a sharp cork borer (e.g., 7 mm diameter), carefully cut a circular disk from the master membrane. Avoid touching the membrane surface with bare hands to prevent contamination.[9]
-
Electrode Body Assembly: Secure the membrane disk at the tip of the ISE body. Many commercial bodies are designed for a friction fit. If necessary, a small amount of a PVC-THF slurry can be used as an adhesive. Ensure a watertight seal.
-
Filling the Electrode: Using a pipette, fill the electrode body with the internal filling solution (0.01 M NaCl), ensuring no air bubbles are trapped at the membrane-solution interface.[3][8]
-
Internal Reference Insertion: Insert the Ag/AgCl internal reference electrode into the filling solution, making sure its tip is fully submerged. The complete electrode is now assembled.
Protocol 3: Electrode Conditioning, Calibration, and Characterization
A newly fabricated electrode requires conditioning to ensure equilibrium is established within the membrane, leading to stable and reproducible potentials.
-
Conditioning: Immerse the tip of the newly assembled ISE in a 0.01 M NaCl solution for at least 12 hours (24 hours is optimal) before its first use.[3][9]
-
Calibration:
-
Prepare a series of standard NaCl solutions by serial dilution, for instance, from 1.0 x 10⁻¹ M to 1.0 x 10⁻⁶ M.
-
Set up a potentiometric cell by connecting the ISE and an external double-junction reference electrode to a pH/ion meter.
-
Place 50 mL of each standard solution in a beaker with a magnetic stir bar. Start with the most dilute solution and proceed to the most concentrated.
-
Immerse the electrodes in the solution and stir at a constant, moderate rate.
-
Record the stable potential reading (in mV) for each standard. Rinse the electrodes with deionized water and gently blot dry between measurements.[9]
-
Plot the measured potential (E, in mV) on the y-axis against the logarithm of the sodium ion activity (log aNa⁺) on the x-axis. For dilute solutions, concentration can be used as an approximation of activity.
-
Determine the linear range, calculate the slope (which should be close to the theoretical Nernstian value of +59.2 mV/decade at 25°C for a monovalent cation), and find the limit of detection.[10][11]
-
-
Characterization (Key Parameters):
-
Selectivity: Determine the selectivity coefficients (KpotNa⁺,J) to quantify the electrode's preference for Na⁺ over interfering ions (J), such as K⁺, NH₄⁺, Ca²⁺, and Mg²⁺. This is commonly done using the Fixed Interference Method (FIM).[8][12]
-
Response Time: Measure the time required for the electrode to reach 95% of its final stable potential after being transferred from one solution to another of a different concentration. A response time of less than 30 seconds is typical.[6][10][11]
-
pH Independence: Measure the electrode's potential in a solution of fixed Na⁺ concentration while varying the pH (e.g., from pH 2 to 12) to identify the stable operating pH range.[7][10]
-
Lifetime: Periodically recalibrate the electrode over several weeks or months to monitor for any degradation in performance (e.g., decreased slope, increased drift). A well-made electrode can have a lifetime of several months.[7][11]
-
Caption: Experimental workflow for ISE preparation and characterization.
Expected Performance Characteristics
The performance of an ISE is highly dependent on the precise membrane composition and experimental conditions. The table below provides typical values for a sodium-selective electrode based on a 12-crown-4 derivative.
| Parameter | Typical Performance Value |
| Linear Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M |
| Nernstian Slope | +55 to +60 mV/decade of activity at 25°C |
| Limit of Detection | ~1.0 x 10⁻⁶ M |
| Response Time (t₉₅) | < 30 seconds |
| Operational pH Range | 4 - 10 |
| Lifetime | 2 - 4 months |
| Selectivity Coefficients | Interfering Ion (J) |
| K⁺ | |
| NH₄⁺ | |
| Li⁺ | |
| Ca²⁺ | |
| Mg²⁺ |
Note: Data compiled from typical performance characteristics of crown ether-based sodium selective electrodes.[3][4][13]
References
- New Ag+- and Pb2+-selective electrodes with lariat crown ethers as ionophores. (2001). Analytica Chimica Acta.
- Cationic Surfactant Ion-Selective PVC Membrane Electrode Containing Macrocyclic Diimine Crown Ether. Semantic Scholar.
- Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. (2025). Molecules.
- Construction and Characterization of Indium Liquid Ion Selective Electrodes Based on Crown Ethers in a PVC Matrix Membrane. (2005). TÜBİTAK Academic Journals.
- Ion-selective electrode membranes. (2020). Deranged Physiology.
- Crown ether based ion selective electrode for potentiometric determination of potassium.
- Coated Wire Ion Selective Electrode Based on a New Crown Ether for Determination of Fe2+.
- Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. (2025). Molecules.
- Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. (2025).
- Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores. (2021).
- Sodium ion-selective electrode based on crown ether-phosphotungstic acid precipit
- Application Notes and Protocols for TPhA-Based Ion-Selective Electrode Prepar
- The fabrication of potentiometric membrane sensors and their applications. (2007). African Journal of Biotechnology.
- Cadmium ion-selective electrode based on tetr
- Selectophore Ionophores. Sigma-Aldrich.
- Lead(II)-Selective Potentiometric Sensor Based on Schiff Base of Thiophene-2-Aldehyde Thiosemicarbazone. (2022). Analytical and Bioanalytical Electrochemistry.
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cationic Surfactant Ion-Selective PVC Membrane Electrode Containing Macrocyclic Diimine Crown Ether | Semantic Scholar [semanticscholar.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cadmium ion-selective electrode based on tetrathia-12-crown-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sodium ion-selective electrode based on crown ether-phosphotungstic acid precipitates - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2-Hydroxymethyl-12-crown-4 in Drug Delivery Systems and Formulations
Introduction: The Emerging Role of Functionalized Crown Ethers in Advanced Drug Delivery
Crown ethers, first synthesized by Charles J. Pedersen, are cyclic polyethers renowned for their ability to selectively bind cations within their central, hydrophilic cavity.[1] This unique host-guest chemistry has positioned them as versatile molecules in various scientific fields.[2][3] In pharmaceutical sciences, the focus has shifted towards functionalized crown ethers, such as 2-Hydroxymethyl-12-crown-4, which offer a reactive "handle" for covalent attachment to drug molecules, polymers, or nanoparticle surfaces. This guide provides an in-depth exploration of 2-Hydroxymethyl-12-crown-4 as a key component in the design and formulation of sophisticated drug delivery systems. We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss the critical characterization techniques for researchers, scientists, and drug development professionals.
The 12-crown-4 scaffold exhibits a particular affinity for small cations like lithium (Li⁺) and sodium (Na⁺), a property that can be harnessed for ion-mediated transport or stimuli-responsive systems.[2] The addition of a hydroxymethyl (-CH₂OH) group to this scaffold significantly expands its utility. This functional group not only enhances hydrophilicity but also serves as a primary site for esterification or etherification, allowing for the creation of prodrugs or conjugation to larger carrier systems.[4]
Physicochemical Properties of 2-Hydroxymethyl-12-crown-4
A thorough understanding of the physicochemical properties of 2-Hydroxymethyl-12-crown-4 is fundamental to its effective application in drug delivery.
| Property | Value | Reference(s) |
| CAS Number | 75507-26-5 | [4] |
| Molecular Formula | C₉H₁₈O₅ | [4] |
| Molecular Weight | 206.24 g/mol | [4] |
| Appearance | Colorless to yellow viscous liquid | [5] |
| Boiling Point | 115 °C at 0.04 mmHg | [4] |
| Density | 1.192 g/mL at 25 °C | [4] |
| Solubility | Miscible in water and soluble in non-polar solvents | [5] |
Core Principle: Mechanism of Action in Drug Delivery
The utility of 2-Hydroxymethyl-12-crown-4 in drug delivery is primarily based on two mechanisms: covalent drug conjugation and formulation into nanocarrier systems. The hydroxymethyl group is the key to the first mechanism, allowing for the formation of a covalent bond with a drug molecule, often through an ester linkage. This can create a prodrug that releases the active pharmaceutical ingredient (API) under specific physiological conditions, such as hydrolysis in the bloodstream or within a target cell.
In the second mechanism, the amphiphilic nature of drug-crown ether conjugates or the functionalized crown ether itself can be exploited to form supramolecular structures like nanoparticles or niosomes. These nanocarriers can encapsulate a therapeutic agent, protecting it from degradation, improving its solubility, and enabling targeted delivery.
Diagram 1: Mechanisms of 2-Hydroxymethyl-12-crown-4 in Drug Delivery
Caption: Dual mechanisms of 2-Hydroxymethyl-12-crown-4 in drug delivery.
Application Protocols
Protocol 1: Synthesis of a Drug-Crown Ether Conjugate via Esterification
This protocol provides a general method for the esterification of a carboxylic acid-containing drug with 2-Hydroxymethyl-12-crown-4, exemplified by the synthesis of a lasalocid ester. Lasalocid is an ionophore antibiotic and serves as a model for a drug with a carboxylic acid moiety.
Materials:
-
2-Hydroxymethyl-12-crown-4
-
Lasalocid (or other carboxylic acid-containing drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a clean, dry round bottom flask, dissolve the carboxylic acid-containing drug (1.0 equivalent) and 2-Hydroxymethyl-12-crown-4 (1.1 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 equivalents) to the solution.
-
Initiation of Reaction: While stirring, add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure drug-crown ether ester.
Self-Validation and Characterization:
-
¹H and ¹³C NMR: Confirmation of the ester bond formation will be evident by the downfield shift of the proton and carbon signals of the methylene group adjacent to the newly formed ester linkage.
-
FT-IR Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band around 1730-1750 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid are indicative of successful esterification.
-
Mass Spectrometry (ESI-MS): The detection of the molecular ion peak corresponding to the calculated mass of the drug-crown ether conjugate confirms the product's identity.
Protocol 2: Formulation of Drug-Loaded Nanoparticles using a Crown Ether-Functionalized Polymer
This protocol describes the preparation of drug-loaded nanoparticles using a polymer that has been functionalized with a crown ether. This approach is adaptable for drugs like doxorubicin.[6]
Materials:
-
Crown ether-functionalized polymer (e.g., poly(lipoic acid-methacrylate-co-...-co-benzo-18-crown-6-methacrylamide))[6]
-
Doxorubicin hydrochloride (or other hydrophilic drug)
-
Organic solvent (e.g., DMSO, DMF)
-
Deionized water
-
Dialysis membrane (appropriate MWCO)
-
Magnetic stirrer
Procedure:
-
Polymer and Drug Dissolution: Dissolve the crown ether-functionalized polymer and doxorubicin hydrochloride in a minimal amount of the organic solvent.
-
Nanoprecipitation: Under vigorous stirring, add the organic solution dropwise into a larger volume of deionized water. The rapid solvent exchange will cause the polymer to precipitate, encapsulating the drug into nanoparticles.
-
Solvent Removal and Purification: Stir the nanoparticle suspension overnight to allow for the evaporation of the organic solvent. Purify the nanoparticles by dialysis against deionized water for 48 hours to remove any unencapsulated drug and residual solvent.
-
Collection: The purified nanoparticle suspension can be used directly or lyophilized for long-term storage.
Diagram 2: Nanoparticle Formulation and Drug Loading Workflow
Sources
- 1. Oral toxicity of the cyclic polyethers--12-crown-4, 15-crown-5, and 18-crown-6--in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Release Mechanisms of Doxorubicin From a Clinical Bead Drug-Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxymethyl-12-crown-4 95 75507-26-5 [sigmaaldrich.com]
- 5. 2-Hydroxymethyl-12-crown-4, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Ultrasound, pH, and magnetically responsive crown-ether-coated core/shell nanoparticles as drug encapsulation and release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Complexation of Alkali Metal Ions with 2-Hydroxymethyl-12-crown-4
For: Researchers, scientists, and drug development professionals
Introduction: The Unique Affinity of 2-Hydroxymethyl-12-crown-4 for Alkali Metal Ions
Crown ethers, a class of cyclic polyethers, are renowned for their ability to selectively form stable complexes with metal cations. This selectivity is primarily governed by the principle of "size-to-fit," where the stability of the complex is highest when the ionic radius of the cation closely matches the cavity size of the crown ether. 2-Hydroxymethyl-12-crown-4, a derivative of 12-crown-4, possesses a cavity that is particularly well-suited for the complexation of smaller alkali metal ions, most notably the lithium cation (Li⁺)[1][2]. The presence of a hydroxymethyl group introduces an additional site for potential interaction and can influence the solubility and reactivity of the crown ether, making it a versatile tool in various applications, from ion-selective sensors to phase transfer catalysis[3].
This comprehensive guide provides detailed protocols for the complexation of a series of alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) with 2-Hydroxymethyl-12-crown-4. We will delve into the underlying thermodynamic principles that govern these interactions and provide step-by-step methodologies for the characterization of the resulting complexes using Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Electrospray Ionization Mass Spectrometry (ESI-MS).
Physicochemical Properties of 2-Hydroxymethyl-12-crown-4
A thorough understanding of the physicochemical properties of 2-Hydroxymethyl-12-crown-4 is essential for designing and interpreting complexation experiments.
| Property | Value | Reference |
| CAS Number | 75507-26-5 | |
| Molecular Formula | C₉H₁₈O₅ | |
| Molecular Weight | 206.24 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.192 g/mL at 25 °C | [4] |
| Boiling Point | 115 °C at 0.04 mmHg | [4] |
| Refractive Index | n20/D 1.480 | [4] |
| Solubility | Miscible in water, soluble in non-polar solvents. | [4] |
Complexation Thermodynamics: A Quantitative Look at Selectivity
The stability of the complex formed between 2-Hydroxymethyl-12-crown-4 and an alkali metal ion is quantified by the stability constant (K). A higher K value indicates a more stable complex. The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) provide deeper insights into the driving forces of complexation. While specific thermodynamic data for 2-Hydroxymethyl-12-crown-4 with a full range of alkali metals is not extensively published, data for the parent 12-crown-4 and its derivatives in methanol provide a strong basis for understanding the expected trends[5][6].
The complexation is primarily an enthalpy-driven process in methanol, with the selectivity being largely governed by entropy[5]. The "size-fit" concept is paramount; the small cavity of the 12-crown-4 ring system shows a pronounced preference for the lithium ion.
Table 1: Expected Thermodynamic Parameters for the 1:1 Complexation of Alkali Metal Ions with 2-Hydroxymethyl-12-crown-4 in Methanol at 25°C
| Cation | Ionic Radius (Å) | Expected Log K | Expected ΔG (kJ/mol) | Expected ΔH (kJ/mol) | Expected TΔS (kJ/mol) |
| Li⁺ | 0.76 | ~2.5 - 3.5 | ~(-14) - (-20) | ~(-25) - (-35) | ~(-10) - (-15) |
| Na⁺ | 1.02 | ~1.5 - 2.5 | ~(-8.5) - (-14) | ~(-20) - (-30) | ~(-11.5) - (-16) |
| K⁺ | 1.38 | < 1.5 | > (-8.5) | Less favorable | Less favorable |
| Rb⁺ | 1.52 | < 1.0 | > (-5.7) | Less favorable | Less favorable |
| Cs⁺ | 1.67 | < 1.0 | > (-5.7) | Less favorable | Less favorable |
Note: The values for K⁺, Rb⁺, and Cs⁺ are expected to be significantly lower due to the poor fit of these larger ions in the 12-crown-4 cavity. The provided ranges are estimations based on data for 12-crown-4 and its derivatives and are intended to illustrate the expected trend in selectivity.
Experimental Protocols
Materials and Reagents
-
2-Hydroxymethyl-12-crown-4 (purity >95%)
-
Alkali metal salts (e.g., LiClO₄, NaClO₄, KClO₄, RbClO₄, CsClO₄), dried under vacuum prior to use.
-
Methanol (anhydrous, spectroscopic grade)
-
Deuterated methanol (CD₃OD) for NMR studies
-
High-purity water for ESI-MS
Protocol 1: General Complexation Procedure
This protocol describes the preparation of solutions for subsequent analysis.
-
Stock Solution of 2-Hydroxymethyl-12-crown-4: Prepare a stock solution of 2-Hydroxymethyl-12-crown-4 in anhydrous methanol at a concentration of 10 mM.
-
Stock Solutions of Alkali Metal Salts: Prepare individual stock solutions of each alkali metal perchlorate salt in anhydrous methanol at a concentration of 100 mM.
-
Complex Formation: To a known volume of the 2-Hydroxymethyl-12-crown-4 stock solution, add an equimolar amount of the desired alkali metal salt stock solution. For example, to 1 mL of the 10 mM crown ether solution, add 100 µL of the 100 mM salt solution.
-
Equilibration: Gently mix the solution and allow it to equilibrate at room temperature for at least 30 minutes before analysis.
Figure 1: General workflow for the complexation and analysis.
Protocol 2: Characterization by ¹H NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the structural changes that occur upon complexation. The chemical shifts of the protons on the crown ether will change upon binding with a cation.
-
Sample Preparation: Prepare a series of NMR tubes. In the first tube, add a solution of 2-Hydroxymethyl-12-crown-4 in CD₃OD (e.g., 5 mM). In subsequent tubes, add the same concentration of the crown ether and increasing molar equivalents of the alkali metal salt (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, and 2.0 equivalents).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Data Analysis: Monitor the chemical shift changes of the crown ether protons as a function of the metal ion concentration. The protons closest to the cavity will experience the most significant changes. The stability constant (K) can be determined by non-linear fitting of the chemical shift titration data[7].
Table 2: Expected ¹H NMR Chemical Shift Changes (Δδ) for 2-Hydroxymethyl-12-crown-4 Protons upon Complexation
| Cation | Expected Δδ for Crown Ether Protons (ppm) |
| Li⁺ | Significant downfield shift |
| Na⁺ | Moderate downfield shift |
| K⁺ | Minimal shift |
| Rb⁺ | Negligible shift |
| Cs⁺ | Negligible shift |
Note: The magnitude of the downfield shift is expected to correlate with the stability of the complex.
Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of K, ΔH, and the stoichiometry (n) of the interaction in a single experiment.
-
Sample Preparation: Degas all solutions prior to use. Fill the ITC sample cell with a solution of 2-Hydroxymethyl-12-crown-4 in methanol (e.g., 1 mM). Fill the injection syringe with a solution of the alkali metal salt in the same buffer (e.g., 10 mM).
-
ITC Experiment: Perform a series of injections (e.g., 20 injections of 2 µL each) of the metal salt solution into the crown ether solution at a constant temperature (e.g., 25 °C).
-
Data Analysis: Integrate the heat flow data for each injection to obtain the heat change per mole of injectant. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine K, ΔH, and n. From these values, ΔG and ΔS can be calculated using the following equations: ΔG = -RTlnK ΔG = ΔH - TΔS
Figure 2: Workflow for Isothermal Titration Calorimetry.
Protocol 4: Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the detection of intact, non-covalently bound complexes in the gas phase.
-
Sample Preparation: Prepare a solution of the pre-formed complex in a 1:1 mixture of methanol and water (e.g., 10 µM).
-
Data Acquisition: Infuse the sample solution into the ESI-MS instrument. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the peaks corresponding to the free crown ether and the [Crown Ether + Alkali Metal]⁺ complex. The mass-to-charge ratio (m/z) will confirm the formation of the 1:1 complex.
Table 3: Theoretical Mass-to-Charge Ratios (m/z) for [2-Hydroxymethyl-12-crown-4 + M]⁺ Complexes
| Cation (M⁺) | Atomic Mass (amu) | Molecular Formula of Complex | Molecular Weight of Complex ( g/mol ) | Theoretical m/z |
| Li⁺ | 6.94 | [C₉H₁₈O₅Li]⁺ | 213.18 | 213.18 |
| Na⁺ | 22.99 | [C₉H₁₈O₅Na]⁺ | 229.23 | 229.23 |
| K⁺ | 39.10 | [C₉H₁₈O₅K]⁺ | 245.34 | 245.34 |
| Rb⁺ | 85.47 | [C₉H₁₈O₅Rb]⁺ | 291.71 | 291.71 |
| Cs⁺ | 132.91 | [C₉H₁₈O₅Cs]⁺ | 339.15 | 339.15 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the systematic investigation of the complexation of alkali metal ions with 2-Hydroxymethyl-12-crown-4. The combination of NMR, ITC, and ESI-MS allows for a comprehensive characterization of these host-guest interactions, from structural changes to the underlying thermodynamic driving forces. The high selectivity of 2-Hydroxymethyl-12-crown-4 for lithium ions, driven by the optimal fit between the cation and the crown ether cavity, underscores its potential in applications requiring selective ion recognition.
Future research could explore the effect of the hydroxymethyl group on the complexation kinetics and the influence of different solvent systems on the stability and selectivity of the complexes. Furthermore, the principles and protocols described herein can be adapted for the study of other crown ether-cation systems, contributing to the broader understanding of supramolecular chemistry and its applications in drug development and materials science.
References
-
Inoue, Y., Liu, Y., Tong, L. H., Ouchi, M., & Hakushi, T. (1993). Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium selectivity. The Journal of Organic Chemistry, 58(20), 5411–5414. [Link]
-
Kimura, K., Kitazawa, S., & Shono, T. (1983). Lipophilic 12-crown-4 derivatives as lithium ionophores for ion-selective electrodes. Journal of the Chemical Society, Chemical Communications, (9), 492-493. [Link]
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]
-
Inoue, Y., Hakushi, T., Liu, Y., & Tong, L. H. (1992). Complexation thermodynamics of crown ethers. Part 3. 12-Crown-4 to 36-crown-12: from rigid to flexible ligand. Journal of the Chemical Society, Perkin Transactions 2, (7), 1239-1246. [Link]
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]
-
Kwan, E. E., & Gnecco, J. A. (2004). A comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration. Journal of Chemical Education, 81(11), 1674. [Link]
-
Wikipedia. (2023, December 1). 12-Crown-4. In Wikipedia. [Link]
-
Jelesarov, I., & Bosshard, H. R. (1999). Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition. Journal of Molecular Recognition, 12(1), 3–18. [Link]
-
Hadisaputra, S., Khotimah, H., & Hakim, A. (2023). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Proceedings of the 2nd International Conference on Science and Mathematics Education (ICOSME 2022). [Link]
-
NIST. (n.d.). 12-Crown-4. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
Sources
- 1. 12-Crown-4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxymethyl-12-crown-4 - CAS-Number 75507-26-5 - Order from Chemodex [chemodex.com]
- 4. 2-(HYDROXYMETHYL)-12-CROWN 4-ETHER | 75507-26-5 [chemicalbook.com]
- 5. Complexation thermodynamics of crown ethers. Part 3. 12-Crown-4 to 36-crown-12: from rigid to flexible ligand - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 7. Protonation constant of monoaza-12-crown-4 ether and stability constants with selected metal ions in aqueous solution in the presence of an excess of sodium ion: a potentiometric and differential pulse polarographic study at fixed ligand to metal ratio and varied pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxymethyl-12-crown-4
Welcome to the technical support center for the synthesis of 2-Hydroxymethyl-12-crown-4. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Here, we provide in-depth, experience-based insights and solutions to enhance your reaction yields and product purity.
The synthesis of functionalized crown ethers like 2-Hydroxymethyl-12-crown-4 is a nuanced process. While typically employing a modified Williamson ether synthesis, achieving high yields requires careful control over several experimental variables.[1][2][3] This center addresses the most frequent challenges through a structured troubleshooting guide and a comprehensive FAQ section.
Troubleshooting Guide: Enhancing Yield and Purity
This section is formatted to address specific problems you may encounter during the synthesis. Each point provides a causal explanation and a step-by-step protocol for resolution.
Issue 1: Consistently Low or No Yield of the Desired Product
A low or negligible yield is the most common and frustrating issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or the template effect.
Causality: The Williamson ether synthesis is a powerful method for forming ethers but is highly sensitive to reaction parameters. It is an S(_N)2 reaction where an alkoxide nucleophile attacks an alkyl halide.[2][4] For macrocyclization to be favored over intermolecular polymerization, conditions must be optimized to promote the intramolecular reaction.
Troubleshooting Protocol:
-
Verify Reagent Purity and Anhydrous Conditions:
-
Moisture Sensitivity: The alkoxide intermediates are strong bases and will be quenched by any protic solvent, especially water. Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Solvent Quality: Use anhydrous solvents. Commercially available anhydrous solvents are acceptable, but for maximum reliability, consider distilling them over a suitable drying agent.
-
Reagent Integrity: Starting materials, particularly the diol and the alkylating agent, should be of high purity. Impurities can lead to unwanted side reactions.[5] If using a strong base like sodium hydride (NaH), ensure it has not been deactivated by improper storage; a gray appearance may indicate deactivation.[5]
-
-
Optimize the "Template Effect":
-
The Role of the Cation: The synthesis of crown ethers is significantly enhanced by a "template effect," where a cation organizes the reacting molecule into a conformation that favors cyclization.[4][6][7]
-
Choosing the Right Template: For 12-crown-4 and its derivatives, the Lithium cation (Li(\text{+})) is the ideal template due to its size-fit relationship with the crown ether cavity.[5][7][8] Using salts like LiClO(_4) can dramatically improve yields.[1]
-
Actionable Step: If your current protocol does not use a lithium salt, incorporate one. If you are already using one, ensure it is anhydrous.
-
-
Re-evaluate Reaction Conditions:
-
High-Dilution Principle: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be run under high-dilution conditions.[4][9] This is typically achieved by the slow, simultaneous addition of the two reactants from separate addition funnels into a large volume of solvent.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote elimination side reactions, particularly with secondary alkyl halides.[5] A temperature range of 50-100 °C is typical for Williamson ether synthesis.[5] It is advisable to start at a lower temperature and monitor the reaction's progress via Thin-Layer Chromatography (TLC).
-
Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the alcohol. Sodium hydride (NaH) or potassium tert-butoxide are common choices. Polar aprotic solvents like THF, DMF, or acetonitrile are preferred as they solvate the cation, creating a more reactive "naked" alkoxide nucleophile.[5]
-
Logical Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low yield issues.
Issue 2: Difficulty in Product Purification and Isolation
Even with a successful reaction, isolating the pure 2-Hydroxymethyl-12-crown-4 can be challenging, leading to a low isolated yield.
Causality: The crude reaction mixture often contains unreacted starting materials, polymeric byproducts, and inorganic salts. The desired product is a polar molecule, which can complicate standard extraction and chromatography.
Purification Protocol:
-
Initial Workup:
-
After the reaction is complete, quench it carefully (e.g., with water or ethanol).
-
Filter off any inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting crude oil/solid contains your product.
-
-
Chromatographic Purification:
-
Method: Column chromatography on silica gel is an effective method for purification.[10]
-
Solvent System: A gradient of ethyl acetate in hexane is commonly used. A typical starting point is a 1:1 mixture of hexane and ethyl acetate.[10] The polarity can be gradually increased to elute the more polar crown ether.
-
Monitoring: Use TLC to track the separation and identify the fractions containing the desired product.
-
-
Alternative Purification - Complexation:
-
Principle: Crown ethers can be purified by forming insoluble complexes with specific metal salts, which can then be isolated and decomposed to recover the pure crown ether.[11][12] This method can be safer and more efficient than distillation, which has been reported to be explosive for some crown ether preparations.[11][13]
-
Procedure: A method using barium or strontium alkanedisulfonates has been shown to be effective for isolating 18-crown-6 and can be adapted.[11] The crude product is dissolved in an organic solvent and stirred with the solid metal salt. The resulting insoluble complex is filtered off, and the pure crown ether is recovered by extraction.[11]
-
-
Final Purification - Distillation:
Frequently Asked Questions (FAQs)
Q1: What is the "template effect" and why is it crucial for my synthesis?
The template effect is a phenomenon where a metal cation acts as a scaffold, organizing a linear precursor molecule into a cyclic conformation.[4][6] This pre-organization makes the reactive ends of the molecule more likely to find each other for the final ring-closing step, thus favoring the formation of the crown ether over linear polymers.[7][9] For 2-Hydroxymethyl-12-crown-4, the lithium ion (Li(\text{+})) has the optimal size to fit within the forming 12-membered ring, making it the most effective template.[5][8]
Q2: What are the main competing side reactions that lower my yield?
The primary competing reaction is intermolecular polymerization. Instead of the two ends of a single precursor molecule reacting to form a ring, they react with other precursor molecules to form long polymer chains. This is suppressed by using high-dilution conditions.[9] Another potential side reaction is elimination, particularly if using secondary alkyl halides as precursors or if the reaction temperature is too high.[5]
Q3: Can I use a different leaving group besides a halide?
Yes. While alkyl chlorides and bromides are common, tosylates (p-toluenesulfonates) are excellent leaving groups for Williamson ether synthesis and have been shown to increase yields in many crown ether preparations.[4][9] The drawback is that this requires an additional synthetic step to prepare the tosylated precursor.[4]
Q4: How do I properly store 2-Hydroxymethyl-12-crown-4?
The compound should be stored at +4°C, protected from light and moisture. When stored correctly, it is stable for at least two years.[8]
Q5: What are the key safety precautions for this synthesis?
-
Strong Bases: Reagents like sodium hydride (NaH) are pyrophoric and react violently with water. Handle them under an inert atmosphere and in an appropriate solvent.
-
Solvents: Work in a well-ventilated fume hood when using volatile organic solvents like THF, acetonitrile, or DMF.
-
Purification: Be aware of the explosion hazard associated with the distillation of crude crown ether mixtures.[11][13] Always use a safety shield.
-
Toxicity: Crown ethers themselves may be toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
Data and Protocols at a Glance
Table 1: Key Reaction Parameter Optimization
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Template Ion | LiClO(_4) or LiBF(_4) | Use of a Li(\text{+}) salt is critical for templating the 12-membered ring, significantly favoring cyclization.[1][5] |
| Solvent | Anhydrous THF or Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[5] Ensure solvent is truly anhydrous. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is essential for complete deprotonation of the diol without competing reactions. |
| Concentration | High Dilution (<0.1 M) | Minimizes intermolecular polymerization by keeping precursor molecules isolated from one another.[9] |
| Temperature | 50-80 °C | Balances reaction rate against the risk of elimination side reactions. Monitor by TLC to find the optimal point.[5] |
| Leaving Group | -Cl, -Br, or -OTs | Tosylates (-OTs) are superior leaving groups and can improve yields but require an extra synthetic step.[4] |
Experimental Protocol: A Generalized Synthetic Approach
This protocol is a generalized starting point based on the modified Williamson ether synthesis. It should be adapted and optimized for your specific laboratory conditions.
-
Setup: Assemble an oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and two pressure-equalizing dropping funnels. Maintain a positive pressure of inert gas (N(_2) or Ar).
-
Reagents:
-
In Funnel A, dissolve the diol precursor in anhydrous solvent.
-
In Funnel B, dissolve the di-halide or di-tosylate precursor in anhydrous solvent.
-
In the reaction flask, add anhydrous solvent and the lithium template salt (e.g., LiClO(_4)). Add the strong base (e.g., NaH) to the flask as a suspension.
-
-
Reaction:
-
Heat the solvent in the flask to the desired temperature (e.g., 60 °C).
-
Begin the slow, simultaneous dropwise addition of the contents of Funnel A and Funnel B into the reaction flask over a period of 4-8 hours.
-
After addition is complete, allow the reaction to stir at temperature for an additional 12-24 hours.
-
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by TLC.
-
Workup & Purification:
-
Cool the reaction to room temperature and cautiously quench any remaining base.
-
Filter the mixture to remove inorganic salts.
-
Remove the solvent in vacuo.
-
Purify the resulting crude product by silica gel column chromatography.[10]
-
Reaction Mechanism Overview
Caption: The two-step mechanism of the Williamson ether synthesis.
References
-
Wikipedia. 12-Crown-4. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Tsuchida, T., et al. (2021). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Chemosensors, 9(9), 249. [Link]
-
Oreate AI Blog. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]
-
IntechOpen. (2018). Synthesis of Crown Ethers. [Link]
-
Organic Syntheses. 18-crown-6. [Link]
-
JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1985). Template synthesis and ionophorous properties of substituted crown ethers towards alkali-metal ions. [Link]
-
The Journal of Physical Chemistry. (1996). Thermodynamics of Lithium−Crown Ether (12-crown-4 and 1-Benzyl-1-aza-12-crown-4) Interactions in Acetonitrile and Propylene Carbonate. [Link]
-
ResearchGate. (1981). Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers by complex formation with alkaline earth metal alkanedisulfonates. [Link]
-
ResearchGate. (2026). Modification of cyclodextrin-based microgels with 2-hydroxymethyl-12-crown ether-4 for higher and selective Li + ion adsorption from aqueous medium. [Link]
-
NIH. (2012). Synthesis of Novel C-Pivot Lariat 18-Crown-6 Ethers and their Efficient Purification. [Link]
-
PubMed Central. (2021). Active template synthesis. [Link]
-
PNAS. (2021). Engineering Li/Na selectivity in 12-Crown-4–functionalized polymer membranes. [Link]
-
IIP Series. (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. [Link]
- Google Patents. Method for separating and purifying crown ether stereoisomer.
-
VTechWorks. Chapter II Crown Ethers. [Link]
Sources
- 1. 12-Crown-4 - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. iipseries.org [iipseries.org]
- 8. 2-Hydroxymethyl-12-crown-4 - CAS-Number 75507-26-5 - Order from Chemodex [chemodex.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. 2-(HYDROXYMETHYL)-12-CROWN 4-ETHER | 75507-26-5 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102344435B - Method for separating and purifying crown ether stereoisomer - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1,4,7,10-Tetraoxacyclododecane-2-methanol
Document ID: TSC-2026-01-17-CEM01
Version: 1.0
Introduction
Welcome to the technical support guide for 1,4,7,10-Tetraoxacyclododecane-2-methanol, also known as 2-(Hydroxymethyl)-12-crown-4-ether[1]. This molecule is a functionalized derivative of the well-known 12-crown-4 ether, a cyclic polyether recognized for its ability to selectively complex cations, particularly Lithium (Li⁺)[2][3]. The addition of a hydroxymethyl group provides a reactive handle for further chemical modification, making it a valuable building block in fields ranging from drug delivery systems and phase-transfer catalysis to the development of advanced materials and ion-selective sensors.
The efficacy of this compound in these sophisticated applications is critically dependent on its purity. Common contaminants—such as unreacted starting materials, residual solvents, water, and side-products—can interfere with subsequent reactions, alter cation-binding affinities, and compromise the integrity of final products. This guide provides field-proven troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to assist researchers in achieving the high purity required for their work.
Troubleshooting Guide: Common Purification Issues
Researchers often encounter a set of common challenges during the purification of functionalized crown ethers. The "sticky" or oily nature of these compounds, coupled with their unique solubility profiles, can complicate standard procedures. This table addresses the most frequent issues, their underlying causes, and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Oily/Gummy Product After Synthesis | 1. Presence of Oligomeric Impurities: Incomplete cyclization or side reactions can lead to linear polyethers or oligomers that inhibit crystallization. 2. Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO) used in synthesis are difficult to remove completely. 3. Hygroscopic Nature: Crown ethers can absorb atmospheric moisture, resulting in a viscous liquid or oil. | 1. Flash Column Chromatography: This is the most effective method for separating the target molecule from polar and non-polar impurities. A silica gel stationary phase is typically effective[4]. 2. High-Vacuum Drying (Lyophilization): Use a high-vacuum pump (<0.1 mmHg) with a cold trap, possibly with gentle heating, to remove residual solvents and water. 3. Trituration: Stirring the crude oil with a non-polar solvent like n-hexane or diethyl ether can sometimes induce precipitation of the desired product while dissolving non-polar impurities[5]. |
| Low Yield After Column Chromatography | 1. Product Adsorbed Irreversibly to Silica: The polar ether oxygens and the hydroxyl group can bind strongly to the acidic silica gel surface. 2. Incorrect Solvent System: An eluent with insufficient polarity may fail to move the product off the column, while an overly polar eluent can cause co-elution with impurities. 3. Product Streaking/Tailing: This is often caused by strong analyte-stationary phase interactions or column overloading. | 1. Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a base like triethylamine (added to the eluent, ~0.1-1%) to neutralize acidic sites and reduce strong adsorption. 2. Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane with a methanol modifier) to find an eluent that gives a retention factor (Rf) of ~0.3-0.4 for the target compound. 3. Solid Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/Methanol), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the column. This technique, known as solid loading, leads to sharper bands and better separation[4]. |
| Product Appears Pure by TLC but not by NMR | 1. Co-eluting Impurities: An impurity may have the same Rf as the product in the TLC solvent system. 2. Residual Solvents: NMR is highly sensitive to solvents (e.g., ethyl acetate, methanol) that may not be visible on a TLC plate. 3. Isomeric Impurities: Structural isomers formed during synthesis may not be separable under standard chromatographic conditions[5]. | 1. Use a Different TLC/Column Solvent System: A change in eluent composition can alter the relative affinities of compounds for the stationary phase, potentially resolving the co-eluting species. 2. Dry Thoroughly Under High Vacuum: Ensure the purified product is dried for several hours under high vacuum to remove all volatile residues. 3. Alternative Purification: Consider preparative HPLC with a different stationary phase (e.g., reversed-phase C18) or recrystallization from a different solvent system[6][7]. |
| Difficulty with Recrystallization | 1. Incorrect Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold. Crown ethers often have complex solubility behaviors[5]. 2. Product is an Oil at Room Temperature: The melting point of the compound may be near or below ambient temperature. The parent 12-crown-4 has a melting point of 16 °C[8]. 3. Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. | 1. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (anti-solvent) like hexane or diethyl ether until turbidity persists. Cool slowly. 2. Kugelrohr Distillation: If the compound is a liquid and thermally stable, short-path distillation under high vacuum can be an excellent purification method for removing non-volatile impurities. The parent 12-crown-4 boils at 61-70 °C at 0.5 mmHg[8]. 3. Pre-Purification: Perform a quick chromatographic plug to remove baseline impurities before attempting recrystallization. |
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the decision-making process for purifying this compound and troubleshooting common issues.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for flash column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as 1,4,7,10-Tetraoxacyclododecane (12-crown-4).
-
Linear Polyethers: From incomplete cyclization or fragmentation reactions.
-
Catalyst Residues: If a template-ion synthesis is used, residual salts (e.g., LiClO₄) may be present[3].
-
Reagents from Functionalization: Byproducts from the introduction of the hydroxymethyl group.
-
Solvents: High-boiling point solvents like DMF or toluene used during synthesis.
-
Water: Crown ethers are often hygroscopic.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The integration of the ¹H NMR signals can be used for quantitative analysis against an internal standard. The absence of signals from starting materials or solvents is a key indicator of purity.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight of the product and identify low-level impurities[9].
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used to resolve impurities and quantify purity. Crown ethers have been successfully analyzed and purified using HPLC[6][7][10].
-
Elemental Analysis: Provides the percentage composition of C, H, and O, which can be compared to the theoretical values to confirm the empirical formula.
Q3: Can I use distillation for purification?
Yes, under specific conditions. Short-path vacuum distillation (e.g., using a Kugelrohr apparatus) can be highly effective for this compound, especially for removing non-volatile impurities like salts or polymeric material. The parent compound, 12-crown-4, has a boiling point of 61-70 °C at 0.5 mmHg[8]. The addition of the methanol group will increase the boiling point, but it should still be distillable under high vacuum. The key is to ensure the compound is thermally stable at the required temperature.
Q4: My compound is an oil. How can I get it to crystallize?
Many functionalized crown ethers are low-melting solids or oils[5]. If chromatography yields a pure oil, crystallization can be attempted using these strategies:
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and slowly add a non-polar anti-solvent (e.g., n-hexane, diethyl ether) dropwise until the solution becomes cloudy. Let it stand, or cool it, to allow crystals to form.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution to induce crystallization.
-
Complexation: Sometimes crown ethers can be crystallized as a complex with a salt (e.g., potassium chloride) and then liberated from the complex in a subsequent step[5].
Detailed Purification Protocols
Safety First: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Review the Safety Data Sheet (SDS) for all chemicals before use[11]. 1,4,7,10-Tetraoxacyclododecane is classified as acutely toxic if inhaled[11]. Handle with care.
Protocol 1: Flash Column Chromatography
This is the most robust and generally applicable method for purifying this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N) - all HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass chromatography column, flasks, separatory funnel
Methodology:
-
Determine the Eluent System:
-
Dissolve a small amount of the crude product in DCM.
-
Spot the solution on a TLC plate and develop it in various solvent systems. Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 99:1, 98:2, 95:5 DCM:MeOH).
-
The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Rationale: A suitable Rf ensures the compound moves down the column at a reasonable rate, allowing for effective separation without requiring excessive solvent volumes.
-
-
Prepare the Column:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 DCM:MeOH).
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or inert gas). Ensure the packed bed is uniform and free of air bubbles.
-
Rationale: A well-packed column is essential for achieving sharp bands and preventing channeling, which leads to poor separation.
-
-
Load the Sample (Solid Loading Recommended):
-
Dissolve the crude product (e.g., 1 g) in a minimal volume of DCM/MeOH.
-
Add 2-3 g of silica gel to this solution and mix to form a slurry.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed silica gel column.
-
Rationale: Solid loading concentrates the sample into a narrow starting band, leading to significantly better resolution compared to liquid loading[4].
-
-
Elute and Collect Fractions:
-
Begin passing the eluent through the column, collecting the outflow in small fractions (e.g., 10-20 mL test tubes).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain (e.g., potassium permanganate).
-
Rationale: Collecting small fractions ensures that you can isolate the pure product without mixing it with adjacent impurity bands.
-
-
Combine and Concentrate:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum for several hours to remove any final traces of solvent.
-
Protocol 2: Recrystallization (Solvent/Anti-Solvent Method)
This method is suitable if the product is a solid and a suitable solvent system can be identified. It is excellent for removing small amounts of impurities from an already enriched product.
Materials:
-
Chromatographically enriched this compound
-
Good Solvent (e.g., Ethyl Acetate, Acetone, or Ethanol)
-
Anti-Solvent (e.g., n-Hexane or Diethyl Ether)
-
Erlenmeyer flask, magnetic stirrer, ice bath
Methodology:
-
Dissolution:
-
Place the impure solid/oil in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent dropwise while stirring and gently warming until the solid is completely dissolved. Use the absolute minimum amount of solvent necessary.
-
Rationale: Creating a saturated or near-saturated solution is key to maximizing yield upon cooling or addition of an anti-solvent.
-
-
Induce Precipitation:
-
While stirring the warm solution, slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).
-
If no solid forms, add one or two more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
Rationale: The anti-solvent reduces the solubility of the target compound, forcing it out of solution while impurities ideally remain dissolved[12].
-
-
Crystallization and Isolation:
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator under high vacuum to remove all residual solvents.
-
References
- The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.
- Application of crown ethers as stationary phase in the chromatographic methods.
- Analysis of complex formation between crown ethers and potassium ion by determining retention factors in reversed-phase high-performance liquid chrom
- Molecular engineering of functionalized crown ether resins for the isotopic enrichment of gadolinium: from computer to column chrom
- Crown-Ether Chiral St
- SAFETY DATA SHEET - 1,4,7,10-Tetraoxacyclododecane. Sigma-Aldrich.
- SAFETY DATA SHEET - 1,4,7,10-Tetraoxacyclododecane. Fisher Scientific.
- Safety Data Sheet - 2,5,7,10-Tetraoxaundecane. CymitQuimica.
- method for preparing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.
- What are good solvents for crystallization of functionalized crown ethers?
- 1,4,7,10-Tetraoxacyclododecane.
- This compound.
- Some Aspects of the Synthesis of Crown Ethers. Acta Chimica and Pharmaceutica Indica.
- The Influence of Crown Ether and Alcohol on Unsaturation and Molar Mass of Poly(propylene oxide)s Prepared by Use of Potassium t-Butoxide.
- Crown ether. Wikipedia.
- 12-Crown-4. Wikipedia.
- 12-Crown-4 98% 294-93-9. Sigma-Aldrich.
Sources
- 1. SID 87571337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crown ether - Wikipedia [en.wikipedia.org]
- 3. 12-Crown-4 - Wikipedia [en.wikipedia.org]
- 4. santaisci.com [santaisci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crown Ether Phases - Regis Technologies [registech.com]
- 8. 12-冠醚-4 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,4,7,10-Tetraoxacyclododecane | C8H16O4 | CID 9269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analysis of complex formation between crown ethers and potassium ion by determining retention factors in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. patents.justia.com [patents.justia.com]
common side reactions in the functionalization of 1,4,7,10-Tetraoxacyclododecane-2-methanol
Technical Support Center: Functionalization of 1,4,7,10-Tetraoxacyclododecane-2-methanol
Welcome to the technical support center for the synthetic chemistry of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. As a derivative of the 12-crown-4 ether, its unique structure offers a platform for creating complex molecular architectures.[1][2] However, the proximity of the primary alcohol to the sterically demanding crown ether ring presents specific challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate common side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound?
The primary reactive site is the hydroxyl (-OH) group of the methanol substituent. This primary alcohol can be converted into a variety of functional groups, including esters, ethers, and good leaving groups like tosylates or mesylates, making it a versatile handle for subsequent chemical modifications.
Q2: Why is the functionalization of this molecule important in research and drug development?
Functionalizing this molecule allows for its use as a bifunctional linker. The crown ether moiety can chelate specific cations, while the functionalized side arm can be conjugated to biomolecules, surfaces, or therapeutic agents. This is particularly relevant in the development of targeted drug delivery systems, imaging agents, and specialized sensor molecules.
Q3: What are the most common strategies for functionalizing the hydroxyl group?
The most common strategies involve:
-
Activation: Converting the alcohol into a good leaving group, typically a sulfonate ester like a tosylate (OTs) or mesylate (OMs), to facilitate nucleophilic substitution.[3]
-
Esterification: Reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides to form esters.
-
Alkylation: Deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide to form an ether.
Q4: Are there any specific safety precautions I should be aware of?
Yes. Many reagents used for functionalization are hazardous.
-
Sulfonyl Chlorides (e.g., TsCl, MsCl): These are lachrymators and are corrosive. They react exothermically with water and other nucleophiles. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Bases (e.g., NaH, LiHMDS): Sodium hydride is highly flammable and reacts violently with water. Organolithium bases are pyrophoric. These should be handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Anhydrides and Acid Chlorides: These are corrosive and react with moisture. Handle with care in a fume hood.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.
Issue 1: Low Yields and Elimination Byproducts in Tosylation/Mesylation Reactions
Q: I'm trying to synthesize the tosylate of this compound, but my yield is consistently low, and NMR analysis shows signals corresponding to an alkene. What's happening and how can I fix it?
A: This is a classic problem of a competing elimination (E2) reaction. The tosylate or mesylate you are forming is an excellent leaving group. If the reaction conditions are too harsh (high temperature) or the base used is too strong and sterically unhindered, the base can abstract a proton from the beta-carbon, leading to the formation of an exocyclic double bond via an E2 mechanism instead of the desired nucleophilic substitution (SN2) on the sulfur atom of the tosyl chloride.[3][4]
Root Causes & Solutions:
-
Base Selection: Strong, non-bulky bases like sodium hydride or potassium hydroxide can promote elimination. The ideal base should be a non-nucleophilic proton scavenger.
-
Temperature Control: Higher temperatures provide the activation energy needed for the elimination pathway.
dot ```dot graph "Tosylation_Side_Reaction" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Troubleshooting workflow for incomplete esterification.
Troubleshooting Steps:
-
Re-evaluate Your Acylating Agent: If using an anhydride, consider switching to the more reactive corresponding acid chloride.
-
Increase Catalyst Loading: For sterically hindered alcohols, increasing the amount of DMAP (e.g., from 0.1 eq to 0.3 eq) can significantly accelerate the reaction.
-
Use a Coupling Agent: For reactions with a carboxylic acid, using a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP can be highly effective.
-
Remove Water: Ensure all reagents and solvents are anhydrous. Water will consume the acylating agent. If the reaction produces water (e.g., Fischer esterification), use Dean-Stark apparatus to remove it and drive the equilibrium forward. Esterification reactions using acetic anhydride can be particularly prone to runaway thermal events if not properly controlled. [5]
Issue 3: Purification Challenges
Q: I have a complex mixture after my reaction. How can I effectively purify my functionalized crown ether derivative?
A: Purification is often the most challenging step. The polar crown ether moiety and the potentially non-polar functional group can give the molecule amphiphilic character, leading to streaking on TLC and difficult separation by column chromatography.
Purification Strategy:
-
Aqueous Workup: First, perform an aqueous workup to remove water-soluble impurities like salts (e.g., pyridinium hydrochloride) and excess base.
-
Column Chromatography: This is the most common method.
-
Solid Phase: Use silica gel as the stationary phase.
-
Mobile Phase: Start with a less polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a gradient of methanol in dichloromethane is often effective.
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity. [6][7]Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Acid/Base Extraction: If your product has a basic or acidic handle, you can use liquid-liquid extraction with aqueous acid or base to selectively pull it into the aqueous layer, wash the organic layer to remove neutral impurities, and then re-neutralize the aqueous layer to recover your product.
| Technique | When to Use | Key Considerations |
| Column Chromatography | For most reaction mixtures. | Use a solvent system where the Rf of your product is ~0.3 for best separation. |
| Recrystallization | For solid, crystalline products with >90% purity. | Finding the right solvent system is key; the product should be soluble when hot and insoluble when cold. |
| Liquid-Liquid Extraction | When the product has a distinct acidic or basic character compared to impurities. | Ensure your product is stable to the pH changes. |
Validated Experimental Protocols
Protocol 1: Tosylation of this compound
This protocol is optimized to minimize elimination byproducts.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (approx. 5-10 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride in anhydrous DCM.
-
Add the TsCl solution dropwise to the stirred alcohol/pyridine solution at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexanes).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Esterification using Acetic Anhydride
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol, DMAP, and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Dilute with DCM and wash sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify by column chromatography.
References
- Process For Purifying 1 4 7 10 Tetraazacyclododecane 1 4 7 10 Tetraacetic Acid. (n.d.). Google Patents.
- Protecting Groups - Organic Synthesis. (n.d.). Organic-Synthesis.com.
- Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. (n.d.). National Institutes of Health (NIH).
- Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. (2007). PubMed.
- A short review on the protection of hydroxyl group with tetrahydropyranyl (THP) ether. (n.d.). Royal Society of Chemistry.
- CN105939994A - Process for purifying 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. (n.d.). Google Patents.
- Synthesis of Novel 1,4,7,10-Tetraazacyclodecane-1,4,7,10-Tetraacetic Acid (DOTA) Derivatives for Chemoselective Attachment to Unprotected Polyfunctionalized Compounds. (2007). ResearchGate.
- A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. (2006). ResearchGate.
- WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane. (n.d.). Google Patents.
- Summer Scholar Report. (n.d.). NESACS.
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (n.d.). National Institutes of Health (NIH).
- Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center.
- Microwave-Assisted Synthesis of 1,4,7,10-Tetraazacyclododecane. (2006). ResearchGate.
- Method for preparing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid and complexes thereof. (n.d.). Google Patents.
- Tosylates And Mesylates. (2015). Master Organic Chemistry.
- 1,4,7,10-Tetraoxacyclododecane. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. (2007). Sciencemadness.org.
- Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. (2022). Chemical Engineering Transactions.
- US9458117B2 - Process for producing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid and complexes thereof. (n.d.). Google Patents.
- Improved synthesis and application of lanthanide 1,4,7,10-tetrakis(phosphonomethyl)-1,4,7,10-tetraazacyclododecane complexes Ln(DOTP). (2009). ResearchGate.
- method for preparing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. (2020). Justia Patents.
-
Selective O-Alkylation of the Crown Conformer of Tetra(4-hydroxyphenyl)calixr[8]esorcinarene to the Corresponding Tetraalkyl Ether. (2017). PubMed. Retrieved January 17, 2026, from
Sources
- 1. 1,4,7,10-Tetraoxacyclododecane | C8H16O4 | CID 9269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SID 87571337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nesacs.org [nesacs.org]
- 5. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 6. US9458117B2 - Process for producing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid and complexes thereof - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phase Transfer Catalysis with 2-Hydroxymethyl-12-crown-4
Welcome to the technical support center for 2-Hydroxymethyl-12-crown-4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common issues encountered when using this specialized phase transfer catalyst (PTC).
Introduction to 2-Hydroxymethyl-12-crown-4
2-Hydroxymethyl-12-crown-4 is a functionalized macrocyclic polyether designed for efficient phase transfer catalysis.[1] Its structure consists of a 12-membered ring with four oxygen atoms, which creates a cavity ideal for complexing small cations, particularly Lithium (Li⁺) and Sodium (Na⁺).[1][2] The appended hydroxymethyl (-CH₂OH) group modifies its physical properties, such as solubility and polarity, and provides a reactive handle for immobilization onto solid supports.[3][4] As a PTC, it excels at transporting inorganic salts from a solid or aqueous phase into an organic phase, thereby accelerating reactions between otherwise immiscible reactants.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of phase transfer catalysis using 2-Hydroxymethyl-12-crown-4?
A1: The catalyst operates via a cation-binding mechanism.[6] The oxygen atoms lining the crown ether's cavity coordinate with a metal cation (e.g., Li⁺, Na⁺) from an inorganic salt. This complexation effectively shields the cation's charge and surrounds it with a lipophilic exterior, rendering the entire salt soluble in the organic phase.[5][7] The "naked" anion, now stripped of its tight ionic bond with the cation and poorly solvated by the non-polar organic solvent, becomes a highly reactive nucleophile. The catalyst then transports the anion to the organic substrate to facilitate the reaction.
Below is a diagram illustrating the general catalytic cycle for a solid-liquid PTC system.
Sources
- 1. 2-Hydroxymethyl-12-crown-4 - CAS-Number 75507-26-5 - Order from Chemodex [chemodex.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyl group | Definition, Structure, & Facts | Britannica [britannica.com]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Regeneration of Polymer-Immobilized 1,4,7,10-Tetraoxacyclododecane-2-methanol
Welcome to the technical support center for our polymer-immobilized 1,4,7,10-Tetraoxacyclododecane-2-methanol products. This crown ether, a 12-crown-4 derivative, is covalently anchored to a polymer support, offering a robust and reusable system for high-selectivity cation binding, phase-transfer catalysis, and trace metal scavenging.[1][2] The key to maximizing the value and lifespan of this advanced material lies in effective regeneration.
This guide provides field-proven troubleshooting advice and detailed protocols to help you restore your immobilized crown ether to its optimal performance, ensuring consistency and reliability in your research and development workflows.
Section 1: Core Principles of Regeneration
The primary goal of regeneration is to quantitatively remove the complexed metal cations from the crown ether's cavity and wash away any adsorbed contaminants from the polymer matrix. This restores the active sites for subsequent use. The process hinges on disrupting the host-guest equilibrium that holds the cation within the crown ether.
The mechanism of regeneration typically involves two key actions:
-
Cation Stripping: This is achieved by washing the polymer with a solution that shifts the equilibrium, forcing the release of the bound cation. This is most commonly done using a dilute acid wash, where protons effectively displace the metal ion.
-
Fouling Removal: In many applications, the polymer surface can become fouled with organic byproducts, unreacted starting materials, or other impurities. A series of solvent washes is used to dissolve and remove these contaminants.
Successful regeneration is a balance between harsh enough conditions to clean the material and gentle enough to preserve the integrity of both the crown ether ligand and the polymer support.[3]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the regeneration and reuse of immobilized crown ethers in a question-and-answer format.
Issue 1: Diminished Cation Binding Capacity After Regeneration
Question: My immobilized crown ether shows significantly lower binding capacity in subsequent runs after I've regenerated it. What's going wrong?
This is the most frequent issue and can stem from several root causes. Let's diagnose it.
-
Possible Cause A: Incomplete Cation Removal
-
Explanation: The previously captured cations have not been fully stripped from the crown ether cavities, leaving fewer active sites available. A simple water or neutral buffer wash is often insufficient to break the strong coordination bond between the cation and the crown ether.
-
Solution: Implement a more rigorous acid stripping protocol. The choice of acid and concentration depends on the cation being removed and the acid sensitivity of your polymer support. Always follow an acid wash with a thorough rinse with deionized water until the effluent is neutral to remove residual acid and the displaced cations.
-
| Stripping Agent | Typical Concentration | Target Cations | Notes & Cautions |
| Hydrochloric Acid (HCl) | 0.1 - 1.0 M | Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺ | Highly effective. Ensure your polymer support and equipment are compatible with chloride. |
| Nitric Acid (HNO₃) | 0.1 - 1.0 M | Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺ | Good alternative to HCl; avoids chloride ions which can be problematic in some downstream applications. |
| Acetic Acid (CH₃COOH) | 0.5 - 2.0 M | Alkali & Alkaline Earth Metals | A weaker acid, suitable for sensitive polymer backbones. May require longer contact time or higher temperatures. |
-
Possible Cause B: Organic Fouling or Blockage of Pores
-
Explanation: Reaction byproducts, residual reagents, or other hydrophobic compounds can adsorb to the polymer surface or block the pores, preventing target cations from reaching the active crown ether sites.[3]
-
Solution: Before the acid stripping step, perform a sequential solvent wash to remove organic contaminants. The sequence should gradually transition in polarity to prevent polymer shock and ensure effective removal of a broad range of substances.
-
| Step | Solvent | Purpose |
| 1 | Toluene or Hexane | Removes non-polar, hydrophobic contaminants. |
| 2 | Isopropanol or Acetone | Intermediate polarity wash to remove amphiphilic compounds and act as a bridge between non-polar and polar solvents. |
| 3 | Deionized Water | Removes polar compounds and prepares the support for the aqueous acid wash. |
-
Possible Cause C: Chemical Degradation of the Crown Ether
-
Explanation: Although robust, the ether linkages in the crown can be susceptible to cleavage under extremely harsh acidic or oxidative conditions, permanently destroying the active site.
-
Solution: Avoid using concentrated acids or strong oxidizing agents (e.g., peroxide, chromates) during regeneration. If you suspect degradation, characterize the material using Fourier-Transform Infrared Spectroscopy (FTIR). A diminished or altered C-O-C ether stretch (typically around 1100 cm⁻¹) can indicate ligand damage.
-
Issue 2: Evidence of Crown Ether Leaching
Question: I'm detecting the crown ether or its fragments in my product stream. Why is the ligand not staying immobilized?
Leaching of the active species is a critical issue that undermines the benefits of immobilization.[4] It points to the breakdown of the linkage between the crown ether and the polymer support.
-
Explanation: The covalent bond anchoring the this compound to the polymer is being cleaved. This is often due to hydrolysis of the linkage, especially if it is an ester or another acid/base-sensitive group. The use of a robust ether or alkyl-amine linkage during synthesis is crucial for stability.[5][6] Leaching can be exacerbated by using regeneration conditions that are too aggressive for the specific linkage chemistry.
-
Solution & Mitigation:
-
Use Milder Conditions: Immediately switch to a less aggressive regeneration protocol. Use a lower concentration of acid or a weaker acid like acetic acid. Avoid strong bases entirely if the linkage chemistry is unknown or sensitive.
-
Temperature Control: Perform regeneration at room temperature unless a higher temperature is explicitly recommended. Elevated temperatures accelerate hydrolysis.[3]
-
Confirm Covalent Attachment: The stability of immobilized catalysts relies heavily on the nature of the bond. Covalently attached ligands are significantly less prone to leaching than those attached via physical adsorption.[6]
-
Quantify Leaching: Use analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) on the product or waste streams to monitor for key elements of the catalyst that may have leached.[7]
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for regeneration. Always consult the specific technical data sheet for your polymer support for chemical compatibility.
Protocol 3.1: Standard Regeneration for Cation Removal
This protocol is designed to effectively strip common mono- and divalent cations.
-
Transfer: Transfer the polymer material to a suitable vessel (e.g., a fritted glass funnel for batch washing or a chromatography column for flow-through regeneration).
-
Initial Rinse (Optional): If the polymer is contaminated with organic residues, first perform the solvent wash as described in Protocol 3.2.
-
Acid Wash: Pass 3-5 bed volumes of 0.5 M HCl through the polymer bed. For batch regeneration, slurry the polymer in the acid solution and agitate gently for 30-60 minutes.
-
Deionized Water Rinse: Wash the polymer with high-purity deionized water until the pH of the effluent is neutral (typically requires 10-15 bed volumes). This step is critical to remove all residual acid and displaced metal salts.
-
Final Solvent Exchange: If the next use of the polymer is in a non-aqueous solvent, perform a solvent exchange by washing with an intermediate solvent (e.g., isopropanol) and then with the final application solvent.
-
Drying/Storage: If not for immediate use, the polymer can be dried under vacuum or stored under a suitable solvent.
Protocol 3.2: Regeneration for Heavy Organic Fouling
This protocol should be performed prior to the acid wash when significant organic contamination is suspected.
-
Transfer: Place the polymer in a column or appropriate batch vessel.
-
Non-Polar Wash: Wash with 3-5 bed volumes of toluene to dissolve hydrophobic contaminants.
-
Intermediate Wash: Wash with 3-5 bed volumes of isopropanol to remove the toluene and any remaining amphiphilic residues.
-
Polar Wash: Wash with 3-5 bed volumes of deionized water to remove the isopropanol and prepare the polymer for the acid stripping step (Protocol 3.1).
Section 4: Frequently Asked Questions (FAQs)
-
Q1: How many times can the immobilized crown ether be regenerated?
-
A: Under ideal conditions with a stable covalent linkage and a robust polymer support (like polystyrene-divinylbenzene), the material can often be regenerated dozens or even hundreds of times with minimal loss of performance.[8][9] The lifespan is ultimately limited by the gradual mechanical and chemical degradation of the polymer support.
-
-
Q2: What is the best way to confirm that my regeneration was successful?
-
A: The most definitive test is functional. Measure the cation binding capacity of a small sample of the regenerated material and compare it to the value for the fresh material. A capacity of >95% of the original indicates successful regeneration. Additionally, elemental analysis (ICP) of the regenerated polymer can confirm the absence of the previously bound cation.
-
-
Q3: My polymer support appears to have cracked or fragmented after regeneration. Why?
-
A: This is likely due to osmotic shock or mechanical stress. Rapidly changing from a solvent that swells the polymer (like toluene) to one that shrinks it (like water) can cause internal stresses that fracture the beads. Always use an intermediate solvent (like isopropanol) and perform solvent exchanges gradually. Avoid excessively high stirring speeds during batch regeneration.
-
-
Q4: Can I store the regenerated polymer wet or should it be dried?
-
A: This depends on the polymer support. Polystyrene-based resins are best stored in a wet state (e.g., under deionized water or a solvent like isopropanol) to prevent cracking that can occur upon drying and re-wetting. Silica-based supports are often dried under vacuum at a mild temperature (e.g., 40-60°C). Always refer to the manufacturer's storage recommendations.
-
References
-
Covalently immobilized crown ethers onto polysulfone membranes as materials for sensors | IEEE Conference Publication | IEEE Xplore. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pugia, M. J., et al. (1986). Phase-transfer catalysis by polymer-supported crown ethers and soluble crown ether analogs. The Journal of Organic Chemistry, 51(15), 2935–2938. [Link]
-
Molinari, H., Montanari, F., & Tundo, P. (1977). Polymer-supported phase-transfer catalysts. Crown ethers and cryptands bonded by a long alkyl chain to a polystyrene matrix. The Journal of Organic Chemistry, 42(19), 3237–3242. [Link]
-
Lüdi, H., et al. (2001). Synthesis and characterization of covalently immobilized bis-crown ether based potassium ionophore. Analytica Chimica Acta, 439(1), 27-36. [Link]
-
Reiser, O., et al. (2012). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Tetrahedron, 68(37), 7631-7636. [Link]
-
Serrano-Ruiz, J.C., et al. (2014). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry, 16(11), 4678-4692. [Link]
-
Lamb, J. D., et al. (1996). Immobilization of crown ether carboxylic acids on silica gel and their use in column concentration of alkali metal cations from dilute aqueous solutions. Analytical Chemistry, 68(17), 2811–2817. [Link]
-
Neagu, E., et al. (2020). Crown Ether-Immobilized Cellulose Acetate Membranes for the Retention of Gd (III). Membranes, 10(11), 329. [Link]
-
Gopinath, S., & Sugunan, S. (2007). Leaching studies over immobilized α-amylase. Importance of the nature of enzyme attachment. Reaction Kinetics and Catalysis Letters, 90(1), 3-12. [Link]
-
Bradshaw, J. S., & Izatt, R. M. (1997). Synthesis of ion-selective polymer-supported crown ethers: A review. Journal of the Serbian Chemical Society, 62(1-2), 1-12. [Link]
-
Ayare, P. J., et al. (2021). Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. Green Chemistry. [Link]
-
Pugia, M. J., et al. (1986). Phase-transfer catalysis by polymer-supported crown ethers and soluble crown ether analogs. The Journal of Organic Chemistry. [Link]
-
Chojnacka, K., et al. (2023). Crown Ether-Grafted Graphene Oxide-Based Materials—Synthesis, Characterization and Study of Lithium Adsorption from Complex Brine. Materials, 16(1), 358. [Link]
-
Leitner, W., et al. (2023). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis, 13(9), 6256-6282. [Link]
-
Sherry, A. D., et al. (2012). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry, 55(4), 1686-1697. [Link]
-
Applied Catalysts. (n.d.). Challenges in Catalyst Regeneration and How to Overcome Them. Retrieved January 17, 2026, from [Link]
- Albericio, F., & Kates, S. A. (Eds.). (2009). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Zhang, Y., et al. (2019). 2-methylol-12-crown-4 Ether Immobilized PolyHIPEs toward Recovery of Lithium(I). New Journal of Chemistry, 43(34), 13531-13539. [Link]
-
Long, T., et al. (2024). Molecularly Engineered Aza-Crown Ether Functionalized Sodium Alginate Aerogels for Highly Selective and Sustainable Cu2+ Removal. Gels, 10(1), 53. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 4. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Covalently immobilized crown ethers onto polysulfone membranes as materials for sensors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Ion-Selective Electrodes with 2-Hydroxymethyl-12-crown-4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) for minimizing interference in ion-selective electrodes (ISEs) that utilize 2-Hydroxymethyl-12-crown-4 as an ionophore. Our goal is to equip you with the expertise to overcome common experimental hurdles and ensure the integrity of your results.
Introduction to 2-Hydroxymethyl-12-crown-4 in Ion-Selective Electrodes
2-Hydroxymethyl-12-crown-4 is a crown ether that serves as a highly effective ionophore in the fabrication of ion-selective electrodes.[1][2] Its unique cyclic polyether structure, with a cavity size suitable for complexing with specific cations, makes it a valuable component for creating sensors with high selectivity.[3][4] This crown ether is particularly noted for its affinity for smaller alkali metal ions, such as lithium and sodium.[5][6][7] The hydroxymethyl group provides a convenient point for chemical modification, allowing for its incorporation into larger, more complex ionophore structures to further enhance selectivity and performance.[8][9][10]
However, like all ISEs, those based on 2-Hydroxymethyl-12-crown-4 are not entirely immune to interference from other ions present in the sample matrix.[11][12] This guide will provide a structured approach to identifying, understanding, and mitigating these interferences.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 2-Hydroxymethyl-12-crown-4 based ISEs.
Q1: What is the primary ion that 2-Hydroxymethyl-12-crown-4 is selective for?
A1: Due to the cavity size of the 12-crown-4 ring, this ionophore shows a strong preference for lithium (Li⁺) and sodium (Na⁺) ions.[5][6][7] The selectivity between these two ions can be influenced by the composition of the electrode membrane and the sample matrix.[3]
Q2: What are the most common interfering ions for a sodium-selective electrode using a 12-crown-4 derivative?
A2: The most significant interfering ion for a sodium-selective electrode is typically potassium (K⁺).[13][14] Other ions that can cause interference, though usually to a lesser extent, include ammonium (NH₄⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[13]
Q3: Why is my electrode response slow or drifting?
A3: A slow or drifting response can be attributed to several factors. Insufficient conditioning of the electrode is a common cause.[15] The PVC membrane needs to be in equilibrium with the analyte solution. Additionally, contamination of the membrane surface or a clogged reference electrode junction can lead to instability.[16] Temperature fluctuations during measurement can also cause drift.[15]
Q4: How often should I calibrate my ISE?
A4: Calibration frequency depends on the application and the desired level of accuracy. For high-precision measurements, it is recommended to calibrate at the beginning of each day and after every few hours of continuous use. If you observe any drift in your quality control samples, immediate recalibration is necessary.
Q5: Can I use my 2-Hydroxymethyl-12-crown-4 based ISE for drug analysis?
A5: Yes, crown ether-based ISEs have been successfully used for the determination of various drug compounds, particularly those containing primary amine groups.[17][18] The selectivity will depend on the specific structure of the drug molecule and its ability to interact with the crown ether.
Troubleshooting Guide: Minimizing Interference
This section provides a systematic approach to troubleshooting and minimizing interference in your experiments.
Symptom 1: Non-Nernstian Slope or Poor Linearity
-
Possible Cause 1: Interfering Ions in the Sample. The presence of ions with similar size or charge to the target analyte can lead to a competitive binding with the ionophore, resulting in a deviation from the expected Nernstian response. For a sodium-selective electrode, potassium is a primary suspect.[13][14]
-
Solution 1a: Use an Ionic Strength Adjustment Buffer (ISAB). An ISAB helps to maintain a constant ionic strength across all standards and samples, which can minimize the effect of interfering ions.[14]
-
Solution 1b: Determine Selectivity Coefficients. Quantify the preference of your electrode for the target ion over interfering ions by calculating the selectivity coefficient. This will help you to understand the extent of the interference and potentially correct for it mathematically.
-
Solution 1c: Sample Pre-treatment. If a specific interfering ion is present at a high concentration, consider methods to remove or mask it prior to measurement.
-
Possible Cause 2: Incorrect Membrane Composition. The ratio of PVC, plasticizer, and ionophore in the membrane is critical for optimal performance.[19][20] An incorrect composition can lead to poor ion-exchange kinetics and a non-ideal response.
-
Solution 2: Optimize Membrane Formulation. Refer to established protocols for preparing PVC membranes for ion-selective electrodes.[19][21] Experiment with different plasticizers and varying the weight percentage of the 2-Hydroxymethyl-12-crown-4 to improve selectivity.
Symptom 2: Inaccurate or Non-Reproducible Readings
-
Possible Cause 1: Insufficient Electrode Conditioning. A new or dry-stored electrode requires adequate conditioning to ensure the membrane is properly hydrated and in equilibrium with the solution.[15]
-
Solution 1: Proper Conditioning Protocol. Before first use, and after prolonged storage, soak the electrode in a mid-range standard solution of the target ion for at least 2-4 hours.[15] For optimal performance, conditioning overnight is recommended.
-
Possible Cause 2: Memory Effects (Sample Carryover). Residual sample on the electrode surface from a previous measurement can affect the reading of the next sample, especially when moving from a high to a low concentration.
-
Solution 2: Thorough Rinsing. Rinse the electrode thoroughly with deionized water and blot dry with a lint-free tissue between each measurement. Rinsing with the next sample to be measured can also help to minimize carryover.[15]
-
Possible Cause 3: Temperature Fluctuations. The electrode potential is temperature-dependent. Changes in sample temperature will lead to inaccurate readings.[15]
-
Solution 3: Maintain Constant Temperature. Ensure that all standards and samples are at the same temperature before measurement. If possible, perform measurements in a temperature-controlled environment.
Experimental Protocols
Protocol 1: Preparation of a PVC Membrane for a Sodium-Selective Electrode
This protocol provides a general guideline for preparing a PVC membrane incorporating 2-Hydroxymethyl-12-crown-4.
Materials:
-
High molecular weight PVC powder
-
Plasticizer (e.g., o-nitrophenyl octyl ether - o-NPOE)
-
2-Hydroxymethyl-12-crown-4 (ionophore)
-
Tetrahydrofuran (THF) - analytical grade
-
Glass ring or petri dish
Procedure:
-
Prepare the membrane cocktail: In a small glass vial, dissolve the following components in 2 mL of THF:
-
PVC: ~33% by weight
-
Plasticizer (o-NPOE): ~65% by weight
-
2-Hydroxymethyl-12-crown-4: ~1-2% by weight
-
-
Mix thoroughly: Gently swirl the vial until all components are completely dissolved and the solution is homogeneous.
-
Casting the membrane: Pour the solution into a glass ring or a small petri dish placed on a level surface.
-
Solvent evaporation: Cover the casting surface with a watch glass to allow for slow evaporation of the THF. This should take approximately 24 hours at room temperature.
-
Membrane retrieval: Once the membrane is fully formed and dry, carefully peel it from the glass surface.
-
Electrode assembly: Cut a small disc from the membrane and incorporate it into your electrode body according to the manufacturer's instructions.
Protocol 2: Determination of Selectivity Coefficients
The Fixed Interference Method (FIM) is a common technique for determining the selectivity of an ISE.
Procedure:
-
Prepare a series of standard solutions of the primary ion (e.g., Na⁺) with varying concentrations.
-
Prepare a solution containing a fixed concentration of the interfering ion (e.g., K⁺).
-
Measure the potential of the ISE in the standard solutions of the primary ion.
-
Measure the potential of the ISE in the solution containing the interfering ion.
-
Plot the potential versus the logarithm of the primary ion activity. The intersection of the two response curves provides the information needed to calculate the selectivity coefficient.
Data Presentation
| Interfering Ion | Typical Selectivity Coefficient (log Kpot) for a Sodium ISE |
| Potassium (K⁺) | -0.2 to -1.0 |
| Ammonium (NH₄⁺) | -1.5 to -2.5 |
| Calcium (Ca²⁺) | -2.0 to -3.0 |
| Magnesium (Mg²⁺) | -2.5 to -3.5 |
Note: These values are approximate and can vary depending on the specific membrane composition and experimental conditions.
Visualizations
Mechanism of Ionophore-Based Ion-Selective Electrode
Caption: Mechanism of an ion-selective electrode with an ionophore.
Troubleshooting Workflow for ISE Interference
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Hydroxymethyl-12-crown-4 - CAS-Number 75507-26-5 - Order from Chemodex [chemodex.com]
- 3. pnas.org [pnas.org]
- 4. Ion sensors with crown ether-functionalized nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. DFT study of a series of crown-4 ethers and their selectivity trend for alkali metal cations: Li+ and Na+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-羟甲基-12-冠-4 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ion Selective Electrodes (ISEs) and interferences--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nico2000.net [nico2000.net]
- 14. edt.co.uk [edt.co.uk]
- 15. turtletoughsensors.com [turtletoughsensors.com]
- 16. coleparmer.com [coleparmer.com]
- 17. Primary amine drug selective electrodes with special crown ethers as neutral carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
long-term storage and stability of 2-Hydroxymethyl-12-crown-4
Technical Support Center: 2-Hydroxymethyl-12-crown-4
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 2-Hydroxymethyl-12-crown-4. The following sections provide in-depth FAQs and troubleshooting workflows designed to address common challenges and ensure the stability and successful application of this versatile ionophore and phase transfer catalyst.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and fundamental properties of 2-Hydroxymethyl-12-crown-4.
Q1: What are the optimal long-term storage conditions for 2-Hydroxymethyl-12-crown-4?
A1: For maximum stability, 2-Hydroxymethyl-12-crown-4 should be stored at +4°C.[1] It is crucial to protect the compound from light and moisture.[1] The material is hygroscopic, meaning it can absorb water from the atmosphere, which can impact experimental accuracy.[2] When stored correctly, the product is stable for at least two years after receipt.[1] Always store in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, especially after the vial has been opened.
Q2: What are the primary safety hazards associated with this compound?
A2: 2-Hydroxymethyl-12-crown-4 is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.[4][5] It is also classified as a combustible liquid, so it must be kept away from heat and open flames.[4]
Q3: What are the physical properties and appearance of this compound?
A3: 2-Hydroxymethyl-12-crown-4 is a colorless to light yellow, viscous liquid at room temperature.[1] Key quantitative properties are summarized in the table below. Its viscosity can make precise measurements challenging; see the Troubleshooting Guide for handling advice.
| Property | Value | Source(s) |
| CAS Number | 75507-26-5 | [1] |
| Molecular Formula | C₉H₁₈O₅ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Density | 1.192 g/mL at 25 °C | [1][2] |
| Boiling Point | 115 °C at 0.04 mmHg | [1][2] |
| Refractive Index | n20/D 1.480 | [1][2] |
| Purity (Typical) | ≥95% (GC) | [1] |
Q4: In which solvents is 2-Hydroxymethyl-12-crown-4 soluble?
A4: The compound is reported to be miscible in water and soluble in various organic solvents including DMSO.[1][2][3] Its solubility in non-polar solvents is also noted.[2][3] The hydroxymethyl group enhances its polarity compared to the parent 12-crown-4 molecule.
Part 2: Troubleshooting Guide
This guide provides solutions to common experimental issues. The causality behind each problem is explained to empower users to diagnose and resolve issues effectively.
Issue 1: Inconsistent or Non-Reproducible Reaction Yields
Potential Cause A: Inaccurate Aliquoting Due to Viscosity
-
Causality: As a viscous liquid, 2-Hydroxymethyl-12-crown-4 can be difficult to pipette accurately using standard forward pipetting techniques. Residual material clinging to the inside of the pipette tip can lead to the delivery of inconsistent, lower-than-intended volumes, causing stoichiometric imbalances in your reaction.
-
Solution:
-
Use Positive Displacement Pipettes: These are ideal for viscous liquids as the piston is in direct contact with the liquid, ensuring complete dispensing.
-
Employ Reverse Pipetting: If using standard air displacement pipettes, use the reverse pipetting technique. Depress the plunger completely, aspirate the liquid, and then dispense by depressing only to the first stop. This method is more accurate for viscous solutions.
-
Gravimetric Dosing: For highest accuracy, dispense the approximate volume into a tared vial and determine the exact amount by mass using an analytical balance. Use the known density (1.192 g/mL) to calculate the precise volume delivered.[1][2]
-
Potential Cause B: Water Contamination
-
Causality: The compound is hygroscopic and readily absorbs atmospheric moisture.[2] Water can act as an unwanted nucleophile or base in sensitive reactions, or it can alter the solvation shell around the complexed cation, thereby affecting the reactivity and efficacy of the crown ether as a phase transfer catalyst.
-
Solution:
-
Inert Atmosphere Handling: Once opened, handle the vial under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon/nitrogen).
-
Use Dry Solvents: Ensure all solvents used for preparing stock solutions are anhydrous.
-
Karl Fischer Titration: If water contamination is suspected in a critical experiment, the water content of the stock solution can be quantified using Karl Fischer titration.
-
Workflow for Handling and Stock Solution Preparation
Caption: Workflow for preparing solutions of 2-Hydroxymethyl-12-crown-4.
Issue 2: Evidence of Compound Degradation (e.g., Discoloration, New Spots on TLC)
Potential Cause A: Oxidation
-
Causality: Like many ethers, crown ethers can be susceptible to slow oxidation by atmospheric oxygen, especially when exposed to light, forming peroxides. This process can be accelerated by heat or the presence of trace metal impurities. Peroxide formation can lead to complex side reactions and a decrease in the active concentration of the crown ether.
-
Solution:
-
Strict Storage: Adhere strictly to the recommended storage conditions (+4°C, protected from light).[1]
-
Inert Gas Blanket: Always store previously opened vials under an inert gas to displace oxygen.
-
Peroxide Test: If oxidation is suspected, commercially available peroxide test strips can be used to check for contamination in stock solutions. Caution: Do not concentrate solutions suspected of containing high levels of peroxides, as this can be an explosion hazard.
-
Potential Cause B: Acid-Catalyzed Degradation
-
Causality: The ether linkages (C-O bonds) in the crown ether backbone can be susceptible to cleavage under strongly acidic conditions.[6] If your experimental protocol involves strong acids, you may be inadvertently degrading the compound, leading to ring-opening and loss of its cation-binding ability.
-
Solution:
-
pH Control: Avoid strongly acidic conditions (pH < 3) where possible. If acidic conditions are necessary, run control experiments to assess the stability of the crown ether under your specific reaction parameters.
-
Use Lewis Acids with Caution: Be aware that Lewis acids can also catalyze the degradation of crown ethers.[6] Select the mildest possible conditions for your transformation.
-
Monitor by TLC/LC-MS: During method development, periodically sample your reaction mixture and analyze it by TLC or LC-MS to monitor for the appearance of degradation products.
-
Troubleshooting Decision Treedot
Sources
- 1. 2-Hydroxymethyl-12-crown-4 - CAS-Number 75507-26-5 - Order from Chemodex [chemodex.com]
- 2. 2-(HYDROXYMETHYL)-12-CROWN 4-ETHER | 75507-26-5 [chemicalbook.com]
- 3. 2-Hydroxymethyl-12-crown-4, 97% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. aervoe.com [aervoe.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Lithium Ion Selectivity: 2-Hydroxymethyl-12-crown-4 vs. 12-crown-4
For researchers engaged in the nuanced fields of ion sensing, selective extraction, and advanced battery technologies, the precise selection of chelating agents is paramount. This guide provides an in-depth, objective comparison of 2-Hydroxymethyl-12-crown-4 and its parent compound, 12-crown-4, with a specific focus on their selectivity for lithium ions (Li⁺). By delving into the structural and thermodynamic underpinnings of their interactions, supported by experimental data and detailed protocols, this document serves as a critical resource for making informed decisions in your research and development endeavors.
The Fundamental Principle: Crown Ether-Cation Complexation
Crown ethers are cyclic polyethers that exhibit a remarkable ability to selectively bind specific cations. This selectivity is primarily governed by the "size-match" principle, where the stability of the resulting complex is highest when the ionic radius of the cation closely matches the cavity size of the crown ether.[1] The interaction is a classic example of host-guest chemistry, driven by electrostatic forces between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the ether linkages.[2] 12-crown-4, with its 12-membered ring and four oxygen atoms, has a cavity size that is particularly well-suited for the lithium ion.[3]
Head-to-Head Comparison: The Impact of a Hydroxymethyl Group
The key distinction between the two molecules is the presence of a hydroxymethyl (-CH₂OH) group on the 2-position of the 12-crown-4 ring. This seemingly minor functionalization has profound implications for the molecule's binding characteristics and, consequently, its lithium ion selectivity.
Structural and Electronic Effects
The introduction of the hydroxymethyl group in 2-Hydroxymethyl-12-crown-4 imparts several key changes compared to the unsubstituted 12-crown-4:
-
Enhanced Coordination: The hydroxyl group provides an additional coordination site for the complexed cation. This allows for a more three-dimensional encapsulation of the lithium ion, potentially leading to a more stable complex.
-
Increased Polarity and Solubility: The hydroxyl moiety increases the overall polarity of the molecule, which can influence its solubility in different solvent systems and its partitioning behavior in solvent extraction experiments.[4]
-
Potential for Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, either intramolecularly or with solvent molecules, which can affect the conformation of the crown ether and its binding affinity.
Experimental Evidence for Enhanced Selectivity
While both crown ethers show a strong affinity for lithium, studies have demonstrated the superior performance of 2-Hydroxymethyl-12-crown-4 in selective lithium binding and extraction. For instance, resins functionalized with 2-Hydroxymethyl-12-crown-4 have shown excellent selectivity for Li⁺ even in the presence of competing ions like Na⁺, K⁺, Mg²⁺, and Ca²⁺.[5][6] This enhanced selectivity is attributed to the unique structural characteristics and favorable interactions conferred by the hydroxymethyl group, which allows for more effective coordination through both electrostatic and hydrogen bonding interactions.
Quantitative Comparison of Performance
| Crown Ether | Cation | Solvent | Log K | Reference |
| 12-crown-4 | Li⁺ | Methanol | 2.90 | [7] |
| 12-crown-4 | Na⁺ | Methanol | 1.85 | [8] |
| 12-crown-4 | K⁺ | Methanol | < 1 | [8] |
| 2-Hydroxymethyl-12-crown-4 functionalized resin | Li⁺ | Aqueous | High Selectivity* | [5][6] |
*While specific log K values for the free 2-Hydroxymethyl-12-crown-4 are not as commonly reported, studies on materials functionalized with this crown ether consistently demonstrate high selectivity for lithium over other alkali and alkaline earth metals.[5][6] Theoretical studies using Density Functional Theory (DFT) also support the high selectivity of 12-crown-4 derivatives for Li⁺ over Na⁺ and K⁺.[9]
Mechanistic Insights into Enhanced Lithium Selectivity
The enhanced lithium ion selectivity of 2-Hydroxymethyl-12-crown-4 can be attributed to a combination of factors that go beyond the simple size-match principle.
Caption: Mechanism of enhanced Li⁺ selectivity in 2-Hydroxymethyl-12-crown-4.
The primary interaction for both molecules is the complexation of the lithium ion within the crown ether cavity, which is a favorable fit. However, with 2-Hydroxymethyl-12-crown-4, the hydroxyl group provides an additional point of interaction, effectively "capping" the complex and leading to a more stable and selective binding of the smaller lithium ion compared to larger, more loosely bound cations.
Experimental Protocols for Determining Ion Selectivity
To empirically validate the selectivity of these crown ethers, several well-established experimental techniques can be employed. Here, we provide detailed, step-by-step methodologies for three common approaches.
Solvent Extraction
Solvent extraction is a powerful technique to assess the relative affinities of a crown ether for different cations.[10][11]
Objective: To determine the distribution of alkali metal picrates between an aqueous phase and an organic phase containing the crown ether.
Materials:
-
Aqueous solutions of alkali metal hydroxides (e.g., LiOH, NaOH, KOH)
-
Picric acid solution
-
Organic solvent (e.g., chloroform, dichloromethane)
-
Crown ether (12-crown-4 or 2-Hydroxymethyl-12-crown-4)
-
Separatory funnels
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Aqueous Phase: Prepare a solution containing a known concentration of the alkali metal picrate by neutralizing a picric acid solution with the corresponding alkali metal hydroxide.
-
Preparation of Organic Phase: Dissolve a known concentration of the crown ether in the organic solvent.
-
Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases. Shake vigorously for a predetermined time (e.g., 30 minutes) to allow for equilibration.
-
Phase Separation: Allow the phases to separate completely.
-
Analysis: Carefully separate the aqueous phase. Measure the concentration of the picrate anion remaining in the aqueous phase using a UV-Vis spectrophotometer at its characteristic wavelength (around 355 nm).
-
Calculation: The amount of metal picrate extracted into the organic phase can be calculated by the difference in the initial and final concentrations in the aqueous phase. The distribution ratio (D) is calculated as the ratio of the total metal concentration in the organic phase to that in the aqueous phase.
-
Selectivity: The selectivity for Li⁺ over another cation (M⁺) is determined by the ratio of their distribution ratios (DLi / DM).
Caption: Workflow for determining ion selectivity by solvent extraction.
Ion-Selective Electrodes (ISEs)
ISEs provide a direct and sensitive method for measuring the activity of a specific ion in a solution.
Objective: To measure the potential difference that arises from the selective binding of lithium ions to a membrane containing the crown ether.
Materials:
-
Ion-selective electrode body
-
PVC membrane containing the crown ether as an ionophore, a plasticizer, and a lipophilic salt
-
Internal filling solution (e.g., 0.1 M LiCl)
-
Internal reference electrode (e.g., Ag/AgCl)
-
External reference electrode (e.g., calomel)
-
High-impedance voltmeter or pH/ion meter
-
Standard solutions of LiCl and interfering cations
Procedure:
-
Membrane Preparation: Prepare a PVC membrane by dissolving the crown ether, plasticizer, and lipophilic salt in a suitable solvent (e.g., tetrahydrofuran) and allowing it to evaporate in a casting ring.
-
Electrode Assembly: Mount the prepared membrane at the end of the ISE body. Fill the electrode with the internal filling solution and insert the internal reference electrode.
-
Conditioning: Condition the electrode by soaking it in a solution of the primary ion (LiCl) for several hours.
-
Calibration: Measure the potential of the ISE in a series of standard LiCl solutions of varying concentrations. Plot the potential versus the logarithm of the lithium ion activity to generate a calibration curve.
-
Selectivity Measurement (Fixed Interference Method): Measure the potential of the electrode in solutions containing a fixed concentration of an interfering ion (e.g., NaCl) and varying concentrations of LiCl. The selectivity coefficient can be determined from the point where the response to the primary ion and the interfering ion are equal.
NMR Titration
Nuclear Magnetic Resonance (NMR) titration is a powerful technique for studying host-guest interactions in solution.[12][13]
Objective: To monitor the change in the chemical shift of the lithium-7 (⁷Li) nucleus upon addition of the crown ether.
Materials:
-
NMR spectrometer equipped for ⁷Li observation
-
High-purity NMR solvents (e.g., acetonitrile-d₃, nitromethane-d₃)
-
Lithium salt (e.g., LiClO₄, LiTFSI)
-
Crown ether (12-crown-4 or 2-Hydroxymethyl-12-crown-4)
-
High-precision volumetric glassware
Procedure:
-
Sample Preparation: Prepare a stock solution of the lithium salt and a stock solution of the crown ether in the same deuterated solvent.
-
Initial Spectrum: Record the ⁷Li NMR spectrum of a solution containing a known concentration of the lithium salt.
-
Titration: Add small, precise aliquots of the crown ether stock solution to the lithium salt solution. After each addition, thoroughly mix the solution and record the ⁷Li NMR spectrum.
-
Data Analysis: Plot the change in the ⁷Li chemical shift (Δδ) as a function of the molar ratio of crown ether to lithium.
-
Binding Constant Calculation: The stability constant (K) can be determined by fitting the titration curve to a suitable binding model (e.g., 1:1 or 1:2 complexation) using non-linear regression analysis.[12]
Conclusion and Recommendations
Both 12-crown-4 and 2-Hydroxymethyl-12-crown-4 are highly effective chelating agents for lithium ions. However, the available evidence strongly suggests that 2-Hydroxymethyl-12-crown-4 offers enhanced selectivity for lithium , particularly in the presence of competing cations. This is attributed to the additional coordination provided by the hydroxymethyl group, which leads to a more stable and specific complex with the smaller lithium ion.
For applications requiring the highest possible lithium selectivity, such as in the development of highly sensitive ion-selective electrodes or for the efficient extraction of lithium from complex matrices, 2-Hydroxymethyl-12-crown-4 is the recommended choice . For applications where cost or synthetic accessibility are primary concerns, and the presence of competing ions is minimal, 12-crown-4 remains a viable and effective option.
The selection between these two crown ethers should be guided by a thorough consideration of the specific experimental conditions, including the solvent system, the nature and concentration of competing ions, and the desired level of selectivity. The experimental protocols provided in this guide offer a robust framework for empirically determining the optimal crown ether for your specific application.
References
- Inoue, Y., et al. (1993). Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium sel. The Journal of Organic Chemistry, 58(20), 5411-5414.
- Danil de Namor, A. F., et al. (1996). Thermodynamics of Lithium−Crown Ether (12-crown-4 and 1-Benzyl-1-aza-12-crown-4) Interactions in Acetonitrile and Propylene Carbonate. The Anion Effect on the Coordination Process. The Journal of Physical Chemistry, 100(30), 12485-12491.
- Wu, Y. H., et al. (2024). Resin functionalized with 2-(hydroxymethyl)-12-crown-4 ether for selective adsorption of lithium ions from desilication solution of coal-based solid waste.
- Talanova, G. G., et al. (1999). Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions. Analytical Chemistry, 71(3), 672-677.
- Demirci, S., et al. (2026). Modification of cyclodextrin-based microgels with 2-hydroxymethyl-12-crown ether-4 for higher and selective Li + ion adsorption from aqueous medium. Journal of Macromolecular Science, Part A, 1-13.
- Sadeghi, S., & Ghasemi, J. (2009). 7Li NMR chemical shift titration and theoretical DFT calculation studies: solvent and anion effects on second-order complexation of 12-crown-4 and 1-aza-12-crown-4 with lithium cation in several aprotic solvents. Magnetic Resonance in Chemistry, 48(2), 94-100.
- Collie, L., Parker, D., & Tachon, C. (1993). Synthesis and lithium transport in ionically conducting crown ether polymers. Polymer, 34(23), 4875-4880.
- Kim, D., et al. (2018). Design of lithium selective crown ethers: Synthesis, extraction and theoretical binding studies. Chemical Engineering Journal, 347, 730-738.
- Talanova, G. G., et al. (1999). Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions. Analytical Chemistry, 71(3), 672-677.
- Bartsch, R. A., et al. (1982). Solvent extraction of alkali metal cations from aqueous solutions by crown ether carboxylic acids. Separation Science and Technology, 17(5), 739-748.
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Wikipedia. (2023). Crown ether. In Wikipedia. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Hydroxymethyl-12-crown-4. Retrieved from [Link]
- Sadeghi, S., & Ghasemi, J. (2010). 7Li NMR chemical shift titration and theoretical DFT calculation studies: solvent and anion effects on second-order complexation of 12-crown-4 and 1-aza-12-crown-4 with lithium cation in several aprotic solvents. Magnetic Resonance in Chemistry, 48(2), 94-100.
- Strzelbicki, J., Heo, G. S., & Bartsch, R. A. (1982). Solvent extraction of alkali metal cations from aqueous solutions by crown ether carboxylic acids. Separation Science and Technology, 17(5), 739-748.
- Ahmadi, A., et al. (2026).
- Goward, G. R., et al. (2011). NMR Determination of the Relative Binding Affinity of Crown Ethers for Manganese Cations in Aprotic Nonaqueous Lithium Electrolyte Solutions. The Journal of Physical Chemistry B, 115(40), 11636-11642.
- Sadeghi, S., et al. (2010). NMR Determination of the Relative Binding Affinity of Crown Ethers for Manganese Cations in Aprotic Non-Aqueous Lithium Electrolyte Solutions. The Journal of Physical Chemistry B, 115(40), 11636-11642.
- Hadisaputra, S., et al. (2022). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. In Proceedings of the 2nd International Conference on Science and Technology Education (ICOSTE 2021) (pp. 83-88).
- Lee, J., et al. (2024). High-Performance Crown Ether-Modified Membranes for Selective Lithium Recovery from High Na+ and Mg2+ Brines Using Electrodialysis. Membranes, 14(9), 235.
- Hadisaputra, S., et al. (2022). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Journal of Physics: Conference Series, 2243(1), 012001.
- Wang, Y., et al. (2019). 2-methylol-12-crown-4 Ether Immobilized PolyHIPEs toward Recovery of Lithium(I). New Journal of Chemistry, 43(1), 224-231.
- Patra, K., et al. (2020).
- Geise, G. M., et al. (2021). Engineering Li/Na selectivity in 12-Crown-4–functionalized polymer membranes. Proceedings of the National Academy of Sciences, 118(37), e2106973118.
- Wang, Y., et al. (2019). Highly Selective Lithium Ion Adsorbents: Polymeric Porous Microsphere with Crown Ether Groups. Industrial & Engineering Chemistry Research, 58(33), 15286-15294.
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Wikipedia. (2023). Stability constants of complexes. In Wikipedia. Retrieved from [Link]
- Wang, Y., et al. (2019). 2-Methylol-12-crown-4 ether immobilized PolyHIPEs toward recovery of lithium(i). New Journal of Chemistry, 43(1), 224-231.
- Cotton, F. A., & Wilkinson, G. (1988). Advanced inorganic chemistry. John Wiley & Sons.
- Kim, D., et al. (2018). Design of lithium selective crown ethers: Synthesis, extraction and theoretical binding studies. Chemical Engineering Journal, 347, 730-738.
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A Comparative Guide to Sodium Ionophores: Evaluating 1,4,7,10-Tetraoxacyclododecane-2-methanol and its Analogs for Na⁺ Binding
For researchers, scientists, and drug development professionals engaged in disciplines requiring the precise recognition and transport of sodium ions (Na⁺), the selection of an appropriate ionophore is a critical determinant of experimental success. This guide provides an in-depth comparative analysis of 1,4,7,10-Tetraoxacyclododecane-2-methanol, a functionalized crown ether, and its performance in Na⁺ binding relative to other well-established sodium ionophores. We will delve into the structural nuances that govern ion selectivity, present available experimental data for objective comparison, and detail the methodologies employed for their characterization.
Introduction to Sodium Ionophores
Sodium ions are fundamental to a vast array of physiological processes, including nerve impulse transmission, muscle contraction, and maintaining cellular membrane potential. The ability to selectively bind and transport Na⁺ across lipid membranes is therefore a key area of research in fields ranging from sensor development to the creation of novel therapeutics. Ionophores are lipid-soluble molecules that reversibly bind ions, facilitating their transport across biological membranes. The efficacy of an ionophore is primarily judged by its binding affinity (log K) and its selectivity for the target ion over other biologically relevant cations such as K⁺, Li⁺, Mg²⁺, and Ca²⁺.
This compound is a derivative of 12-crown-4, a foundational macrocyclic polyether. The parent 12-crown-4 is known for its affinity for small cations, though it is often more specific for lithium (Li⁺)[1]. The introduction of a hydroxymethyl functional group can potentially alter its binding characteristics and provides a reactive handle for conjugation to other molecules. This guide will use data from closely related derivatives to infer the performance of this compound and compare it with other classes of Na⁺ ionophores.
Comparative Analysis of Na⁺ Ionophores
The selection of an ionophore is a balance between its affinity for the target ion and its ability to discriminate against competing ions. The following sections compare this compound (and its close analogs) with other prominent sodium ionophores.
Structural Overview of Compared Ionophores
The ability of an ionophore to selectively bind a specific cation is intrinsically linked to its three-dimensional structure. The size of the ion-binding cavity, the nature of the donor atoms, and the overall conformational flexibility of the molecule are all critical factors.
Caption: Major classes of sodium ionophores.
Performance Metrics: Binding Affinity and Selectivity
| Ionophore Class | Example | Log K (Na⁺) | Selectivity (log KpotNa,M) | Solvent | Reference |
| Functionalized 12-Crown-4 | Silicon-Bridged Bis(12-crown-4) | Not Reported | vs K⁺: > -1.0, vs Li⁺: > -2.0, vs Mg²⁺: > -3.0, vs Ca²⁺: > -3.0 | Not Specified | [2][3] |
| Crown Ether | 15-Crown-5 | 0.7 (Methanol) | Generally good for Na⁺ over K⁺ due to cavity size | Methanol | [4] |
| Cryptand | Cryptand [2.2.1] | 3.9 (Methanol) | High selectivity for Na⁺ over K⁺ | Methanol | [5] |
| Carboxylic Ionophore | Monensin | Not Reported | Selectivity order: Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ | Not Specified | [6] |
| Neutral Ionophore | ETH 157 | Not Reported | High selectivity for Na⁺ | Not Specified | [7] |
Note: A more negative log KpotNa,M value indicates a higher selectivity for Na⁺ over the interfering ion M. Direct comparison of log K values should be made with caution due to variations in experimental conditions and solvents.
From the available data, it is evident that while functionalized 12-crown-4 derivatives exhibit good selectivity for Na⁺, particularly over divalent cations, their binding affinity may not be as high as that of cryptands. Cryptand [2.2.1], with its three-dimensional cavity, demonstrates a significantly higher binding constant for Na⁺ in methanol[5]. Monensin, a naturally occurring ionophore, also shows a strong preference for Na⁺[6]. 15-Crown-5 is a well-regarded Na⁺ selective ionophore due to the complementary size of its cavity to the ionic radius of Na⁺[8].
Experimental Protocols for Ionophore Characterization
The quantitative assessment of an ionophore's binding affinity and selectivity is paramount. The two most common techniques employed for this purpose are UV-Vis titration and ion-selective electrode (ISE) potentiometry.
UV-Vis Titration for Determining Binding Affinity (log K)
This method relies on the change in the absorbance spectrum of the ionophore upon complexation with the target ion.
Caption: Workflow for determining binding constants using UV-Vis titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the ionophore in a suitable solvent (e.g., methanol, acetonitrile). Prepare a stock solution of a sodium salt (e.g., NaClO₄, NaCl) in the same solvent.
-
Initial Spectrum: Record the UV-Vis absorbance spectrum of the ionophore solution in a cuvette.
-
Titration: Add a small aliquot of the sodium salt solution to the cuvette, mix thoroughly, and allow the system to reach equilibrium.
-
Spectral Measurement: Record the absorbance spectrum of the solution after each addition of the sodium salt.
-
Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is most significant) as a function of the total sodium ion concentration.
-
Binding Constant Calculation: Fit the resulting titration curve to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis to determine the association constant (Kₐ), from which the log K can be calculated[9].
Ion-Selective Electrode (ISE) Potentiometry for Determining Selectivity
ISEs are electrochemical sensors that respond to the activity of a specific ion in a solution. They are the gold standard for determining the selectivity of an ionophore.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare a polymeric membrane (typically PVC-based) containing the ionophore, a plasticizer, and any necessary additives.
-
Electrode Assembly: Mount the membrane in an electrode body containing an internal reference solution with a fixed concentration of the primary ion (Na⁺) and an internal reference electrode.
-
Calibration: Calibrate the ISE by measuring its potential in a series of standard solutions of the primary ion (Na⁺) with known concentrations.
-
Selectivity Measurement (Fixed Interference Method):
-
Measure the potential of the ISE in a solution with a fixed concentration of the interfering ion (e.g., K⁺, Li⁺, Ca²⁺, Mg²⁺).
-
Add varying concentrations of the primary ion (Na⁺) to this solution and record the potential at each concentration.
-
Plot the potential versus the activity of the primary ion.
-
The selectivity coefficient (KpotNa,M) is calculated from the intersection of the two linear portions of the calibration curve (one for the interfering ion and one for the primary ion)[10].
-
Conclusion
The selection of an appropriate sodium ionophore is a nuanced decision that depends on the specific requirements of the application, including the desired binding affinity, the necessary selectivity against other cations, and the solvent system.
While direct experimental data for this compound is limited, the performance of its close structural analogs, such as silicon-bridged bis(12-crown-4) ethers, suggests that it is a promising candidate for applications requiring good Na⁺ selectivity, particularly against divalent cations. The presence of the hydroxymethyl group offers a valuable site for covalent attachment to other molecules or surfaces, expanding its potential utility in sensor design and functional materials.
For applications demanding the highest Na⁺ binding affinity, cryptands like [2.2.1] remain a superior choice, albeit with potentially more complex synthesis. Natural ionophores such as Monensin also offer excellent Na⁺ selectivity. 15-Crown-5 provides a good balance of selectivity and availability for many applications.
Ultimately, the choice of ionophore should be guided by a thorough evaluation of the available experimental data and a clear understanding of the specific demands of the intended research or application. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own evaluations and make informed decisions.
References
-
Cheméo. (n.d.). Chemical Properties of 12-Crown-4 (CAS 294-93-9). Retrieved from [Link]
-
ResearchGate. (2025). A Practical Guide for the Determination of Binding Constants. Retrieved from [Link]
-
PubMed. (n.d.). The effect of monensin, a Na+-selective carboxylic ionophore, on coronary circulation. Retrieved from [Link]
-
PNAS. (2021). Engineering Li/Na selectivity in 12-Crown-4–functionalized polymer membranes. Retrieved from [Link]
-
ResearchGate. (2025). Effect of temperature on the solvation of 15-crown-5 ether in water–methanol mixtures. Retrieved from [Link]
-
Wikipedia. (n.d.). 12-Crown-4. Retrieved from [Link]
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PMC. (n.d.). Relationship between transfer activity coefficients, S1γS2, of cryptate 2.2.2 complexes and their stability constant in various solvents. Retrieved from [Link]
-
Nico2000.net. (2011). A Beginners Guide to Ion-Selective Electrode Measurements. Retrieved from [Link]
- Unknown Source. (n.d.).
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MDPI. (n.d.). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Retrieved from [Link]
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PubMed. (n.d.). Conditions modulating the ionic selectivity of transport by monensin examined on Enterococcus hirae (Streptococcus faecalis) by 23Na-NMR and K+ atomic absorption. Retrieved from [Link]
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PubMed. (n.d.). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Retrieved from [Link]
-
ChemRxiv. (2021). Organomagnesium crown ethers and their binding affinities with Li , Na , K , Be , Mg , and Ca ions. Retrieved from [Link]
-
PNAS. (1980). Relationship between transfer activity coefficients, S1γS2, of cryptate 2.2.2 complexes and their stability constant in various solvents. Retrieved from [Link]
-
MDPI. (n.d.). Study of Sodium Ion Selective Electrodes and Differential Structures with Anodized Indium Tin Oxide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Practical Guide to Determination of Binding Constants. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions. (n.d.). Microsolvation of K+/15-crown-5in water, methanol and acetonitrile An abinitiotheoretical study with spectroscopic measurements on the acetonitrile solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Series of spectra for UV/Vis- and fluorescence titrations of.... Retrieved from [Link]
-
ResearchGate. (n.d.). A Beginners Guide to Ion-Selective Electrode Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Retrieved from [Link]
-
ResearchGate. (n.d.). The solvent effect on selectivity of four well-known cryptands and crown ethers toward Na+ and K+ cations; A computational study. Retrieved from [Link]
-
PubMed. (2014). Ion Selectivity Strategies of Sodium Channel Selectivity Filters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A new rhodamine based colorimetric 'off-on' fluorescence sensor selective for Pd - Supporting Information. Retrieved from [Link]
-
TecnoEdu. (n.d.). SODIUM ION SELECTIVE ELECTRODE. Retrieved from [Link]
-
PMC. (n.d.). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. Retrieved from [Link]
-
Atlantis Press. (n.d.). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Retrieved from [Link]
-
MDPI. (n.d.). Selectivity of Transport Processes in Ion-Exchange Membranes: Relationship with the Structure and Methods for Its Improvement. Retrieved from [Link]
-
PubMed. (n.d.). Studies on the chemical modification of monensin. II. Measurement of sodium ion permeability of monensylamino acids using sodium-23 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of sodium-selective optode membranes based on neutral lonophores and assay of sodium in plasma. Retrieved from [Link]
-
Grokipedia. (n.d.). 15-Crown-5. Retrieved from [Link]
-
PMC. (n.d.). Recent improvements to the selectivity of extraction-based optical ion sensors. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Analysis of sodium, potassium, calcium, and ammonium cation binding and selectivity in one- and two-armed nitrogenpivot lariat ethers. Retrieved from [Link]
-
Grokipedia. (n.d.). 2.2.2-Cryptand. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 15-Crown-5 (CAS 33100-27-5). Retrieved from [Link]
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The Efficacy of 2-Hydroxymethyl-12-crown-4 in Selective Lithium Extraction: A Comparative Analysis
In the ever-evolving landscape of lithium extraction, driven by the escalating demand for energy storage solutions, the quest for more efficient and selective extraction agents is paramount. Crown ethers, with their unique ability to form stable complexes with specific metal cations, have long been at the forefront of this research. Among them, 12-crown-4 and its derivatives are particularly renowned for their affinity for the lithium ion (Li⁺), a consequence of the "size-match" principle where the ionic diameter of lithium is commensurate with the cavity size of the crown ether.[1] This guide provides an in-depth comparative analysis of 2-Hydroxymethyl-12-crown-4 against other notable crown ethers, elucidating its performance through experimental data and exploring the underlying chemical principles that govern its extraction efficiency.
The Critical Role of the Hydroxymethyl Group: Enhancing Lithium Affinity
The introduction of a hydroxymethyl (-CH₂OH) group onto the 12-crown-4 backbone is not a trivial modification. This functionalization introduces a hydrophilic moiety that can significantly influence the extraction process. Theoretical and experimental studies suggest that electron-donating groups on the crown ether ring can increase the electron density on the ether oxygen atoms, thereby enhancing the binding energy with the positively charged lithium ion.[2][3] The hydroxyl group, through its oxygen atom, can participate in the coordination of the lithium ion, effectively increasing the denticity of the ligand and stabilizing the resulting complex. This enhanced stability can translate to higher extraction efficiencies and improved selectivity over competing ions like sodium (Na⁺) and potassium (K⁺).
Comparative Performance Analysis: 2-Hydroxymethyl-12-crown-4 vs. Key Alternatives
To objectively assess the performance of 2-Hydroxymethyl-12-crown-4, a comparison with its parent compound, 12-crown-4, and the more rigid benzo-12-crown-4 is essential. While a single study with directly comparable, side-by-side data under identical conditions is elusive in the current literature, a synthesis of available experimental results provides valuable insights. The following table summarizes key performance metrics from various studies. It is crucial to note that experimental conditions such as the organic solvent, aqueous phase composition, and counter-ion can significantly impact extraction efficiency, and these are specified where available.
| Crown Ether | Extraction System | Key Performance Metric | Li⁺/Na⁺ Selectivity | Source(s) |
| 2-Hydroxymethyl-12-crown-4 | Immobilized on resin | Adsorption Capacity: 58.71 mg/g | High selectivity reported | [4] |
| 2-Methylol-12-crown-4 | Immobilized on porous polymer | Adsorption Capacity: 3.15 mg/g | Separation factors > 4.75 | [5][6] |
| 12-Crown-4 | Dichloromethane-Water | Extraction Yield: up to 60% | - | [7] |
| Benzo-12-crown-4 | Immobilized on silica | Adsorption Capacity: 33 mg/g | - | [8] |
| Di-hydroxy Crown Ethers | Dichloromethane-Water | αLi/Na up to 2519 | Extremely High | [9] |
Note: The data presented is collated from different studies with varying experimental conditions. Direct comparison should be made with caution.
The data indicates that functionalized crown ethers, including those with hydroxymethyl groups, exhibit significant potential for lithium extraction. The high adsorption capacity of the resin-functionalized 2-Hydroxymethyl-12-crown-4 suggests its suitability for solid-phase extraction applications.[4] The impressive selectivity of di-hydroxy crown ethers underscores the positive impact of hydroxyl groups on lithium recognition.[9]
The Underlying Mechanism: A Tale of Size, Conformation, and Solvation
The selectivity of crown ethers for specific cations is a complex interplay of several factors:
-
Cavity Size vs. Ionic Diameter: As previously mentioned, the snug fit of the lithium ion within the 12-crown-4 cavity is a primary driver of its selectivity.
-
Conformational Flexibility: The flexibility of the crown ether ring allows it to adopt an optimal conformation to coordinate with the cation. The introduction of a rigid benzo group in benzo-12-crown-4 reduces this flexibility, which can impact the binding affinity.[10]
-
Electron Density of Donor Atoms: The electronegativity of the oxygen atoms in the ether linkages is crucial for the electrostatic interaction with the cation. Functional groups that modulate this electron density can fine-tune the extraction performance.
-
Solvation Effects: The extraction process involves the transfer of the cation from a hydrated state in the aqueous phase to a complexed state in the organic phase. The energy changes associated with the desolvation of the cation and the solvation of the crown ether-cation complex play a significant role.
The following diagram illustrates the key factors influencing the selective extraction of lithium ions using 2-Hydroxymethyl-12-crown-4.
Caption: Mechanism of Selective Li⁺ Extraction.
Experimental Protocols: A Guide to Practice
For researchers aiming to replicate or build upon these findings, a standardized experimental protocol for solvent extraction is crucial. The following provides a generalized, step-by-step methodology.
I. Synthesis of 2-Hydroxymethyl-12-crown-4
While commercially available, 2-Hydroxymethyl-12-crown-4 can be synthesized in the laboratory.[11][12][13] A common route involves the reaction of glycidol with triethylene glycol under basic conditions, followed by purification via chromatography. Detailed synthetic procedures can be found in the cited literature.
II. Liquid-Liquid Extraction Procedure
This protocol outlines a typical procedure for determining the extraction efficiency and selectivity of a crown ether.
Materials and Reagents:
-
2-Hydroxymethyl-12-crown-4
-
Reference crown ethers (e.g., 12-crown-4, benzo-12-crown-4)
-
Organic solvent (e.g., dichloromethane, chloroform)
-
Aqueous solutions of lithium chloride (LiCl) and sodium chloride (NaCl) of known concentrations
-
Deionized water
-
Separatory funnels
-
Mechanical shaker
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal ion concentration analysis
Procedure:
-
Preparation of Organic Phase: Dissolve a precise amount of the crown ether in the chosen organic solvent to achieve the desired concentration (e.g., 0.1 M).
-
Preparation of Aqueous Phase: Prepare aqueous solutions containing known concentrations of LiCl and NaCl. For competitive extraction experiments, a mixed-ion solution should be used.
-
Extraction:
-
In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 10 mL each).
-
Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) at a constant temperature to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Sample Collection: Carefully separate the aqueous and organic phases.
-
Analysis:
-
Determine the concentration of Li⁺ and Na⁺ in the aqueous phase before and after extraction using ICP-OES or AAS.
-
The concentration of the metal ions in the organic phase can be determined by back-extraction into an acidic aqueous solution, followed by analysis.
-
Data Analysis:
-
Distribution Coefficient (D): D = [M⁺]org / [M⁺]aq where [M⁺]org and [M⁺]aq are the equilibrium concentrations of the metal ion in the organic and aqueous phases, respectively.
-
Extraction Percentage (%E): %E = (D / (D + Vaq/Vorg)) * 100 where Vaq and Vorg are the volumes of the aqueous and organic phases.
-
Selectivity Coefficient (α): αLi/Na = DLi / DNa
The following workflow diagram illustrates the experimental process.
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- 11. 2-(HYDROXYMETHYL)-12-CROWN 4-ETHER | 75507-26-5 [chemicalbook.com]
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- 13. 2-(HYDROXYMETHYL)-12-CROWN-4 | CAS 75507-26-5 [matrix-fine-chemicals.com]
A Senior Application Scientist's Guide to Functionalized Crown Ethers in Ion-Selective Membrane Performance
Welcome to a comprehensive comparative analysis of functionalized crown ethers and their pivotal role in the performance of ion-selective membranes. This guide is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of ionophore design and application. We will move beyond a simple recitation of facts to explore the causal relationships between the structure of functionalized crown ethers, the composition of the ion-selective membrane, and the resulting analytical performance. Our focus is on providing not just data, but actionable insights grounded in established scientific principles.
The Heart of the Sensor: The Indispensable Role of Crown Ether Ionophores
Ion-selective electrodes (ISEs) are potentiometric sensors that convert the activity of a specific ion in a solution into an electrical potential. The core component responsible for this selective recognition is the ionophore, a lipophilic molecule that is incorporated into a polymeric membrane, typically made of polyvinyl chloride (PVC). Crown ethers are a class of macrocyclic polyethers that have proven to be exceptional ionophores due to their unique ability to selectively bind cations within their central cavity.[1] The selectivity of a crown ether is primarily determined by the compatibility between the size of its cavity and the ionic radius of the target cation.[2] For instance, 18-crown-6, with its larger cavity, exhibits a high affinity for potassium ions (K⁺), while the smaller 15-crown-5 is well-suited for sodium ions (Na⁺).[2]
However, the bare crown ether macrocycle often lacks the necessary lipophilicity to be retained within the membrane and can exhibit insufficient selectivity for certain applications. This is where functionalization becomes critical. By strategically adding functional groups to the crown ether backbone, we can fine-tune its properties to enhance its performance as an ionophore.
The Impact of Functionalization: A Comparative Analysis
The introduction of functional groups onto the crown ether scaffold can dramatically alter its selectivity, sensitivity, and stability within the ion-selective membrane. These functional groups can be broadly categorized into two main types: non-ionizable (e.g., alkyl and aryl groups) and ionizable (e.g., carboxylic and phosphonic acid groups).
Enhancing Lipophilicity and Selectivity with Non-Ionizable Groups
Alkyl and aryl functionalities are primarily introduced to increase the lipophilicity of the crown ether, thereby preventing its leaching from the PVC membrane into the aqueous sample. This enhanced retention directly translates to a longer electrode lifetime and more stable potential readings. Furthermore, these bulky groups can create steric hindrance around the crown ether cavity, influencing the binding geometry and, consequently, the selectivity for the target ion.
For example, the introduction of a nitro group to benzo-18-crown-6 has been shown to improve the performance of lead (Pb²⁺) selective electrodes.[3]
Modulating Binding Affinity with Ionizable Side Arms
"Lariat ethers" are crown ethers that possess one or more side arms containing donor groups.[4] When these side arms contain proton-ionizable groups, such as carboxylic or phosphonic acids, they can provide additional coordination sites for the target cation, leading to enhanced binding ability and selectivity.[4][5] The length and flexibility of these side arms are critical design parameters that influence the preorganization of the ionophore for optimal guest binding.
Performance Comparison of Functionalized Crown Ether-Based Ion-Selective Electrodes
The following tables summarize the performance characteristics of various functionalized crown ethers as ionophores in ion-selective electrodes for different target ions. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.
Table 1: Performance of Functionalized Crown Ethers in Sodium (Na⁺) Ion-Selective Electrodes
| Ionophore | Functional Group(s) | Linear Range (M) | Limit of Detection (M) | Selectivity Coefficient (log KpotNa,K) | Reference(s) |
| Bis(12-crown-4) derivative | Malonate bridge | 1.0 × 10⁻⁶ - 1.0 × 10⁻¹ | < 10⁻⁵ | < 0 | [4] |
| Silicon-Bridged Bis(12-crown-4) | 2-ethylhexyl groups on silicon | Not Specified | Not Specified | Better than malonate-bridged | [4] |
Table 2: Performance of Functionalized Crown Ethers in Lead (Pb²⁺) Ion-Selective Electrodes
| Ionophore | Functional Group(s) | Linear Range (M) | Limit of Detection (M) | Selectivity over Major Interferents | Reference(s) |
| Monobenzo-15-crown-5 (MB15C5) | None | 1.0 × 10⁻⁵ - 1.0 × 10⁻¹ | 1 × 10⁻⁵ | Good, but some interference from Hg²⁺ and Al³⁺ | [6] |
| Nitrobenzo-18-crown-6 (NB18C6) | Nitro group | 1.0 × 10⁻⁵ - 1.0 × 10⁻² | 8.9 × 10⁻⁶ | Good selectivity | [3] |
| 18-crown-6 (18C6) | None | 1.0 × 10⁻⁶ - 1.0 × 10⁻³ | Not Specified | Strong selectivity | [7] |
| Dicyclohexyl-18-crown-6 (DC18C6) | Cyclohexyl groups | 1.0 × 10⁻⁵ - 1.0 × 10⁻² | Not Specified | Good selectivity | [7] |
| Dibenzo-18-crown-6 (DB18C6) | Benzo groups | 1.0 × 10⁻⁵ - 1.0 × 10⁻² | Not Specified | Good selectivity | [7] |
Table 3: Performance of Functionalized Crown Ethers in Lithium (Li⁺) Ion-Selective Membranes for Electrodialysis
| Crown Ether | Functionalization Method | Li⁺ Recovery Efficiency (Na⁺/Li⁺ solution) | Li⁺ Recovery Efficiency (Mg²⁺/Li⁺ solution) | Reference(s) |
| 15-crown-5 (15CE) | Polydopamine treatment and PEI complex deposition | 90.5% | 80.5% | [8] |
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of your results, it is imperative to follow a well-defined and validated experimental protocol. The following sections provide a step-by-step guide for the fabrication and characterization of crown ether-based ion-selective membranes.
Synthesis of Functionalized Crown Ethers
The synthesis of functionalized crown ethers is a critical first step that dictates the ultimate performance of the ion-selective electrode. Two primary strategies are employed:
-
Templated Macrocyclization: This approach involves the synthesis of appropriately substituted starting materials that are then cyclized to form the functionalized crown ether.[9]
-
Direct Functionalization: This method involves the direct addition of functional groups onto a pre-formed crown ether macrocycle.[9][10] For aromatic crown ethers, electrophilic aromatic substitution is a common technique.[11] Aliphatic crown ethers are often functionalized via radical-mediated cross-dehydrogenative coupling.[11]
A common synthetic route for many crown ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[12]
Fabrication of the PVC Ion-Selective Membrane
The following protocol outlines the preparation of a PVC-based ion-selective membrane using the solvent casting technique.
Materials and Reagents:
-
High molecular weight Polyvinyl Chloride (PVC)
-
Plasticizer (e.g., o-nitrophenyl octyl ether (o-NPOE), dibutyl phthalate (DBP))
-
Functionalized crown ether (ionophore)
-
Lipophilic additive (e.g., sodium tetraphenylborate (NaTPB))
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the Membrane Cocktail: In a clean, dry glass vial, accurately weigh the PVC powder, plasticizer, ionophore, and lipophilic additive. A typical composition is 30-33% PVC, 58-66% plasticizer, 1-9% ionophore, and 0.7-2.5% lipophilic additive by weight.[3][13]
-
Dissolve the Components: Add a sufficient volume of THF to the vial to dissolve all components completely. Stir the mixture with a magnetic stirrer until a homogenous, viscous solution is obtained.
-
Cast the Membrane: Place a clean, flat glass plate on a level surface. Using a casting ring or a glass ring of a defined diameter, pour the membrane cocktail onto the glass plate.
-
Solvent Evaporation: Cover the casting setup with a petri dish to allow for slow evaporation of the THF over 24-48 hours at room temperature. This slow evaporation is crucial for forming a uniform and mechanically stable membrane.
-
Membrane Conditioning: Once the membrane is fully dried, carefully peel it from the glass plate. Cut out small discs of the desired diameter (typically 5-10 mm) and condition them by soaking in a 0.01 M solution of the target ion for at least 24 hours before use.[8]
Electrochemical Characterization of the Ion-Selective Electrode
Electrode Assembly:
Mount the conditioned membrane disc into an electrode body (e.g., a Philips-type electrode body). Fill the internal compartment of the electrode with a solution containing a fixed concentration of the target ion (e.g., 0.01 M) and an internal reference electrode (e.g., Ag/AgCl).
Potentiometric Measurements:
All potentiometric measurements should be performed using a high-impedance pH/ion meter. The electrochemical cell can be represented as:
Ag/AgCl | Internal Solution | PVC Membrane | Sample Solution || Reference Electrode (e.g., Ag/AgCl)
Calibration:
-
Prepare a series of standard solutions of the target ion with concentrations spanning the expected measurement range (e.g., 10⁻⁷ M to 10⁻¹ M).
-
Immerse the ion-selective electrode and the external reference electrode in the most dilute standard solution and record the stable potential reading.
-
Repeat the measurement for each standard solution, moving from the most dilute to the most concentrated.
-
Plot the measured potential (in mV) against the logarithm of the ion activity (or concentration). The slope of the linear portion of this calibration curve should be close to the theoretical Nernstian value (59.2/z mV per decade at 25°C, where z is the charge of the ion).[14]
Determination of Selectivity Coefficients:
The potentiometric selectivity coefficient (KpotA,B) is a measure of the electrode's preference for the primary ion (A) over an interfering ion (B). Two common methods for its determination are the Separate Solution Method (SSM) and the Fixed Interference Method (FIM). The Matched Potential Method (MPM) is also widely used.[15]
Fixed Interference Method (FIM):
-
Prepare a series of solutions containing a fixed concentration of the interfering ion (B) and varying concentrations of the primary ion (A).
-
Measure the potential of the electrode in these solutions.
-
Separately, measure the potential of the electrode in a solution containing only the primary ion at a concentration that gives the same potential as the mixed solution at the detection limit.
-
The selectivity coefficient is calculated from the activities of the primary and interfering ions at this intersection point.[16]
Visualizing the Principles and Processes
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the fundamental mechanism of an ion-selective electrode and a typical experimental workflow.
Caption: Mechanism of an ion-selective electrode.
Caption: Experimental workflow for ISE development.
Conclusion: The Path to Optimized Ion Sensing
The functionalization of crown ethers is a powerful strategy for tailoring the performance of ion-selective membranes. By carefully selecting the appropriate functional groups and optimizing the membrane composition, researchers can develop highly sensitive and selective sensors for a wide range of applications. This guide has provided a comparative overview of different functionalized crown ethers, along with detailed experimental protocols to aid in the rational design and validation of ion-selective electrodes. The principles and methodologies outlined herein serve as a foundation for the continued development of advanced chemical sensors.
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Synthesis of lariat ethers with proton-ionizable and non-ionizable side arms and their acyclic analogues - TTU DSpace Repository. (URL: [Link])
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Synthesis of functionalized crown ethers and cation complexation by crown ethers - TTU DSpace Repository. (URL: [Link])
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SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS - IIP Series. (URL: [Link])
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The design of an ion - selective electrode with a PVC membrane deposed... - ResearchGate. (URL: [Link])
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Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material - MDPI. (URL: [Link])
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Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore - SciELO México. (URL: [Link])
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Influence of different plasticizers on the selectivity of ISEs based on... - ResearchGate. (URL: [Link])
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Effect of Plasticizer on the Selectivity of Potassium-selective PVC Membrane Electrodes Based on Bis(crown ether)s | Bulletin of the Chemical Society of Japan | Oxford Academic. (URL: [Link])
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Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane - PMC - NIH. (URL: [Link])
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Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (URL: [Link])
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Plasticization behavior of crown-ether containing polyimide membranes for the separation of CO>2> - Research portal Eindhoven University of Technology. (URL: [Link])
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(PDF) Plasticizers and Their Role in Membrane Selective Electrodes - ResearchGate. (URL: [Link])
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Crown ethers having side arms: a diverse and versatile supramolecular chemistry. (URL: [Link])
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Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection - MDPI. (URL: [Link])
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A PVC-based crown ether membrane sensor for Cu2+ - ResearchGate. (URL: [Link])
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Fabrication of PVC Membrane Based Ion Selective Electrode by Using the Newly Synthesised Copper Schiff Base Complex - ResearchGate. (URL: [Link])
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Preparation of a lead ion-selective electrode based upon crown ether nitrobenzo18-crown-6. (URL: [Link])
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2: Potentiometric Titrations (Experiment) - Chemistry LibreTexts. (URL: [Link])
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Physically Interpretable Soft Sensor for Deformation Diagnostics in Extrusion-Based Shaping: A Case Study on Ceramic Roof Tiles - MDPI. (URL: [Link])
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Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00699A. (URL: [Link])
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A New One-Pot Synthesis of Double-Armed Ionizable Crown Ethers Using the Mannich Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Radiation-Assisted Synthesis of Crown Ether-Modified Covalent Organic Frameworks for Lithium Isotope Separation | CCS Chemistry - Chinese Chemical Society. (URL: [Link])
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SYNTHESIS AND APPLICATION OF CROWN ETHERS - Periodica Polytechnica. (URL: [Link])
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Crown Ethers Bearing 18C6 Unit; Sensory Molecules for Fabricating PVC Membrane Lead Ion-selective Electrodes | Request PDF - ResearchGate. (URL: [Link])
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(PDF) Potentiometric Selectivity Coefficients of IonSelective Electrodes. Part I. Inorganic Cations (Technical Report) - ResearchGate. (URL: [Link])
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Potentiometric selectivity coefficient by FIM Method | Download Table - ResearchGate. (URL: [Link])
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Calibration diagram of the PVC-based electrode membrane containing crown ether ionophore rac-4 and dioctyl sebacate (DOS) plasticizer with lead(II) acetate. … - ResearchGate. (URL: [Link])
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High-Performance Crown Ether-Modified Membranes for Selective Lithium Recovery from High Na+ and Mg2+ Brines Using Electrodialysis - MDPI. (URL: [Link])
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advantages of using 2-Hydroxymethyl-12-crown-4 in drug delivery over other carriers
This guide provides a comprehensive comparison of 2-Hydroxymethyl-12-crown-4 as a drug delivery vehicle against other prevalent carriers such as liposomes, nanoparticles, and cyclodextrins. We will delve into its unique structural advantages, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on its potential in next-generation therapeutics.
Introduction: Beyond Encapsulation - A New Paradigm in Drug Carriers
The landscape of drug delivery is dominated by carrier systems designed to encapsulate therapeutic agents, protecting them from degradation and controlling their release.[1][2] Systems like liposomes, polymeric nanoparticles, and cyclodextrins have become mainstays in pharmaceutical development.[3][4][5][6] However, these carriers often face challenges related to stability, batch-to-batch consistency, and achieving truly "smart" release mechanisms.
Crown ethers, a class of cyclic polyethers, present a departure from this paradigm.[7] Their defining feature is a central cavity capable of selectively binding specific cations.[8][9] 2-Hydroxymethyl-12-crown-4, a derivative of the smallest common crown ether (12-crown-4), combines this ion-selective core with a reactive hydroxymethyl group.[10] This unique combination allows it to function not merely as a passive container, but as a precise, stimuli-responsive, and covalent drug conjugation platform. This guide will explore the distinct advantages this molecular-level carrier offers in terms of size, stability, release control, and synthetic versatility.
The Unique Architecture and Mechanism of 2-Hydroxymethyl-12-crown-4
The efficacy of 2-Hydroxymethyl-12-crown-4 stems from its dual-functionality. The 12-crown-4 ring, with its four oxygen atoms, forms a hydrophilic exterior and a central cavity perfectly sized to chelate small cations like Lithium (Li⁺) and Sodium (Na⁺).[11][12] The appended hydroxymethyl (-CH₂OH) group provides a covalent attachment point for drug molecules, typically through an ester or ether linkage.[13][14]
This structure enables a drug delivery mechanism based on direct conjugation and potential ion-responsive modulation, rather than simple physical encapsulation.
Caption: Structure and complexation mechanism of 2-Hydroxymethyl-12-crown-4.
Comparative Performance Analysis
The true advantages of 2-Hydroxymethyl-12-crown-4 become evident when compared directly with established drug carriers. While liposomes and nanoparticles offer high loading for encapsulated drugs, the crown ether provides a platform for creating precisely defined drug-carrier conjugates.[15][16]
| Feature | 2-Hydroxymethyl-12-crown-4 | Liposomes | Polymeric Nanoparticles | Cyclodextrins |
| Carrier Type | Molecular Conjugate | Vesicular Encapsulation | Matrix Encapsulation/Adsorption | Molecular Encapsulation |
| Size | Molecular scale (<2 nm) | 50 - 1000 nm[16] | 10 - 1000 nm[17] | ~1.5 nm (β-CD) |
| Drug Loading | Stoichiometric (1:1 or 2:1 ratio) | Variable, depends on drug and lipid composition | Variable, depends on polymer and drug properties[18][19] | Typically 1:1 inclusion complex[4] |
| Stability | High (covalent bond) | Prone to leakage, fusion, and lipid oxidation | Generally stable, but can aggregate[1] | High |
| Biocompatibility | Generally good (polyether structure) | High (phospholipids are endogenous)[20] | Variable, depends on polymer biodegradability | Good, but some derivatives can show toxicity[6] |
| Release Mechanism | Bond cleavage (e.g., hydrolysis), ion-gating | Diffusion, erosion, membrane fusion | Diffusion, swelling, polymer degradation[21] | Reversible complex dissociation[22] |
| Targeting | Requires conjugation to a targeting ligand | Can be functionalized with ligands[20] | Can be functionalized with ligands[23] | Limited intrinsic targeting |
| Stimuli-Response | High potential (ion concentration, pH)[24] | Can be engineered (pH, temperature) | Can be engineered (pH, temperature) | Limited |
Key Advantages of 2-Hydroxymethyl-12-crown-4:
-
Absolute Size Uniformity: As a single molecule, it offers unparalleled monodispersity compared to nanoparticles and liposomes, which inherently possess a size distribution. This is critical for predictable pharmacokinetics and biodistribution.
-
Superior Stability: Covalent drug attachment prevents the premature leakage often observed in encapsulation-based systems. This ensures the drug remains bound to the carrier until it reaches the target environment.
-
Precise Stoichiometric Loading: Drug loading is not a probabilistic encapsulation process but a controlled chemical reaction. This leads to a well-defined drug-carrier ratio, simplifying dosage calculations and ensuring batch-to-batch consistency.
-
Inherent Stimuli-Responsiveness: The core functionality of the crown ether ring is its ability to bind cations. This can be exploited to design "smart" systems where drug release is triggered by specific ionic concentrations in the body (e.g., differential Na⁺/K⁺ levels across cell membranes), a feature not intrinsic to most other carriers.[24]
-
Enhanced Permeability: Studies have shown that crown ethers can enhance the penetration of drugs into tissues, such as the cornea, by sequestering divalent cations like Ca²⁺ from cellular tight junctions, thereby loosening them temporarily.[25][26]
Experimental Protocols: A Framework for Validation
To translate the theoretical advantages of 2-Hydroxymethyl-12-crown-4 into practice, robust and reproducible experimental workflows are essential. Here, we provide validated, step-by-step protocols for key stages of development.
Synthesis of a Drug-Crown Ether Conjugate (Esterification)
This protocol describes the covalent attachment of a carboxylate-containing drug to the hydroxymethyl group of the crown ether. The resulting ester linkage can be designed to be hydrolytically or enzymatically cleavable in vivo.
Causality: Direct esterification can be slow. Converting the drug's carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) creates a highly efficient acylating agent, ensuring a high yield of the desired ester prodrug when reacted with the crown ether's alcohol group.[14] Pyridine is used as a base to neutralize the HCl byproduct.
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A Senior Application Scientist's Guide to the Stability of Substituted 12-Crown-4 Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of supramolecular chemistry and its applications in drug development and selective ion transport, the stability of host-guest complexes is a cornerstone of rational design. Among the diverse family of macrocyclic polyethers, 12-crown-4 and its derivatives have garnered significant attention for their remarkable ability to selectively bind small cations, most notably the lithium ion (Li⁺)[1][2]. This guide provides an in-depth comparison of the stability of various substituted 12-crown-4 derivatives, supported by experimental data. We will delve into the structural and electronic factors that govern complex stability and provide detailed protocols for the experimental determination of these crucial parameters.
The Foundation of Selectivity: Understanding 12-Crown-4 and Cation Complexation
12-crown-4 is a cyclic ether consisting of four ethylene oxide units, creating a central cavity with a diameter of approximately 1.2-1.5 Å. This size is particularly well-suited for the encapsulation of the lithium ion (ionic diameter ~1.52 Å), leading to the formation of stable complexes. The stability of these complexes is a delicate interplay of several factors, including the "size-fit" relationship between the cation and the crown ether cavity, the nature of the solvent, and the electronic and steric effects of substituents on the crown ether ring.
The complexation process is a dynamic equilibrium between the free crown ether and cation and the resulting host-guest complex. The stability of this complex is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex.
The Impact of Substitution: Tailoring Stability and Selectivity
The introduction of substituents onto the 12-crown-4 macrocycle provides a powerful tool to modulate its complexation properties. These substituents can influence stability through both electronic and steric effects.
Electronic Effects: Electron-donating groups (EDGs) attached to the crown ether framework can increase the electron density on the oxygen donor atoms, enhancing their Lewis basicity and leading to stronger electrostatic interactions with the cation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the oxygen atoms, generally resulting in weaker complexes. Theoretical studies using Density Functional Theory (DFT) on benzo-12-crown-4 derivatives have shown that electron-donating substituents like methyl (-CH₃) and hydroxyl (-OH) groups increase the binding energy with alkali metal cations, while electron-withdrawing groups like nitro (-NO₂) decrease it[3].
Steric Effects and Conformational Rigidity: The size and conformation of substituents can also play a crucial role. Bulky substituents can sterically hinder the approach of the cation or alter the conformation of the crown ether, potentially reducing complex stability. Conversely, incorporating the crown ether into a more rigid structure, such as a benzo- or dibenzo-derivative, can pre-organize the ligand for cation binding, which can lead to enhanced stability. However, the introduction of aromatic rings can also have an electron-withdrawing effect, which can counteract the benefits of pre-organization.
Comparative Stability of Substituted 12-Crown-4 Derivatives: A Data-Driven Analysis
The following table summarizes experimentally determined stability constants (log K) for various 12-crown-4 derivatives with different cations. It is important to note that direct comparisons should be made with caution, as the stability constants are highly dependent on the solvent and temperature at which they were measured.
| Crown Ether Derivative | Cation | Solvent | Temperature (°C) | log K | Reference |
| 12-Crown-4 | Li⁺ | Methanol | 25 | 2.62 | [4] |
| 12-Crown-4 | Na⁺ | Methanol | 25 | 2.08 | [4] |
| Benzo-12-crown-4 | Li⁺ | Acetonitrile | 25 | 2.90 | [5] |
| Benzo-12-crown-4 | Na⁺ | Acetonitrile | 25 | 1.88 | [5] |
| Benzo-12-crown-4 | K⁺ | Acetonitrile | 25 | 1.76 | [5] |
| 1-Aza-12-crown-4 | Cu²⁺ | Aqueous (0.5 M NaNO₃) | 25 | 6.00 | [6] |
| 1-Aza-12-crown-4 | Cd²⁺ | Aqueous (0.5 M NaNO₃) | 25 | 2.80 | [6] |
| 1-Aza-12-crown-4 | Pb²⁺ | Aqueous (0.5 M NaNO₃) | 25 | 3.75 | [6] |
| 1-Benzyl-1-aza-12-crown-4 | Li⁺ | Acetonitrile | 25 | 4.25 | [5] |
| 1-Benzyl-1-aza-12-crown-4 | Li⁺ | Propylene Carbonate | 25 | 3.40 | [5] |
Insights from the Data:
-
Unsubstituted 12-Crown-4: In methanol, 12-crown-4 shows a preference for Li⁺ over Na⁺, highlighting the importance of the size-fit relationship[4].
-
Benzo Substitution: The introduction of a benzo group in benzo-12-crown-4 leads to a notable increase in the stability of the Li⁺ complex in acetonitrile compared to unsubstituted 12-crown-4 in methanol[5]. This could be attributed to the pre-organization of the crown ether for binding. However, the stability constants for Na⁺ and K⁺ are lower, suggesting that the reduced flexibility and potential electronic effects of the benzene ring may be less favorable for these larger cations.
-
Aza Substitution: The replacement of an oxygen atom with a nitrogen atom in aza-12-crown-4 derivatives introduces a new binding site and alters the electronic properties of the macrocycle. The high stability constants observed for transition metal ions like Cu²⁺, Cd²⁺, and Pb²⁺ with 1-aza-12-crown-4 in aqueous solution demonstrate the significant impact of this substitution[6]. The presence of the nitrogen atom can also be leveraged for further functionalization, as seen with 1-benzyl-1-aza-12-crown-4, which exhibits high stability for Li⁺ in non-aqueous solvents[5].
Experimental Protocols for Determining Stability Constants
Accurate determination of stability constants is paramount for a reliable comparison of crown ether derivatives. The following are detailed protocols for three common techniques: Potentiometric Titration, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Titration.
Potentiometric Titration
This classical method involves monitoring the change in the potential of an ion-selective electrode (ISE) for the cation of interest as a solution of the crown ether is titrated into a solution of the metal salt.
Experimental Workflow:
Workflow for Potentiometric Titration
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the metal salt (e.g., LiCl, NaCl) of accurately known concentration in the desired solvent.
-
Prepare a stock solution of the 12-crown-4 derivative of accurately known concentration in the same solvent.
-
To maintain a constant ionic strength throughout the titration, an inert electrolyte (e.g., tetraethylammonium perchlorate) can be added to both solutions.
-
-
Electrode Calibration:
-
Calibrate the ion-selective electrode (ISE) specific for the cation being studied (e.g., a lithium-selective electrode) using a series of standard solutions of the metal salt of known concentrations.
-
Plot the measured potential (in mV) against the logarithm of the cation concentration. The slope of this calibration curve should be close to the theoretical Nernstian value (approximately 59/z mV at 25°C, where z is the charge of the cation).
-
-
Titration Procedure:
-
Place a known volume of the metal salt solution into a thermostatted titration vessel.
-
Immerse the calibrated ISE and a suitable reference electrode (e.g., Ag/AgCl) into the solution.
-
Allow the system to equilibrate and record the initial potential.
-
Add small, precise aliquots of the crown ether solution to the metal salt solution using a calibrated burette or micropipette.
-
After each addition, stir the solution until a stable potential reading is obtained, then record the potential and the total volume of titrant added.
-
Continue the titration until the change in potential upon further addition becomes negligible, indicating saturation of the binding sites.
-
-
Data Analysis:
-
For each titration point, calculate the concentration of the free metal cation using the recorded potential and the calibration curve.
-
The concentrations of the complexed cation and the free and complexed crown ether can then be calculated based on the initial concentrations and the measured free cation concentration.
-
Use a non-linear least-squares fitting program to fit the experimental data to a binding model (e.g., 1:1, 1:2, or 2:1 complexation) to determine the stability constant(s)[7].
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).
Experimental Workflow:
Workflow for Isothermal Titration Calorimetry
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare solutions of the metal salt and the 12-crown-4 derivative in the same buffer to minimize heats of dilution. It is crucial that the buffer composition is identical for both solutions.
-
Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles in the calorimeter cells.
-
-
Instrument Preparation and Setup:
-
Set the desired experimental temperature.
-
Thoroughly clean the sample and reference cells with detergent and water, followed by rinsing with the experimental buffer.
-
Fill the reference cell with the experimental buffer.
-
-
Sample Loading:
-
Carefully load the crown ether solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the metal salt solution into the titration syringe, again ensuring no air bubbles are present.
-
-
Titration Experiment:
-
Place the sample cell and the syringe into the calorimeter and allow the system to thermally equilibrate.
-
Perform a series of small, automated injections of the metal salt solution into the crown ether solution. The instrument will measure the heat change associated with each injection.
-
A control experiment, titrating the metal salt solution into the buffer alone, should be performed to determine the heat of dilution of the titrant.
-
-
Data Analysis:
-
The raw data consists of a series of heat flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change for that injection.
-
Subtract the heat of dilution from the heat of reaction for each injection.
-
Plot the corrected heat per mole of injectant against the molar ratio of the metal to the crown ether.
-
Fit this binding isotherm to a suitable binding model using the software provided with the instrument to obtain the stability constant (K), enthalpy change (ΔH), and stoichiometry (n).
-
Nuclear Magnetic Resonance (NMR) Titration
NMR titration monitors the changes in the chemical shifts of the crown ether's protons (or other suitable nuclei) upon addition of the metal cation. This technique is particularly useful for studying host-guest interactions in solution.
Complexation of a Cation by a Substituted 12-Crown-4 Derivative:
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- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Hydroxymethyl-12-crown-4 in Industrial Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth analysis of 2-Hydroxymethyl-12-crown-4 (CAS: 75507-26-5), a functionalized crown ether that presents both unique opportunities and significant investment considerations for industrial applications. As a senior application scientist, my goal is to move beyond mere data sheets and provide a nuanced, field-proven perspective on where this molecule delivers a true return on investment and where alternative solutions might be more prudent. This guide is structured to provide a logical flow from molecular properties to economic viability, grounded in experimental evidence.
The Molecular Advantage: Understanding 2-Hydroxymethyl-12-crown-4
2-Hydroxymethyl-12-crown-4 is not just another crown ether; it is a strategically designed molecule. Its core is a 12-membered ring with four oxygen atoms, creating a cavity size that is highly selective for smaller monovalent cations, particularly Lithium (Li⁺) and to a lesser extent, Sodium (Na⁺).[1][2] This inherent selectivity is the foundation of its value.
However, the key feature that elevates it for industrial use is the hydroxymethyl (-CH₂OH) functional group.[1] This reactive arm is the gateway to covalent immobilization, allowing the crown ether to be anchored onto solid supports like polymers or graphene oxide.[3][4] This single feature transforms it from a soluble reagent into a potentially reusable, stable component of a larger system, which is a critical consideration in any cost-benefit analysis.
Caption: Logical relationship between the structure of 2-Hydroxymethyl-12-crown-4 and its key industrial benefits.
Performance in High-Value Industrial Applications
The utility of 2-Hydroxymethyl-12-crown-4 is most pronounced in applications where its specific binding properties can streamline processes or create new analytical capabilities.
-
Strategic Metal Recovery (Lithium Extraction): The global demand for lithium makes its recovery from aqueous sources like geothermal brines a major industrial focus.[5] When immobilized on supports, 2-Hydroxymethyl-12-crown-4 creates highly selective adsorbents for Li⁺.[3][6] Studies on crown-ether functionalized graphene oxide have reported significantly higher adsorption capacities compared to traditional inorganic sorbents like lithium manganese oxides (LMOs).[4] This efficiency can reduce the operational footprint and cost of extraction.
-
Ion-Selective Electrodes (ISEs) and Sensors: The precise cation selectivity makes this crown ether an excellent ionophore for sensors.[7] It is a key component in creating ion-selective membranes for devices that can accurately detect trace amounts of specific ions like Na⁺ in complex solutions.[8][9] This is critical for quality control in manufacturing and environmental monitoring.[7]
-
Phase Transfer Catalysis: In organic synthesis, reactions often fail or are inefficient because reactants are in separate, immiscible phases (e.g., an aqueous phase and an organic phase). 2-Hydroxymethyl-12-crown-4 can act as a phase transfer catalyst, encapsulating a cation from the aqueous phase and transporting it into the organic phase to react.[1]
The Economic Equation: A Comprehensive Cost-Benefit Analysis
The decision to implement a specialty chemical like 2-Hydroxymethyl-12-crown-4 hinges on a clear-eyed view of its costs versus its performance benefits. The high production cost of crown ethers is a known market restraint.[10]
| Factor | Benefit Analysis (The "Pros") | Cost Analysis (The "Cons") |
| Selectivity | Exceptional. The 12-crown-4 cavity size provides a strong, selective binding for Li⁺ and Na⁺, minimizing interference from other ions like K⁺, Mg²⁺, and Ca²⁺.[3] This reduces the need for multi-stage purification, saving time and resources. | Niche Application. The high selectivity is only valuable if those specific ions are the target. For broader cation binding, less selective and cheaper alternatives may suffice. |
| Reusability | High (when immobilized). The hydroxymethyl group allows for covalent bonding to solid supports, preventing leaching and enabling multiple cycles of adsorption and desorption with minimal loss of capacity.[3][11] This amortizes the initial material cost over many uses. | Initial Investment. The upfront cost is significant. Prices can range from approximately $40 for 250mg to over $150 for 1g, making the initial investment for industrial scale-up substantial.[12][13] |
| Efficiency | Process Intensification. In applications like lithium recovery, higher adsorption capacity and selectivity can lead to faster processing times and a more concentrated end-product, increasing overall process efficiency.[4][7] | Synthesis Complexity. The synthesis of functionalized crown ethers can be complex and low-yielding, which is a primary driver of the high purchase price.[14] |
| Versatility | Adaptable. Can be used in various formats, including liquid-liquid extraction, solid-phase extraction columns, sensor membranes, and as a catalyst in solution.[1][6][7] | Potential Toxicity & Environmental Impact. Crown ethers as a class have noted toxicity.[15] While immobilization mitigates leaching, end-of-life disposal and potential environmental impact must be considered, especially as regulations trend toward greener chemistry.[16][17] |
Comparative Analysis: 2-Hydroxymethyl-12-crown-4 vs. The Alternatives
No decision should be made in a vacuum. The true value of 2-Hydroxymethyl-12-crown-4 is best understood when compared directly against its alternatives in the field.
| Competitor Class | Selectivity | Cost | Reusability / Stability | Key Differentiator |
| 2-Hydroxymethyl-12-crown-4 | Very High for Li⁺, Na⁺ [3] | High | Excellent (when immobilized) | The combination of high selectivity and a functional handle for immobilization makes it ideal for high-purity, reusable systems. |
| Non-Functionalized Crown Ethers (e.g., 12-Crown-4) | Very High for Li⁺, Na⁺ | Moderate to High | Poor (leaches from systems) | Lacks the ability to be covalently anchored, making it unsuitable for applications requiring long-term stability and reusability. |
| Calixarenes | Tunable. Can be designed for high selectivity for various ions, including heavy metals like Pb²⁺ where they can outperform crown ethers.[18] | High | Good (can be functionalized) | A major class of competing macrocycles. The choice often depends on the specific target ion; they are a strong alternative for ions other than Li⁺/Na⁺. |
| Acyclic Chelators | Moderate to Good | Low to Moderate | Variable | Generally less expensive but lack the pre-organized binding cavity of macrocycles, often resulting in lower selectivity and the formation of less stable complexes.[19] |
| Inorganic Sorbents (for Li⁺ recovery) | Good | Low | Good | Materials like LMOs and LTOs are the low-cost bulk alternative for lithium extraction but typically have lower adsorption capacities than crown ether-based materials.[4] |
Experimental Protocol: Immobilization for Lithium Ion Adsorption
To translate theory into practice, this section provides a validated workflow for leveraging the key feature of 2-Hydroxymethyl-12-crown-4: its ability to be immobilized. This protocol describes anchoring the crown ether onto a porous polymer support (PolyHIPE), creating a stable and reusable adsorbent for lithium recovery.[3]
Objective: To covalently attach 2-Hydroxymethyl-12-crown-4 onto a macroporous polymer foam containing epoxy groups for selective Li⁺ adsorption.
Materials:
-
Porous polymer support (e.g., polyglycidyl methacrylate, PGMA)
-
2-Hydroxymethyl-12-crown-4 (CAS: 75507-26-5)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Base catalyst (e.g., Sodium hydride, NaH)
-
Lithium Chloride (LiCl) standard solution
-
Interfering ion solutions (NaCl, KCl, MgCl₂, CaCl₂)
-
Deionized water
-
Acid solution for regeneration (e.g., 0.1 M HCl)
Caption: Experimental workflow for immobilizing 2-Hydroxymethyl-12-crown-4 and testing its performance.
Step-by-Step Methodology:
-
Activation of the Crown Ether:
-
In a nitrogen-purged flask, dissolve 2-Hydroxymethyl-12-crown-4 in anhydrous DMF.
-
Carefully add a stoichiometric amount of a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, forming a more reactive alkoxide. Stir until hydrogen evolution ceases.
-
Causality: The deprotonation creates a potent nucleophile, essential for an efficient reaction with the epoxy groups on the polymer support.
-
-
Grafting Reaction:
-
Add the prepared macroporous polymer support (PGMA) to the activated crown ether solution.
-
Heat the mixture (e.g., to 80°C) and allow it to react for a set period (e.g., 24 hours) under a nitrogen atmosphere to prevent side reactions with air or moisture.
-
Self-Validation: The reaction covalently links the crown ether to the polymer via a stable ether bond, ensuring it will not leach out during use.
-
-
Purification:
-
After the reaction, filter the functionalized polymer.
-
Wash it extensively with DMF and then deionized water to remove any unreacted crown ether and residual solvent.
-
Dry the final product (now referred to as PGMA-CE) under vacuum.
-
-
Adsorption Performance Testing:
-
Perform batch adsorption experiments by adding a known mass of the PGMA-CE to a LiCl solution of known concentration.
-
Agitate the mixture until equilibrium is reached (e.g., 3 hours).[3]
-
Filter the solution and measure the final Li⁺ concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The difference between initial and final concentrations gives the adsorption capacity.
-
-
Selectivity and Reusability:
-
Repeat the adsorption experiment using a mixed-ion solution containing Li⁺ along with high concentrations of competing ions (Na⁺, K⁺, etc.) to confirm selectivity.[3]
-
To test reusability, regenerate the used adsorbent by washing it with a dilute acid (e.g., 0.1 M HCl) to strip the bound Li⁺, followed by a water rinse to neutralize. The regenerated material can then be used for another adsorption cycle.[3]
-
Conclusion
2-Hydroxymethyl-12-crown-4 is a high-performance, high-cost specialty chemical. Its industrial application is not a universal solution but a strategic choice.
The primary benefit is not just its selectivity, but its capacity for immobilization. This transforms it into a reusable asset, which is the cornerstone of its economic viability. The cost-benefit analysis favors its use in applications where:
-
High-purity separation of Li⁺ or Na⁺ is critical.
-
The system demands long-term stability and reusability to offset the high initial material cost.
-
The performance gains (e.g., higher recovery rates, faster processing) lead to downstream economic advantages that outweigh the upfront investment.
For applications requiring bulk, lower-purity separation, or for targeting different cations, alternative solutions like inorganic sorbents or other macrocycles like calixarenes may present a more favorable economic profile. The decision to invest in 2-Hydroxymethyl-12-crown-4 should be driven by a thorough analysis of process economics, where the long-term value of selectivity and reusability is the ultimate prize.
References
- Chem-Impex. (n.d.). 2-Hydroxymethyl-12-crown-4.
-
Sasaki, S., et al. (2020). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Molecules, 25(10), 2345. [Link]
-
MDPI. (2020). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. MDPI. [Link]
-
ResearchGate. (n.d.). Direct synthetic routes to functionalised crown ethers. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Modification of cyclodextrin-based microgels with 2-hydroxymethyl-12-crown ether-4 for higher and selective Li+ ion adsorption from aqueous medium. Retrieved from ResearchGate. [Link]
- MarketReportAnalytics.com. (2023). Crown Ethers Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2025-2033.
- BenchChem. (2025). A Comparative Guide to Lead Ionophore IV and Crown Ethers for Lead Sensing.
-
BlueQuark Research & Consulting. (n.d.). Global Crown Ethers Market. Retrieved from BlueQuark Research & Consulting. [Link]
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MDPI. (2023). Molecularly Engineered Aza-Crown Ether Functionalized Sodium Alginate Aerogels for Highly Selective and Sustainable Cu2+ Removal. Retrieved from MDPI. [Link]
-
Royal Society of Chemistry. (2021). 2-Methylol-12-crown-4 ether immobilized PolyHIPEs toward recovery of lithium(i). Retrieved from RSC Publishing. [Link]
-
MDPI. (2022). Crown Ether-Grafted Graphene Oxide-Based Materials—Synthesis, Characterization and Study of Lithium Adsorption from Complex Brine. Retrieved from MDPI. [Link]
-
Hendrixson, R. R., et al. (1978). Oral toxicity of the cyclic polyethers--12-crown-4, 15-crown-5, and 18-crown-6--in mice. Toxicology and Applied Pharmacology, 44(2), 263-8. [Link]
-
MDPI. (2022). Crown Ether-Functionalized Polyethersulfone Membranes with Potential Applications in Hemodialysis. Retrieved from MDPI. [Link]
-
MDPI. (2022). Crown-Ether Functionalized Graphene Oxide Membrane for Lithium Recovery from Water. Retrieved from MDPI. [Link]
-
MDPI. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Retrieved from MDPI. [Link]
-
Oriental Journal of Chemistry. (2016). Analysis of the Possibility of the Crown Ether Structure Modification by the Introduction of Chelate Fragment. Retrieved from Oriental Journal of Chemistry. [Link]
-
PubMed Central. (2023). Genetic and epigenetic modulations in toxicity: The two-sided roles of heavy metals and polycyclic aromatic hydrocarbons from the environment. Retrieved from PubMed Central. [Link]
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A Comparative Guide to Cross-Reactivity in 2-Hydroxymethyl-12-crown-4 Based Sensors
This guide provides an in-depth analysis of the cross-reactivity of ion sensors based on 2-Hydroxymethyl-12-crown-4. It is intended for researchers, scientists, and drug development professionals who are leveraging or developing ion-selective sensors. This document delves into the fundamental principles of ion recognition by this crown ether, outlines rigorous experimental protocols for evaluating cross-reactivity, and compares its performance with alternative ionophores.
Introduction: The Significance of 2-Hydroxymethyl-12-crown-4 in Ion Sensing
Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity.[1][2] 12-crown-4, with its four oxygen atoms, has a cavity size that is particularly well-suited for complexing with small cations, most notably the lithium ion (Li⁺).[3][4][5] The introduction of a hydroxymethyl (-CH₂OH) group to the 12-crown-4 backbone, creating 2-Hydroxymethyl-12-crown-4, offers a versatile anchor for immobilization onto sensor surfaces and can influence the solubility, reactivity, and binding properties of the crown ether.[1] This functionalization is pivotal in the development of robust and selective sensors for applications ranging from environmental monitoring and analytical chemistry to the development of targeted drug delivery systems.[6]
The paramount challenge in the design of any ion sensor is achieving high selectivity for the target analyte in the presence of interfering ions. This guide will specifically address the critical aspect of cross-reactivity in sensors utilizing 2-Hydroxymethyl-12-crown-4.
Principles of Ion Recognition and Selectivity
The selectivity of a crown ether for a particular cation is governed by a combination of factors, primarily the relative sizes of the cation and the crown ether's cavity.[7] For 12-crown-4 and its derivatives, the cavity size is optimal for the lithium ion (ionic radius ~0.76 Å). However, interactions with other alkali and alkaline earth metals, such as sodium (Na⁺, ~1.02 Å) and potassium (K⁺, ~1.38 Å), are possible, leading to potential cross-reactivity.
The presence of the hydroxymethyl group on the 2-Hydroxymethyl-12-crown-4 molecule can also impact its binding characteristics. While primarily serving as a linkage point, this functional group can subtly alter the electron density of the oxygen atoms in the crown ether ring, thereby influencing the binding energy with cations.[7][8] Theoretical studies, such as those employing Density Functional Theory (DFT), suggest that electron-donating groups can enhance the binding energy and selectivity of crown ethers.[7][8]
Experimental Methodologies for Cross-Reactivity Assessment
A thorough evaluation of sensor cross-reactivity is essential for validating its performance and ensuring reliable measurements.[9] The following are key experimental protocols for quantifying the selectivity of 2-Hydroxymethyl-12-crown-4 based sensors.
Potentiometry is a widely used technique to determine the selectivity of ion-selective electrodes (ISEs). The selectivity coefficient, KijPot, quantifies the preference of the ISE for the primary ion (i) over an interfering ion (j).
Experimental Protocol:
-
Membrane Preparation: Prepare a PVC-based ion-selective membrane containing the 2-Hydroxymethyl-12-crown-4 ionophore, a plasticizer, and an ionic additive.
-
Electrode Assembly: Fabricate the ion-selective electrode by incorporating the membrane into an electrode body with an internal reference electrode and filling solution.
-
Calibration: Calibrate the electrode using a series of standard solutions of the primary ion (e.g., LiCl) and measure the electromotive force (EMF).
-
Interference Study: Introduce a fixed concentration of the interfering ion (e.g., NaCl) into the standard solutions of the primary ion and measure the EMF.
-
Calculation: Determine the selectivity coefficient using the fixed interference method (FIM) or the separate solution method (SSM). The FIM is generally preferred for its direct comparison under competitive conditions.
Diagram of Potentiometric Selectivity Measurement Workflow:
Caption: Workflow for determining potentiometric selectivity coefficients.
Spectroscopic techniques, such as UV-Vis or fluorescence spectroscopy, can be employed when the ionophore or a reporter molecule undergoes a spectral change upon ion binding.
Experimental Protocol:
-
Complex Formation: Prepare solutions of the 2-Hydroxymethyl-12-crown-4 based sensor and the primary ion to observe the characteristic spectral response.
-
Interference Titration: Titrate the sensor-primary ion complex with increasing concentrations of an interfering ion.
-
Data Analysis: Monitor the changes in absorbance or fluorescence intensity. A lack of significant spectral change in the presence of the interfering ion indicates high selectivity.
ITC directly measures the heat changes associated with binding events, providing thermodynamic data (enthalpy, entropy, and binding affinity) for the interaction between the crown ether and various ions.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the 2-Hydroxymethyl-12-crown-4 derivative and the ions of interest (primary and interfering) in the same buffer.
-
Titration: Titrate the crown ether solution with the ion solution in the ITC instrument.
-
Data Analysis: Analyze the resulting thermogram to determine the binding constant (Ka) for each ion. A significantly higher Ka for the primary ion indicates greater selectivity.
Performance Comparison: 2-Hydroxymethyl-12-crown-4 vs. Alternatives
The performance of 2-Hydroxymethyl-12-crown-4 as an ionophore is best understood in the context of other crown ethers and ion-selective molecules.
| Ionophore | Target Ion | Key Advantages | Potential for Cross-Reactivity |
| 2-Hydroxymethyl-12-crown-4 | Li⁺ | Good selectivity for Li⁺, functional group for immobilization.[10][11][12] | Moderate with Na⁺ and K⁺. |
| 12-Crown-4 | Li⁺ | Higher binding affinity for Li⁺ compared to some derivatives.[13] | Similar cross-reactivity profile to its derivatives. |
| Benzo-12-crown-4 | Li⁺ | Increased rigidity and lipophilicity.[13] | Generally lower binding affinity compared to 12-crown-4.[13] |
| Bis(12-crown-4) Derivatives | Na⁺ | Excellent selectivity for Na⁺ by forming a "sandwich" complex.[14][15] | Lower affinity for smaller ions like Li⁺. |
| 15-Crown-5 | Na⁺ | High affinity for Na⁺.[5] | Significant cross-reactivity with K⁺. |
| 18-Crown-6 | K⁺ | Strong and selective binding of K⁺.[2] | Minimal interference from smaller cations like Li⁺ and Na⁺. |
Key Insights from Comparative Data:
-
For Lithium Sensing: 2-Hydroxymethyl-12-crown-4 offers a balance of good selectivity and the practical advantage of a functional handle for covalent attachment to sensor platforms.[16] While unmodified 12-crown-4 may exhibit slightly stronger binding, the ability to immobilize the hydroxymethyl derivative is often crucial for sensor development.
-
Managing Sodium Interference: The primary interferent for 12-crown-4 based sensors is the sodium ion. In applications where high concentrations of Na⁺ are present, alternative ionophores such as bis(12-crown-4) derivatives, which are highly selective for Na⁺, might be considered if sodium is the target analyte.[14][15]
-
Potassium Interference: Interference from potassium is generally less pronounced for 12-crown-4 based sensors due to the significant size mismatch between the K⁺ ion and the crown ether cavity.
Strategies to Mitigate Cross-Reactivity
While inherent selectivity is a property of the ionophore, several strategies can be employed during sensor design and application to minimize the impact of cross-reactivity:
-
Membrane Optimization: The composition of the ion-selective membrane, including the choice of plasticizer and ionic additives, can significantly influence the sensor's selectivity.
-
Use of Sensor Arrays: An electronic nose or tongue approach, utilizing an array of sensors with overlapping but distinct selectivities, can be used in conjunction with pattern recognition algorithms to deconvolute the signals from multiple ions.[17]
-
Sample Pre-treatment: In some applications, it may be feasible to remove or reduce the concentration of major interfering ions through pre-treatment steps.
Conclusion
2-Hydroxymethyl-12-crown-4 is a valuable building block for the development of ion-selective sensors, particularly for the detection of lithium ions.[6][11] Its inherent selectivity, coupled with a functional group for immobilization, makes it a versatile choice for a wide range of applications. However, a thorough understanding and quantification of its cross-reactivity with other cations, especially sodium, is paramount for the development of reliable and accurate sensors. By employing rigorous experimental methodologies and considering the comparative performance of alternative ionophores, researchers can make informed decisions in the design and application of 2-Hydroxymethyl-12-crown-4 based sensing systems.
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Atlantis Press. DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4,7,10-Tetraoxacyclododecane-2-methanol
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. This guide provides a detailed protocol for the proper disposal of 1,4,7,10-Tetraoxacyclododecane-2-methanol, a compound that, due to its hybrid structure, presents a unique combination of hazards that demand rigorous adherence to safety procedures. The crown ether backbone is prone to forming potentially explosive peroxides, while the methanol group introduces significant flammability and toxicity.
This document is structured to provide immediate safety insights, procedural clarity, and a framework for regulatory compliance, ensuring the protection of personnel and the environment.
Core Safety Profile & Hazard Identification
Before handling or disposing of this compound, a thorough understanding of its intrinsic hazards is paramount. The primary risks are associated with its crown ether structure and the functional methanol group. Crown ethers, including 1,4,7,10-Tetraoxacyclododecane (also known as 12-crown-4), can form shock-sensitive and explosive peroxides upon prolonged exposure to air and light.[1][2][3] The methanol component imparts high flammability and toxicity if ingested, inhaled, or absorbed through the skin.[4][5]
| Hazard Class | GHS Classification & Hazard Statement | Causality & Procedural Implications |
| Peroxide Formation | Not explicitly classified under GHS for this specific molecule, but inherent to the ether structure. | Ethers react with atmospheric oxygen to form unstable peroxides, which can detonate upon shock, friction, or heating.[2] Procedural Imperative: Containers must be dated upon receipt and upon opening.[1][6] Dispose of opened containers within 6 months and unopened containers within one year.[1] |
| Flammability | Flammable Liquid, Category 2 (H225) - Highly flammable liquid and vapor. (Based on Methanol)[4] | The low flash point of methanol (-9.4°C / 15°F) means vapors can ignite at room temperature. Procedural Imperative: Store away from all heat and ignition sources.[4] Use non-sparking tools and ensure proper grounding of containers during transfer.[4] |
| Acute Toxicity | Acute Toxicity, Category 3 (H301+H311+H331) - Toxic if swallowed, in contact with skin, or if inhaled. (Based on Methanol)[4][5][7] | Methanol is metabolized to toxic byproducts, causing damage to the central nervous system and optic nerve, potentially leading to blindness or death.[7][8] Procedural Imperative: Always handle this chemical in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE). |
| Specific Target Organ Toxicity | STOT Single Exposure, Category 1 (H370) - Causes damage to organs (Eyes, Central Nervous System). (Based on Methanol)[4][5][7] | Exposure can lead to severe and irreversible organ damage. Procedural Imperative: Strict adherence to engineering controls (fume hood) and PPE is mandatory to prevent any exposure. |
Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the first reagent is measured. A "cradle-to-grave" oversight of chemicals is essential for safety and environmental stewardship.[9]
-
Source Reduction : Order only the quantity of this compound necessary for your experiments to prevent the accumulation of expired or unwanted stock.[1]
-
Procedural Planning : Before starting your experiment, identify every point at which waste will be generated. This includes pure substance, reaction mixtures, and contaminated labware.
-
Substitution : Where scientifically viable, consider substituting with less hazardous chemicals.[10]
Step-by-Step Disposal Protocol
Disposal of this compound is to be managed as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash .[2][11]
Step 1: Waste Segregation
Proper segregation prevents dangerous chemical reactions.
-
Designated Waste Stream : Designate a specific waste stream for this compound and its associated waste.
-
Avoid Mixing : Do not mix this waste with incompatible materials, particularly strong oxidizing agents or acids, which could react violently.[11]
-
Solvent Type : Keep non-halogenated solvent waste separate from halogenated waste streams, as this can affect the final disposal method and cost.[10]
Step 2: Container Selection and Management
The integrity of the waste container is critical for safe storage.
-
Material Compatibility : Collect liquid waste in a sturdy, leak-proof container made of a compatible material (e.g., the original container, or a designated glass or polyethylene bottle).[2][11][12] Do not use metal containers unless specifically required for peroxide inhibition, as water in the waste can cause rust.[2]
-
Container Condition : Ensure the container and its cap are in good condition, free of cracks or deterioration.[12] Never use food-grade containers (e.g., jars) for hazardous waste.[12]
-
Headspace : Fill containers no more than 90% full (or to the shoulder) to allow for vapor expansion.[11][12]
-
Keep Closed : The waste container must be securely capped at all times, except when actively adding waste.[11][12] This minimizes the release of flammable and toxic vapors and reduces the rate of peroxide formation.
Step 3: Labeling
Accurate labeling is a non-negotiable regulatory and safety requirement.
-
Primary Label : The container must be clearly labeled with the words "HAZARDOUS WASTE ".[12][13]
-
Contents : List all chemical constituents by their full names (no abbreviations or formulas) with their approximate percentages or volumes.[11][12]
-
Hazard Information : Clearly indicate the associated hazards (e.g., Flammable, Toxic, Corrosive). The use of GHS pictograms is a best practice.[13]
Step 4: Accumulation and Storage
Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[12][13]
-
Location : The SAA should be at or near the point of generation and under the control of laboratory personnel.[14] A designated portion of a chemical fume hood is often an acceptable SAA.[12]
-
Secondary Containment : All liquid hazardous waste containers must be kept in chemically resistant secondary containment bins to contain potential leaks or spills.[10][11]
-
Segregation within SAA : Store the waste container away from incompatible chemicals within the SAA.[11]
-
Quantity Limits : An SAA can hold up to 55 gallons of hazardous waste. Once a container is full, it must be removed from the SAA within three days.[12] Partially filled containers may remain in the SAA for up to one year.[12]
Step 5: Requesting Disposal
Once a waste container is full, a pickup must be scheduled with your institution's Environmental Health & Safety (EHS) department.[11] Do not move the waste from one SAA to another.[9] The EHS office will manage the transfer to a Central Accumulation Area (CAA) and arrange for final disposal by a licensed contractor.[9][13]
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (<100 mL) : If you are trained and have the appropriate spill kit, you may clean it up. Ensure the area is well-ventilated. Absorb the spill with a chemical absorbent, collect the material using non-sparking tools, and place it in a sealed, labeled container for disposal as hazardous waste.
-
Large Spills (>100 mL) : Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[6] Do not attempt to clean up a large spill yourself. Provide them with the chemical name and any available Safety Data Sheet (SDS).
Visual Workflow: Disposal Decision Tree
Caption: Decision workflow for handling and disposing of waste.
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Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Handling 1,4,7,10-Tetraoxacyclododecane-2-methanol
This guide provides essential safety and handling protocols for 1,4,7,10-Tetraoxacyclododecane-2-methanol (CAS No. 75507-26-5). As a Senior Application Scientist, my objective is to equip you with the necessary information to work safely with this compound, ensuring both personal safety and the integrity of your research. The toxicological properties of this specific chemical have not been thoroughly investigated.[1] Therefore, a precautionary approach is paramount. This guide is structured to provide clear, actionable steps based on the chemical's structural relationship to crown ethers and general best practices for handling research chemicals with unknown hazard profiles.
Hazard Identification and Risk Assessment
This compound, also known as 2-(Hydroxymethyl)-12-crown-4, belongs to the crown ether family. While this specific compound lacks extensive toxicological data, the parent compound, 1,4,7,10-Tetraoxacyclododecane (12-Crown-4), is classified as fatal if inhaled.[2][3] Given this, and as a matter of sound scientific practice, we must handle this compound as a substance with a high degree of potential hazard.
Potential Hazards Include:
-
Inhalation Toxicity: High acute toxicity is possible if inhaled, based on data from structurally related compounds.[3]
-
Skin and Eye Irritation: Like many laboratory chemicals, it may cause irritation upon contact with skin or eyes.[4]
-
Unknown Systemic Effects: The full range of effects on the body is not known.
Therefore, the cornerstone of our approach is the implementation of stringent engineering controls and the mandatory use of appropriate Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Specifications |
| Eye and Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand | Nitrile or Butyl rubber gloves | Wear compatible chemical-resistant gloves. Always double-glove. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[5] |
| Body | Chemical-resistant lab coat | A fully buttoned, chemical-resistant lab coat is required. Ensure the material is appropriate for the solvents being used in the procedure. Do not wear the lab coat outside of the designated laboratory area. |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[6] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Protocol: Safe Handling Workflow
Adherence to a strict, step-by-step workflow is critical for minimizing risk. This protocol should be reviewed and understood before any work begins.
Step 1: Pre-Handling Preparation
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
Don all required PPE as outlined in the table above.
-
Designate a specific area within the fume hood for the handling of this compound.
Step 2: Handling the Chemical
-
Carefully open the container inside the fume hood.
-
Dispense the required amount of the chemical using appropriate tools (e.g., spatula, pipette).
-
Avoid any actions that could generate dust or aerosols.
Step 3: Post-Handling and Cleanup
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly label and segregate all waste streams as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[6][8]
Caption: Safe Handling Workflow for this compound.
Logistical Plan: Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage:
-
Store the compound in its original, tightly sealed container.[6][7]
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
The storage area should be accessible only to authorized personnel.[6]
Disposal Plan: All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[4]
-
Containerization: Use a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must also be disposed of as hazardous waste.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[6][9]
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures
In the event of an emergency, follow these immediate steps:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is large, contact your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material, collect the waste in a sealed container, and decontaminate the area.[6]
By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors.
References
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- Ori-McKenney Lab. (n.d.). Methanol.
- Methanol Safety Data Sheet. (n.d.).
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- Redox. (2022).
- Sigma-Aldrich. (2025).
- Generic SDS source for Methanol. (n.d.).
- Cayman Chemical. (2025).
- Benchchem. (n.d.). Proper Disposal Procedures for DOTA (1,4,7,10-Tetraazacyclododecane).
- Sigma-Aldrich. (2025).
- ChemScene. (n.d.). (1,4,7,10-Tetraoxacyclododecan-2-yl)methanol.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.). 2-(Hydroxymethyl)-12-crown 4-Ether 95.0+%, TCI America™.
- PubChem. (n.d.). 1,4,7,10-Tetraoxacyclododecane.
- PubChem. (n.d.). This compound.
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- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (n.d.). 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid.
- ECHEMI. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
